Product packaging for (5-Chloro-1H-indol-3-yl)methanamine(Cat. No.:CAS No. 113188-83-3)

(5-Chloro-1H-indol-3-yl)methanamine

Cat. No.: B054044
CAS No.: 113188-83-3
M. Wt: 180.63 g/mol
InChI Key: WZHCQPLLALCYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5-Chloro-1H-indol-3-yl)methanamine is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2 B054044 (5-Chloro-1H-indol-3-yl)methanamine CAS No. 113188-83-3

Properties

IUPAC Name

(5-chloro-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHCQPLLALCYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611941
Record name 1-(5-Chloro-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113188-83-3
Record name 5-Chloro-1H-indole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113188-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of (5-Chloro-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-1H-indol-3-yl)methanamine is a halogenated derivative of tryptamine and a member of the larger class of indole compounds, which are of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active natural products and synthetic drugs. The introduction of a chlorine atom at the 5-position of the indole ring can significantly modulate the compound's physicochemical properties and biological activity, making it a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted or remain to be definitively established in the literature.

PropertyValueSource
Molecular Formula C₉H₉ClN₂[1]
Molecular Weight 180.63 g/mol [1]
CAS Number 113188-83-3[1]
Appearance Solid (predicted)[2]
Boiling Point 369.8 °C at 760 mmHg (Note: This may pertain to the 2-yl isomer)[3]
Melting Point No data available[4]
Solubility No data available
pKa (predicted) 16.41 ± 0.30[3]
LogP (predicted) 2.98[3]

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from commercially available 4-chloro-2-methylaniline. The general synthetic workflow involves an initial formylation reaction to construct the indole-3-carbaldehyde intermediate, followed by reductive amination to yield the target primary amine.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction [5]

This procedure outlines the formylation of a substituted aniline to generate the key indole aldehyde intermediate.

  • Materials:

    • 4-chloro-2-methyl-aniline

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Saturated sodium carbonate solution

    • Ice

  • Procedure:

    • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF) with stirring.

    • In a separate flask, dissolve 4-chloro-2-methyl-aniline in DMF.

    • Slowly add the prepared Vilsmeier reagent dropwise to the aniline solution at 0 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • Heat the reaction mixture to 85 °C and maintain this temperature for 5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and carefully pour it into a beaker of ice.

    • Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the solution is basic, which will result in the precipitation of a solid.

    • Filter the precipitated solid, wash it thoroughly with water, and dry it to obtain 5-chloro-1H-indole-3-carbaldehyde.

Step 2: Synthesis of this compound via Reductive Amination [6]

This protocol describes the conversion of the aldehyde to the primary amine.

  • Materials:

    • 5-Chloro-1H-indole-3-carbaldehyde

    • Methanol (MeOH)

    • Aqueous ammonia (NH₃)

    • Sodium borohydride (NaBH₄)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 5-chloro-1H-indole-3-carbaldehyde in methanol in a round-bottom flask.

    • Add aqueous ammonia to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.

    • After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

    • Add water to the residue and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques. Column chromatography on silica gel is a common method. A suitable eluent system would typically be a gradient of methanol in dichloromethane, often with the addition of a small amount of triethylamine (e.g., 1%) to prevent the amine product from streaking on the silica gel.

Spectral Analysis (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The N-H proton will likely appear as a broad singlet in the downfield region (around 8-9 ppm). The protons on the benzene portion of the indole ring will appear in the aromatic region (around 7-8 ppm), with splitting patterns influenced by the chlorine substituent. The C2-H proton will be a singlet in the aromatic region. The methylene protons of the methanamine group will likely appear as a singlet around 3.8-4.0 ppm, and the amine protons will be a broad singlet that may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms. The carbon atom attached to the chlorine (C5) will be in the aromatic region. The carbons of the pyrrole ring (C2 and C3) will have characteristic shifts, with C2 typically being more downfield than C3. The methylene carbon of the methanamine group is expected to resonate in the range of 40-50 ppm.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 180 and an (M+2)⁺ peak at m/z 182 with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the indole and the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring and the methylene group (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of 5-chloro-indole derivatives has been the subject of significant research in drug discovery.

Potential Therapeutic Applications
  • Anticancer Activity: Many indole derivatives are known to exhibit anticancer properties by targeting various cellular pathways. Halogenated indoles, in particular, have been investigated as inhibitors of key signaling proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.

  • Antimicrobial Activity: The indole nucleus is a common scaffold in the development of antimicrobial agents. The lipophilic nature of the chlorine substituent may enhance the ability of the molecule to penetrate microbial cell membranes.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[9] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events.

The following diagram illustrates a simplified representation of the EGFR signaling pathway, which could be a potential target for indole derivatives.

EGFR_Signaling_Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling cascade.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory setting.[4] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with the potential for further exploration in drug discovery. This technical guide has provided a comprehensive overview of its core chemical properties, a plausible synthetic route, and its potential biological relevance, particularly in the context of anticancer research. Further experimental studies are warranted to fully elucidate its physical properties, spectral characteristics, and pharmacological profile.

References

An In-depth Technical Guide on (5-Chloro-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of (5-Chloro-1H-indol-3-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and a representative synthetic protocol. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing indole-based scaffolds for the design of novel therapeutic agents. All quantitative data is summarized in tabular format, and key processes are visualized using logical diagrams.

Molecular Structure and Identifiers

This compound is a derivative of indole, featuring a chlorine atom at the 5-position of the indole ring and a methanamine group at the 3-position. This substitution pattern makes it a valuable building block for creating more complex molecules with potential biological activity.[1] Its fundamental structure consists of a fused bicyclic system containing a benzene ring and a pyrrole ring.

A summary of its key molecular identifiers is presented below.

IdentifierValue
IUPAC Name This compound
CAS Number 113188-83-3[1][2][3]
Molecular Formula C₉H₉ClN₂[1][2][4]
Canonical SMILES C1=CC2=C(C=C1Cl)C(=CN2)CN
InChI InChI=1S/C9H9ClN2/c10-7-1-2-9-8(5-7)6(4-11)3-12-9/h1-3,5,12H,4,11H2
InChIKey YXFKNJXYJJDMAL-UHFFFAOYSA-N

Physicochemical and Experimental Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for guiding its use in experimental settings. The properties for this compound are summarized from computational predictions and available experimental data.

PropertyValueSource
Molecular Weight 180.63 g/mol [1][4]
Appearance Solid (form)[5]
Boiling Point 369.8 °C at 760 mmHg[4][6]
XLogP3 1.2[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 1[4]
Purity Typically ≥97%[1][2]

Synthesis and Experimental Protocols

While this compound is commercially available as a chemical intermediate, a detailed experimental protocol for its synthesis is crucial for research and development. No specific synthesis for this exact molecule was found in the surveyed literature; therefore, a robust and common three-step synthetic route starting from 5-chloro-1H-indole is presented below. This pathway involves formylation, oximation, and subsequent reduction.

Disclaimer: This protocol is a representative example based on established organic chemistry methodologies for indole functionalization. It should be performed by trained personnel with appropriate safety precautions.

Overall Synthetic Scheme: 5-Chloro-1H-indole → 5-Chloro-1H-indole-3-carbaldehyde → 5-Chloro-1H-indole-3-carbaldehyde oxime → this compound

Step 1: Vilsmeier-Haack Formylation of 5-Chloro-1H-indole

  • Objective: To introduce a formyl group at the C3 position of the indole ring.

  • Procedure:

    • In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C.

    • Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the DMF, maintaining the temperature below 5°C. Stir the resulting mixture for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 5-chloro-1H-indole (1.0 equiv.) in DMF and add it dropwise to the Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat to 40°C for 2-3 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide (30% w/v) to pH 8-9.

    • The precipitated product, 5-chloro-1H-indole-3-carbaldehyde, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Oximation of 5-Chloro-1H-indole-3-carbaldehyde

  • Objective: To convert the aldehyde to an oxime, which is a precursor to the amine.

  • Procedure:

    • Suspend 5-chloro-1H-indole-3-carbaldehyde (1.0 equiv.) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv.) and sodium acetate (CH₃COONa, 2.0 equiv.).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Collect the resulting precipitate (5-chloro-1H-indole-3-carbaldehyde oxime) by filtration, wash with water, and dry.

Step 3: Reduction of the Oxime to this compound

  • Objective: To reduce the oxime to the target primary amine.

  • Procedure:

    • In a dry, nitrogen-flushed, round-bottom flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv.) in anhydrous tetrahydrofuran (THF).

    • Add a solution of 5-chloro-1H-indole-3-carbaldehyde oxime (1.0 equiv.) in THF dropwise to the LiAlH₄ suspension at 0°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0°C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the solid cake thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Biological Activity and Potential Applications

No specific biological activities or signaling pathway modulations for this compound have been detailed in the surveyed scientific literature. It is primarily cataloged and sold as a chemical building block for use in organic synthesis.[1]

The indole scaffold, however, is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The 3-aminomethylindole motif, in particular, is a key pharmacophore that mimics the structure of tryptophan and serotonin. Derivatives are known to interact with a wide range of biological targets, including:

  • Serotonin (5-HT) Receptors: As agonists or antagonists, relevant for treating neurological disorders.

  • Enzymes: As inhibitors of kinases, monoamine oxidase (MAO), or other enzymes.

  • Antimicrobial and Anticancer Agents: The indole nucleus is a common feature in compounds with cytotoxic or antimicrobial properties.

Therefore, this compound serves as a valuable starting point for generating libraries of novel compounds for screening against these and other potential therapeutic targets.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical role of the title compound in drug discovery.

A 5-Chloro-1H-indole B Step 1: Vilsmeier-Haack (POCl3, DMF) A->B C 5-Chloro-1H-indole-3-carbaldehyde B->C D Step 2: Oximation (NH2OH·HCl) C->D E 5-Chloro-1H-indole-3-carbaldehyde Oxime D->E F Step 3: Reduction (LiAlH4, THF) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

cluster_0 Compound Role cluster_1 Process cluster_2 Outcome cluster_3 Potential Applications A This compound B Chemical Derivatization & Library Synthesis A->B C Lead Compound Discovery B->C D GPCR Ligands (e.g., 5-HT Receptors) C->D E Enzyme Inhibitors C->E F Antimicrobial Agents C->F

Caption: Logical role of the title compound in drug discovery.

References

A Technical Guide to the Biological Activities of 5-Chloro-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its halogenated variants, the 5-chloro-indole moiety has garnered significant attention as a versatile pharmacophore, exhibiting a wide array of biological activities.[1] The introduction of a chlorine atom at the 5-position can substantially modify the molecule's electronic properties and lipophilicity, often enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of 5-chloro-indole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

5-Chloro-indole derivatives have emerged as a particularly potent class of compounds in oncology research. Their anticancer effects are primarily attributed to the modulation of critical cellular signaling pathways that are often dysregulated in cancer.[1]

Mechanisms of Action

1.1.1 Inhibition of EGFR and BRAF Signaling Pathways A prominent mechanism of action for many 5-chloro-indole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways.[1] These pathways are crucial for cell proliferation, survival, and differentiation, and their over-activation is a hallmark of several malignancies.[2] Certain 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant EGFR/BRAF pathways.[2] These compounds bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the entire signal transduction cascade.[1] This inhibition ultimately leads to the suppression of tumor growth and the induction of apoptosis.[1]

EGFR_BRAF_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Growth_Factor Growth Factor Growth_Factor->EGFR BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor 5-Chloro-Indole Derivative Inhibitor->EGFR Inhibitor->BRAF

Caption: Inhibition of EGFR/BRAF signaling by 5-chloro-indole derivatives.

1.1.2 Modulation of the WNT/β-catenin Pathway The WNT signaling pathway is another critical target. A specific derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (also known as RS4690), has been identified as a novel inhibitor of Dishevelled 1 (DVL1).[3] DVL1 is a key cytoplasmic protein that transduces the WNT signal from the Frizzled receptor. By inhibiting the PDZ domain of DVL, these compounds prevent the stabilization of β-catenin, leading to its degradation and the subsequent downregulation of WNT target genes responsible for proliferation.[3]

WNT_Pathway cluster_off WNT OFF cluster_on WNT ON Destruction_Complex GSK3β/APC/Axin Complex beta_Catenin_p p-β-catenin Destruction_Complex->beta_Catenin_p Phosphorylation Proteasome Proteasomal Degradation beta_Catenin_p->Proteasome WNT WNT Frizzled Frizzled Receptor WNT->Frizzled DVL DVL Frizzled->DVL DVL->Destruction_Complex Inhibition beta_Catenin β-catenin Nucleus Nucleus beta_Catenin->Nucleus Accumulation & Translocation Transcription Target Gene Transcription Nucleus->Transcription Inhibitor 5-Chloro-Indole Derivative (RS4690) Inhibitor->DVL

Caption: Inhibition of the WNT/β-catenin pathway via DVL targeting.
Quantitative Anticancer Data

The antiproliferative and kinase inhibitory activities of various 5-chloro-indole derivatives have been quantified against multiple cancer cell lines and specific kinases.

Table 1: In Vitro Antiproliferative Activity of 5-Chloro-Indole Derivatives

Compound Cell Line Cancer Type GI₅₀ (nM) Reference
3e Panc-1 Pancreatic 29 [2]
MCF-7 Breast 29 [2]
A-549 Lung 29 [2]
3a - - 35 [2]
3b - - 31 [2]
(S)-1 (RS4690) HCT116 Colon 7100 (EC₅₀) [3]
trans-[PtCl₂(5ClL)₂] A2780cis Ovarian (Cisplatin-Resistant) 4960 (IC₅₀) [4]
MDA-MB-231 Triple-Negative Breast 4830 (IC₅₀) [4]

| | HT-29 | Colon | 6390 (IC₅₀) |[4] |

Table 2: Kinase Inhibitory Activity of 5-Chloro-Indole-2-Carboxylate Derivatives

Compound Target Kinase IC₅₀ (nM) Reference
3e EGFR 68 [5]
BRAFV600E 35 [5]
3a EGFR 89 [5]
BRAFV600E 67 [5]
3b EGFR 85 [5]
BRAFV600E 42 [5]
Erlotinib (Ref.) EGFR 80 [5]
BRAFV600E 60 [5]

| Vemurafenib (Ref.) | BRAFV600E | 30 |[5] |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[6]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a CO₂ incubator.[6]

  • Compound Treatment: Serial dilutions of the 5-chloro-indole derivatives are prepared in the cell culture medium and added to the wells. The plates are then incubated for a specified period (e.g., 48-72 hours).[6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.[6]

Protocol 2: ADP-Glo™ Kinase Assay for EGFR/BRAF Inhibition This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1]

  • Kinase Reaction: The kinase (e.g., EGFR, BRAF), the substrate, and the 5-chloro-indole derivative (inhibitor) are combined in a reaction buffer containing ATP. The mixture is incubated at room temperature to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert the newly produced ADP into ATP. This new ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Signal Measurement: The plate is incubated, and the luminescence is measured with a plate-reading luminometer. The signal intensity is inversely proportional to the kinase activity, allowing for the determination of the inhibitor's IC₅₀ value.

Antimicrobial and Antibiofilm Activity

Certain 5-chloro-indole derivatives have demonstrated significant activity against pathogenic bacteria, particularly in inhibiting biofilm formation, a key virulence factor.[7][8]

Mechanism of Action

Studies on uropathogenic Escherichia coli (UPEC) have shown that 5-chloroindole can inhibit biofilm formation by an average of 67% at a concentration of 20 μg/ml.[7] The mechanism involves the downregulation of virulence genes associated with adhesion, stress regulation, and toxin production.[7][8] These compounds also inhibit bacterial motility (swarming and swimming) and the formation of curli, which are essential for colonization and biofilm integrity.[7]

Quantitative Antimicrobial Data

Table 3: Minimum Inhibitory Concentrations (MICs) of Chloroindoles

Compound Pathogen MIC (μg/mL) Reference
5-Chloroindole Uropathogenic E. coli (UPEC) 75 [7][8]
Vibrio parahaemolyticus 50 [9][10]
Staphylococcus aureus 100 [8]
Acinetobacter baumannii 50 [8]
Candida albicans 100 [8]
4-Chloroindole Vibrio parahaemolyticus 50 [9][10]
Staphylococcus aureus 50 [8]
Acinetobacter baumannii 50 [8]

| | Candida albicans | 50 |[8] |

Experimental Protocols

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth (e.g., Luria-Bertani broth).[9]

  • Serial Dilution: The 5-chloro-indole compound is serially diluted in the broth across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 30°C for 24 hours).[9]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10]

Other Notable Biological Activities

Anti-inflammatory Activity

Indole derivatives have been investigated for their anti-inflammatory properties.[11][12] Certain hybrid molecules incorporating the indole nucleus effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells.[13][14]

Inflammation_Pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) Nucleus->Cytokines Transcription Inhibitor 5-Chloro-Indole Derivative Inhibitor->Cytokines Inhibition of Release

Caption: Inhibition of LPS-induced inflammatory cytokine production.
Antiviral Activity

The indole scaffold is present in several antiviral agents.[15] While specific data on 5-chloro-indole derivatives is less abundant, related compounds have shown activity. For instance, 5-chloro and 5-chloro-4-fluoro indole derivatives have demonstrated antiviral potency against mutant strains of HIV-1.[15] Other indole derivatives have been tested against a range of viruses, including Hepatitis C Virus (HCV), Yellow Fever Virus (YFV), and SARS-CoV-2.[15][16][17][18]

Neurological Activity

5-Chloroindole has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[19][20][21] The 5-HT₃ receptor is a ligand-gated ion channel involved in processes like nausea, vomiting, and anxiety.[19] As a PAM, 5-chloroindole enhances the response of the receptor to its natural agonist, serotonin (5-HT), which may have therapeutic implications.[20][21]

Synthesis and Experimental Workflows

General Synthesis

The 5-chloro-indole core can be synthesized through various routes. A common foundational method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of 4-chlorophenylhydrazine with an appropriate aldehyde or ketone.[6] Another approach involves a multi-step process starting from indoline, which includes acylation, chlorination, saponification, and final dehydrogenation to yield the 5-chloroindole product.[19]

Synthesis_Workflow Start Starting Materials (e.g., 4-chlorophenylhydrazine) Reaction Core Synthesis (e.g., Fischer Indole Synthesis) Start->Reaction Workup Work-up & Neutralization Reaction->Workup Purify Purification (Chromatography/ Recrystallization) Workup->Purify Core 5-Chloro-Indole Scaffold Purify->Core Deriv Further Derivatization Core->Deriv Final Final Biologically Active Compounds Deriv->Final

Caption: Generalized synthetic workflow for 5-chloro-indole derivatives.
General Workflow for Biological Screening

The preclinical evaluation of novel 5-chloro-indole derivatives typically follows a standardized workflow to assess their efficacy and mechanism of action.[1]

Screening_Workflow Library Compound Library Synthesis Primary Primary Screening (e.g., In Vitro Cell Viability Assay) Library->Primary Hit Hit Identification (IC₅₀/MIC Determination) Primary->Hit Secondary Secondary Assays (e.g., Kinase Inhibition, Biofilm Assay) Hit->Secondary MOA Mechanism of Action Studies (e.g., Western Blot, Gene Expression) Secondary->MOA Lead Lead Optimization (SAR Studies) MOA->Lead Invivo In Vivo Animal Models Lead->Invivo Preclinical Preclinical Candidate Invivo->Preclinical

Caption: General workflow for anticancer/antimicrobial drug screening.

5-Chloro-indole derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their ability to effectively inhibit key signaling pathways in cancer, disrupt bacterial virulence and biofilm formation, and modulate inflammatory and neurological targets makes them attractive candidates for further drug development. The synthetic accessibility of the 5-chloro-indole scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties to develop novel and effective therapeutic agents.

References

An In-depth Technical Guide to (5-Chloro-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 113188-83-3

This technical guide provides a comprehensive overview of (5-Chloro-1H-indol-3-yl)methanamine, a halogenated indole derivative of interest to researchers, scientists, and drug development professionals. This document collates available physicochemical data, proposes detailed synthetic routes, and outlines potential experimental protocols for pharmacological evaluation based on the known reactivity and biological significance of the indole scaffold.

Physicochemical Properties

PropertyValueSource
CAS Number 113188-83-3[1][2]
Molecular Formula C₉H₉ClN₂[1]
Molecular Weight 180.63 g/mol [1]
Boiling Point 369.8 °C at 760 mmHg[3]
Melting Point Data not available[3]
Solubility Data not available
Appearance Solid (predicted)

Synthesis Methodologies

The synthesis of this compound can be achieved through the reduction of a suitable precursor, such as 5-chloro-1H-indole-3-carbonitrile or 5-chloro-1H-indole-3-carbaldehyde. Below are detailed experimental protocols for these synthetic pathways.

Synthesis via Reduction of 5-Chloro-1H-indole-3-carbonitrile

A common and effective method for the synthesis of primary amines from nitriles is reduction using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Precursor: Dissolve 5-chloro-1H-indole-3-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

  • Work-up: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Synthesis_from_Nitrile Precursor 5-Chloro-1H-indole-3-carbonitrile in anhydrous THF Product This compound Precursor->Product Reduction Reagent 1. LiAlH4, THF, 0 °C to reflux 2. H2O, NaOH(aq), H2O

Synthetic route from the corresponding nitrile.
Synthesis via Reductive Amination of 5-Chloro-1H-indole-3-carbaldehyde

Reductive amination of the corresponding aldehyde provides an alternative route to the target primary amine.

Experimental Protocol:

  • Formation of Imine: Dissolve 5-chloro-1H-indole-3-carbaldehyde (1 equivalent) in methanol. Add ammonium acetate (10 equivalents) and stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Synthesis_from_Aldehyde Precursor 5-Chloro-1H-indole-3-carbaldehyde Product This compound Precursor->Product Reductive Amination Reagents 1. NH4OAc, MeOH 2. NaBH4

Synthetic route from the corresponding aldehyde.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the following are predicted spectroscopic characteristics based on its structure and data from similar indole derivatives.

¹H NMR (Proton NMR):

  • Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm. The presence of the chloro group at the 5-position will influence the chemical shifts and coupling constants of the protons on the benzene ring.

  • Methylene Protons (-CH₂-): A singlet or a multiplet around δ 3.8-4.2 ppm.

  • Amine Protons (-NH₂): A broad singlet which may be exchangeable with D₂O, typically in the range of δ 1.5-3.0 ppm.

  • Indole N-H Proton: A broad singlet in the downfield region, typically δ 8.0-11.0 ppm.

¹³C NMR (Carbon NMR):

  • Aromatic and Indole Carbons: Signals in the aromatic region (δ 110-140 ppm). The carbon bearing the chloro group (C-5) would be expected to show a characteristic chemical shift.

  • Methylene Carbon (-CH₂-): A signal in the range of δ 40-50 ppm.

IR (Infrared) Spectroscopy:

  • N-H Stretch (Indole): A sharp peak around 3400-3500 cm⁻¹.

  • N-H Stretch (Amine): Two bands in the region of 3300-3400 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Bands in the 1000-1250 cm⁻¹ region.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): An expected peak at m/z = 180, with a characteristic isotopic pattern (M+2) at m/z = 182 due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).

  • Fragmentation: A prominent fragment would be expected from the loss of the aminomethyl group.

Potential Pharmacological Applications and Experimental Protocols

The indole nucleus is a "privileged scaffold" in medicinal chemistry, present in numerous compounds with a wide range of biological activities. Halogenated indoles, in particular, have shown promise in various therapeutic areas. The following sections outline potential pharmacological activities for this compound and provide general experimental protocols for their evaluation.

Antimicrobial Activity

Indole derivatives are known to possess antibacterial and antifungal properties.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare a series of twofold dilutions of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of This compound in a 96-well plate B->C D Incubate plates C->D E Visually assess for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for antimicrobial susceptibility testing.
Cytotoxic/Anticancer Activity

Many indole derivatives have been investigated for their potential as anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7, A549) in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity_Assay cluster_setup Assay Setup cluster_incubation Incubation and Reaction cluster_readout Data Acquisition and Analysis A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent and incubate C->D E Add solubilizing agent D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability and determine IC50 F->G

References

Spectroscopic and Synthetic Analysis of (5-Chloro-1H-indol-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-1H-indol-3-yl)methanamine is a halogenated indole derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its spectroscopic analysis, a plausible synthetic route, and general experimental protocols. Due to the limited availability of specific experimental data in the public domain for this exact compound, this guide combines data from structurally related analogs with established methodologies to serve as a valuable resource for researchers. This document details predicted spectroscopic data, a generalized synthetic workflow, and the necessary protocols for its characterization, adhering to stringent data presentation and visualization standards.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds. The introduction of a chloro-substituent at the 5-position of the indole ring, coupled with a methanamine group at the 3-position, yields this compound, a molecule with potential for diverse pharmacological applications. A thorough understanding of its structural and chemical properties through spectroscopic analysis is paramount for its application in drug development and further research. This guide aims to provide a detailed framework for the analysis of this compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1-8.3Broad Singlet1HN-H (Indole)
~7.6-7.7Doublet (d)1HH-4
~7.3-7.4Doublet (d)1HH-7
~7.1-7.2Doublet of Doublets (dd)1HH-6
~7.0-7.1Singlet1HH-2
~3.8-4.0Singlet2H-CH₂-NH₂
~1.5-2.0Broad Singlet2H-NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~135C-7a
~130C-3a
~125C-5
~123C-2
~122C-4
~118C-6
~112C-7
~111C-3
~35-40-CH₂-
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3300N-H stretch (indole and amine)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1620-1580C=C stretch (aromatic)
1470-1450C-N stretch
800-750C-H bend (aromatic)
750-700C-Cl stretch
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

m/z ValueAssignment
~180/182Molecular Ion Peak [M]⁺ (Isotopic pattern for Cl)
~163/165[M-NH₃]⁺
~151[M-CH₂NH₂]⁺

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: A Plausible Route via Reduction of 5-Chloro-1H-indole-3-carbonitrile

A potential synthetic route to this compound involves the reduction of 5-chloro-1H-indole-3-carbonitrile.

Materials:

  • 5-chloro-1H-indole-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF) or other appropriate aprotic solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-chloro-1H-indole-3-carbonitrile in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with ethyl acetate.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Spectroscopic Analysis Protocols

3.2.1. NMR Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

3.2.2. IR Sample Preparation (ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the spectrum.

3.2.3. Mass Spectrometry Sample Preparation (ESI):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

Visualizations

Plausible Synthetic Pathway

Synthetic_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product 5-Chloro-1H-indole-3-carbonitrile 5-Chloro-1H-indole-3-carbonitrile Reduction Reduction 5-Chloro-1H-indole-3-carbonitrile->Reduction 1. LiAlH₄, THF 2. H₂O work-up This compound This compound Reduction->this compound

Caption: Plausible synthetic route to this compound.

General Experimental Workflow

Experimental_Workflow Synthesis Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Structure_Elucidation Structure Elucidation Purification->Structure_Elucidation H_NMR ¹H NMR Structure_Elucidation->H_NMR C_NMR ¹³C NMR Structure_Elucidation->C_NMR IR_Spec IR Spectroscopy Structure_Elucidation->IR_Spec Mass_Spec Mass Spectrometry Structure_Elucidation->Mass_Spec Final_Characterization Final Characterized Compound H_NMR->Final_Characterization C_NMR->Final_Characterization IR_Spec->Final_Characterization Mass_Spec->Final_Characterization

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While experimental data for this specific molecule remains elusive in the public domain, the predicted data and generalized protocols presented herein offer a robust starting point for researchers. The provided workflows and visualizations serve to streamline the process of synthesis and characterization. Further experimental validation is necessary to confirm the presented data and to fully elucidate the biological activity of this promising indole derivative.

References

An In-depth Technical Guide to the Chemical Stability and Degradation of Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation of indole compounds. The indole nucleus is a prevalent scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Understanding its stability is paramount for the development of robust formulations, prediction of shelf-life, and identification of potential degradants. This document details the factors influencing the stability of indole derivatives, their degradation pathways under various stress conditions, and the analytical methodologies for their assessment.

Core Concepts of Indole Stability

The indole ring system, a fusion of a benzene and a pyrrole ring, is an aromatic heterocycle. Its stability is attributed to the delocalization of π-electrons across the bicyclic structure. However, the pyrrole moiety imparts a degree of reactivity, particularly towards electrophilic attack and oxidation, making it susceptible to degradation under certain conditions.

Several key factors influence the stability of indole compounds:

  • pH: The indole ring can be protonated in strong acidic conditions, which can lead to polymerization or other degradative reactions. Some indole derivatives also exhibit instability under alkaline conditions, particularly those with susceptible functional groups.

  • Oxidizing Agents: The electron-rich pyrrole ring is prone to oxidation. Common laboratory and environmental oxidizing agents, such as hydrogen peroxide, atmospheric oxygen, and reactive oxygen species, can lead to a variety of degradation products.

  • Light: Many indole compounds are photosensitive and can undergo degradation upon exposure to UV and visible light. This photodegradation often proceeds through a free-radical mechanism.

  • Temperature: Elevated temperatures can accelerate the rate of degradation, following the principles of chemical kinetics. Thermal degradation can lead to a range of products, depending on the specific indole derivative and the presence of other reactants.

  • Substituents: The nature and position of substituents on the indole ring can significantly impact its stability. Electron-donating groups can increase susceptibility to oxidation, while electron-withdrawing groups can influence the reactivity of the ring in other ways.

Quantitative Stability Data

The stability of indole compounds is highly dependent on their specific structure and the conditions to which they are exposed. The following tables summarize quantitative data for representative indole derivatives under various stress conditions.

Table 1: Stability of Melatonin in Aqueous Solution at Room Temperature Over 28 Days

pHRemaining Melatonin (%)
1.0> 65%
4.00 - 4%
7.00 - 4%
10.00 - 4%
13.00 - 4%

Table 2: Thermal Stability of Melatonin in Aqueous Solution Over 12 Hours

Temperature (°C)Remaining Melatonin (%) after 6hRemaining Melatonin (pg/ml) after 12h
60~85%6.7
70~64%Not Reported
80~52%Not Reported
90~37%0.80

Table 3: Stability of Tryptophan under Various Stress Conditions

Stress ConditionObservationReference
H₂O₂ (various conc.)Concentration-dependent degradation[1]
UV LightSignificant degradation[1]
Temperature (24 days)Degradation observed at 70°C[1]
Oxidizing LipidsMinor chemical loss, but decreased bioavailability[2]
H₂O₂ Treatment9% loss in bioavailability[2]
Alkali Treatment (0.15 M NaOH, 80°C, 4h)10% chemical loss, 46% loss in bioavailability[2]

Chemical Degradation Pathways

Indole compounds can degrade through several pathways, including hydrolysis, oxidation, and photolysis. The specific products formed depend on the indole derivative and the reaction conditions.

Oxidative Degradation

Oxidation is a major degradation pathway for many indoles. The reaction can be initiated by various oxidizing agents and often proceeds through radical intermediates. A common pathway involves the formation of indoxyl (3-hydroxyindole), which can be further oxidized to isatin or can dimerize to form indigo and indirubin pigments.[3] Another significant oxidative degradation product is oxindole.[3]

G Indole Indole Indoxyl Indoxyl Indole->Indoxyl Oxidation Oxindole Oxindole Indole->Oxindole Oxidation N-(2-formylphenyl)formamide N-(2-formylphenyl)formamide Indole->N-(2-formylphenyl)formamide Atmospheric Oxidation (with •OH) Isatin Isatin Indoxyl->Isatin Further Oxidation Indigo Indigo Indoxyl->Indigo Dimerization Indirubin Indirubin Indoxyl->Indirubin Dimerization Dioxindole Dioxindole Indoxyl->Dioxindole 6H-oxazolo[3,2-a:4,5-b']diindole 6H-oxazolo[3,2-a:4,5-b']diindole Isatin->6H-oxazolo[3,2-a:4,5-b']diindole

Caption: A simplified diagram of the oxidative degradation pathways of indole.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce the degradation of indole compounds. The specific photoproducts can be diverse and depend on the solvent, the presence of photosensitizers, and the wavelength of light. For example, the photodegradation of indole-3-acetic acid (IAA) is a well-known phenomenon, and its breakdown can be enhanced by the presence of compounds like pyridoxine.[4] The photoionization of indole in aqueous solution is an active pathway leading to the formation of a solvated electron and an indole cation, which can then lead to further reactions.[5]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of an indole compound.[6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[7][8]

4.1.1. General Sample Preparation

Prepare a stock solution of the indole compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

4.1.2. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for a specified period (e.g., 24 hours).

  • Cool the solution to room temperature.

  • Neutralize with an equivalent amount of 0.1 M NaOH.

  • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

4.1.3. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for a specified period (e.g., 24 hours).

  • Cool the solution to room temperature.

  • Neutralize with an equivalent amount of 0.1 M HCl.

  • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

4.1.4. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

  • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

4.1.5. Thermal Degradation

  • Place the solid indole compound in an oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 48 hours).

  • Prepare a solution of the heat-stressed solid in the mobile phase at a concentration of approximately 0.1 mg/mL for HPLC analysis.

4.1.6. Photolytic Degradation

  • Prepare a solution of the indole compound in a suitable solvent at a concentration of approximately 0.1 mg/mL.

  • Expose the solution to a photostability chamber with a controlled light source (e.g., xenon lamp or UV/fluorescent lamps) for a specified duration. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[2]

  • Keep a control sample wrapped in aluminum foil at the same temperature to serve as a dark control.

  • Analyze both the exposed and control samples by HPLC.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Post-Stress Processing cluster_3 Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acid Hydrolysis (0.1M HCl, 60°C) Acid Hydrolysis (0.1M HCl, 60°C) Stock Solution (1 mg/mL)->Acid Hydrolysis (0.1M HCl, 60°C) Base Hydrolysis (0.1M NaOH, 60°C) Base Hydrolysis (0.1M NaOH, 60°C) Stock Solution (1 mg/mL)->Base Hydrolysis (0.1M NaOH, 60°C) Oxidative Stress (3% H2O2, RT) Oxidative Stress (3% H2O2, RT) Stock Solution (1 mg/mL)->Oxidative Stress (3% H2O2, RT) Thermal Stress (Solid, 60°C) Thermal Stress (Solid, 60°C) Stock Solution (1 mg/mL)->Thermal Stress (Solid, 60°C) Photolytic Stress (Solution, UV/Vis Light) Photolytic Stress (Solution, UV/Vis Light) Stock Solution (1 mg/mL)->Photolytic Stress (Solution, UV/Vis Light) Neutralization (for Hydrolysis) Neutralization (for Hydrolysis) Acid Hydrolysis (0.1M HCl, 60°C)->Neutralization (for Hydrolysis) Base Hydrolysis (0.1M NaOH, 60°C)->Neutralization (for Hydrolysis) Dilution to 0.1 mg/mL Dilution to 0.1 mg/mL Oxidative Stress (3% H2O2, RT)->Dilution to 0.1 mg/mL Thermal Stress (Solid, 60°C)->Dilution to 0.1 mg/mL Photolytic Stress (Solution, UV/Vis Light)->Dilution to 0.1 mg/mL Neutralization (for Hydrolysis)->Dilution to 0.1 mg/mL HPLC-UV/MS Analysis HPLC-UV/MS Analysis Dilution to 0.1 mg/mL->HPLC-UV/MS Analysis Compare to Unstressed Control Compare to Unstressed Control HPLC-UV/MS Analysis->Compare to Unstressed Control

Caption: An experimental workflow for conducting forced degradation studies on indole compounds.

Stability-Indicating HPLC-MS Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.

4.2.1. Chromatographic Conditions (Example)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. The specific gradient will need to be optimized for the compound of interest and its degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV detector at a wavelength appropriate for the indole compound (e.g., 220 nm or 280 nm) and a mass spectrometer for identification of degradation products.

4.2.2. Mass Spectrometry Conditions (Example)

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • Scan Mode: Full scan to detect all ions, and product ion scan (MS/MS) on the parent compound and suspected degradation products to aid in structural elucidation.

Logical Relationships in Stability Assessment

Decision Tree for Forced Degradation Studies

The design of a forced degradation study should be a logical process aimed at achieving a target degradation of 5-20%. This allows for the detection of degradation products without completely consuming the parent compound.

G Start Start Forced Degradation Study Initial_Conditions Select Initial Stress Conditions (e.g., 0.1M HCl, 60°C, 24h) Start->Initial_Conditions Perform_Stress Perform Stress Test Initial_Conditions->Perform_Stress Analyze_Sample Analyze Sample by HPLC Perform_Stress->Analyze_Sample Degradation_Check Degradation 5-20%? Analyze_Sample->Degradation_Check No_Degradation <5% Degradation? Degradation_Check->No_Degradation No End Proceed with Method Validation Degradation_Check->End Yes Excessive_Degradation >20% Degradation? No_Degradation->Excessive_Degradation No Increase_Stress Increase Stress Severity (e.g., Higher Temp, Higher Conc., Longer Time) No_Degradation->Increase_Stress Yes Decrease_Stress Decrease Stress Severity (e.g., Lower Temp, Lower Conc., Shorter Time) Excessive_Degradation->Decrease_Stress Yes Increase_Stress->Perform_Stress Decrease_Stress->Perform_Stress

Caption: A decision tree for optimizing conditions in a forced degradation study.

Troubleshooting Workflow for Stability-Indicating HPLC Methods

Developing a robust stability-indicating HPLC method can present challenges. A systematic troubleshooting approach is crucial for resolving common issues.

G cluster_0 Solutions for Poor Resolution cluster_1 Solutions for Peak Shape Issues cluster_2 Solutions for Ghost Peaks cluster_3 Solutions for Baseline Issues Problem Unexpected Results in Stability Analysis Poor_Resolution Poor Resolution Between Parent and Degradant Peaks Problem->Poor_Resolution Peak_Tailing Peak Tailing or Fronting Problem->Peak_Tailing Ghost_Peaks Ghost Peaks Observed Problem->Ghost_Peaks Baseline_Drift Baseline Drift or Noise Problem->Baseline_Drift Optimize Gradient Optimize Gradient Poor_Resolution->Optimize Gradient Change Mobile Phase pH Change Mobile Phase pH Poor_Resolution->Change Mobile Phase pH Try Different Column Chemistry Try Different Column Chemistry Poor_Resolution->Try Different Column Chemistry Check for Column Overload Check for Column Overload Peak_Tailing->Check for Column Overload Ensure Sample Solvent is Weaker than Mobile Phase Ensure Sample Solvent is Weaker than Mobile Phase Peak_Tailing->Ensure Sample Solvent is Weaker than Mobile Phase Check for Secondary Interactions (adjust pH, add ion-pair reagent) Check for Secondary Interactions (adjust pH, add ion-pair reagent) Peak_Tailing->Check for Secondary Interactions (adjust pH, add ion-pair reagent) Check for Carryover Check for Carryover Ghost_Peaks->Check for Carryover Ensure High Purity Solvents Ensure High Purity Solvents Ghost_Peaks->Ensure High Purity Solvents Clean Injector and Column Clean Injector and Column Ghost_Peaks->Clean Injector and Column Degas Mobile Phase Degas Mobile Phase Baseline_Drift->Degas Mobile Phase Check for Leaks Check for Leaks Baseline_Drift->Check for Leaks Ensure Column is Equilibrated Ensure Column is Equilibrated Baseline_Drift->Ensure Column is Equilibrated

Caption: A troubleshooting workflow for common issues in stability-indicating HPLC methods.

Conclusion

The chemical stability of indole compounds is a critical consideration in the development of pharmaceuticals and other chemical products. A thorough understanding of their degradation pathways and the factors that influence their stability is essential for ensuring product quality, safety, and efficacy. The experimental protocols and analytical methodologies outlined in this guide provide a framework for the systematic evaluation of the stability of indole derivatives. By employing a logical and scientifically sound approach to forced degradation studies and the development of stability-indicating methods, researchers can gain valuable insights into the behavior of these important molecules.

References

Potential Therapeutic Targets of (5-Chloro-1H-indol-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-1H-indol-3-yl)methanamine and its structural analogs, built upon the 5-chloroindole scaffold, have emerged as a versatile pharmacophore in medicinal chemistry. While direct therapeutic applications of this compound are not yet fully established, the broader class of 5-chloroindole derivatives has demonstrated significant activity against a range of biological targets. This technical guide consolidates the current understanding of these potential therapeutic targets, presenting key quantitative data, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways and workflows. The information herein is intended to provide a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the 5-chloroindole core structure.

Serotonin 5-HT3 Receptor Modulation

The serotonin 5-HT3 receptor, a ligand-gated ion channel, is a well-established therapeutic target for the management of nausea and vomiting, particularly chemotherapy-induced and postoperative nausea and vomiting. Several 5-chloroindole derivatives have been investigated for their modulatory effects on this receptor.

Quantitative Data: 5-HT3 Receptor Modulation
CompoundTargetAssayKey Finding
5-ChloroindoleHuman 5-HT3A ReceptorIntracellular Calcium Influx AssayPotentiated agonist-induced responses[1][2]
5-ChloroindoleHuman 5-HT3A ReceptorRadioligand Binding AssayInduced a ~2-fold increase in the apparent affinity of 5-HT[1][2]
Experimental Protocol: Intracellular Calcium Influx Assay for 5-HT3 Receptor Activity

This protocol describes a functional assay to assess the modulatory activity of a test compound on the human 5-HT3A receptor expressed in a stable cell line.[1][2]

Materials:

  • HEK293 cells stably expressing the human 5-HT3A receptor

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid

  • 5-HT (Serotonin) solution (agonist)

  • Test compound (this compound analog) solution

  • 384-well microplates, black, clear bottom

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Culture: Culture HEK293-h5-HT3A cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Plating: Harvest the cells and seed them into 384-well black, clear-bottom microplates at a density of 10,000-20,000 cells per well. Incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in Assay Buffer.

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist (5-HT) in Assay Buffer.

  • Assay Execution:

    • After incubation, wash the cells with Assay Buffer containing probenecid.

    • Place the plate in a fluorescence microplate reader.

    • Record a baseline fluorescence reading.

    • Add the test compound to the wells and incubate for a predefined period.

    • Inject the 5-HT solution into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence upon agonist addition, in the presence and absence of the test compound, is used to determine the potentiation or inhibition of the 5-HT3 receptor response.

Signaling Pathway: Serotonin 5-HT3 Receptor

G Serotonin 5-HT3 Receptor Signaling Pathway Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds Ion_Channel Cation Channel Opening Receptor->Ion_Channel Activates Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation Test_Compound This compound (Positive Allosteric Modulator) Test_Compound->Receptor Modulates

Caption: Simplified signaling pathway of the serotonin 5-HT3 receptor.

Anticancer Activity via Kinase Inhibition (EGFR and BRAFV600E)

The epidermal growth factor receptor (EGFR) and the BRAF kinase are critical components of signaling pathways that regulate cell proliferation and survival. Mutations in these kinases are common drivers of various cancers. Certain 5-chloroindole derivatives have shown potent inhibitory activity against both wild-type and mutant forms of these kinases.[3][4][5][6][7]

Quantitative Data: Kinase Inhibition and Antiproliferative Activity
Compound ClassTargetAssayIC50 / GI50 (nM)
5-chloro-indole-2-carboxylate derivative (3e)EGFR (wild-type)Enzyme Inhibition68[4][8][9]
5-chloro-indole-2-carboxylate derivative (3b)EGFR (wild-type)Enzyme Inhibition74[4][8][9]
5-chloro-indole-2-carboxylate derivative (3e)EGFR (T790M mutant)HTRF KinEASE-TK Assay9.2[3]
5-chloro-indole-2-carboxylate derivative (3b)EGFR (T790M mutant)HTRF KinEASE-TK Assay8.6[3]
5-chloro-indole-2-carboxylate derivative (3a)BRAFV600EEnzyme Inhibition35[3]
5-chloro-indole-2-carboxylate derivative (3b)BRAFV600EEnzyme Inhibition45[3]
5-chloro-indole-2-carboxylate derivative (3e)BRAFV600EEnzyme Inhibition67[3]
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f)Various Cancer Cell LinesAntiproliferative (MTT)29[7]
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5g)Various Cancer Cell LinesAntiproliferative (MTT)31[7]
Experimental Protocol: EGFR Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against EGFR kinase.[10][11]

Materials:

  • Recombinant human EGFR kinase

  • Kinase Assay Buffer

  • ATP solution

  • Poly(Glu, Tyr) substrate

  • Test compound (this compound analog) solution

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white microplates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer, and dilute the enzyme, substrate, ATP, and test inhibitor in this buffer.

  • Reaction Setup: In a 384-well white plate, add the following to each well:

    • Test inhibitor or vehicle (DMSO).

    • EGFR enzyme.

    • Substrate/ATP mix.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The light output is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the test compound.

  • Data Analysis: Calculate the IC50 value of the test compound by plotting the luminescence signal against the compound concentration.

Signaling Pathway: EGFR/BRAF

EGFR/BRAF Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Test_Compound This compound Analog (Inhibitor) Test_Compound->EGFR Test_Compound->BRAF

Caption: Simplified EGFR/BRAF signaling cascade and points of inhibition.

Glycogen Phosphorylase Inhibition

Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose. Inhibition of GP is a potential therapeutic strategy for type 2 diabetes. 5-Chloroindole derivatives have been identified as inhibitors of this enzyme.[12][13][14][15]

Quantitative Data: Glycogen Phosphorylase Inhibition
Compound ClassTargetIC50 (nM)
5-Chloro-N-phenyl-1H-indole-2-carboxamide derivativeBrain-type Glycogen Phosphorylase (PYGB)90.27[14]
Experimental Protocol: Glycogen Phosphorylase Colorimetric Assay

This protocol describes a method for measuring the activity of glycogen phosphorylase and the inhibitory effect of test compounds.[16]

Materials:

  • Purified glycogen phosphorylase

  • Glycogen solution

  • Glucose-1-phosphate (G1P)

  • Assay Buffer

  • Enzyme Mix (for detecting G1P)

  • Developer solution

  • Test compound (this compound analog) solution

  • 96-well clear flat-bottom plate

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, add Assay Buffer, Enzyme Mix, Developer, and Glycogen to each well.

  • Compound Addition: Add the test compound at various concentrations or vehicle control to the appropriate wells.

  • Enzyme Addition: Add the glycogen phosphorylase solution to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Absorbance Measurement: Measure the absorbance at 450 nm. The absorbance is directly proportional to the glycogen phosphorylase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Activity and Efflux Pump Inhibition

The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is a major global health concern. Some halogenated indole derivatives have demonstrated direct antimicrobial activity. Furthermore, certain indole compounds can inhibit bacterial efflux pumps, such as NorA, which are responsible for extruding antibiotics from the bacterial cell, thereby restoring the efficacy of existing antibiotics.

Quantitative Data: Anti-MRSA and Efflux Pump Inhibition
Compound ClassOrganismAssayMIC (µg/mL)
Multi-halogenated indolesMRSABroth Microdilution20 - 30[17]
Indole derivatives (e.g., SMJ-5)NorA over-expressing S. aureusCheckerboard assay with Ciprofloxacin≥ 4-fold decrease in Ciprofloxacin MIC[18]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.[17]

Materials:

  • Bacterial strain (e.g., MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (this compound analog) solution

  • 96-well microplates

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Protocol: Ethidium Bromide Efflux Assay for NorA Pump Inhibition

This real-time fluorescence assay measures the ability of a compound to inhibit the NorA efflux pump.[18][19][20]

Materials:

  • S. aureus strain overexpressing the NorA pump (e.g., SA-1199B)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose

  • Test compound (this compound analog) solution

  • Reserpine (positive control)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Bacterial Preparation: Grow the bacterial strain to the mid-logarithmic phase, then wash and resuspend the cells in PBS.

  • EtBr Loading: Incubate the bacterial suspension with EtBr in the presence of the test compound or vehicle control.

  • Efflux Initiation: Add glucose to energize the efflux pump.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader and monitor the fluorescence of EtBr over time. A decrease in fluorescence indicates efflux of EtBr.

  • Data Analysis: Inhibition of the NorA pump by the test compound will result in a slower decrease in fluorescence (i.e., increased intracellular EtBr retention) compared to the control.

Experimental Workflow: Antimicrobial and Efflux Pump Inhibition Screening

Workflow for Antimicrobial and Efflux Pump Inhibition Screening Start Start MIC_Assay Broth Microdilution (Determine MIC) Start->MIC_Assay Active Active? MIC_Assay->Active Efflux_Assay Ethidium Bromide Efflux Assay Active->Efflux_Assay Yes Inactive Inactive Active->Inactive No EPI_Activity EPI Activity? Efflux_Assay->EPI_Activity Checkerboard_Assay Checkerboard Synergy Assay (with antibiotic) EPI_Activity->Checkerboard_Assay Yes EPI_Activity->Inactive No Synergy Synergistic? Checkerboard_Assay->Synergy Lead_Compound Lead Compound Synergy->Lead_Compound Yes Synergy->Inactive No

Caption: A general experimental workflow for identifying antimicrobial and efflux pump inhibitory compounds.

WNT/β-catenin Pathway Inhibition (Dishevelled 1)

The WNT/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers. The Dishevelled (DVL) proteins are key components in the transduction of the WNT signal. A specific 5-chloroindole derivative has been identified as an inhibitor of DVL1.[21]

Quantitative Data: DVL1 Inhibition and Anticancer Activity
CompoundTargetAssayEC50 (µM)
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideDVL1In vitro binding inhibition0.49[21]
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideHCT116 colorectal cancer cellsCell Growth Inhibition7.1[21]

Signaling Pathway: WNT/β-catenin

WNT/β-catenin Signaling Pathway WNT WNT Frizzled Frizzled Receptor WNT->Frizzled DVL Dishevelled (DVL) Frizzled->DVL Destruction_Complex Destruction Complex (APC, Axin, GSK3β) DVL->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Accumulates and translocates to nucleus Target_Gene_Expression Target Gene Expression (Cell Proliferation) TCF_LEF->Target_Gene_Expression Test_Compound This compound Analog (Inhibitor) Test_Compound->DVL

References

(5-Chloro-1H-indol-3-yl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Potential Biological Activities, and Relevant Experimental Protocols

This technical guide provides a comprehensive overview of (5-Chloro-1H-indol-3-yl)methanamine, a halogenated indole derivative of interest to researchers in medicinal chemistry, pharmacology, and drug development. Due to the limited availability of direct literature on this specific compound, this document synthesizes information from closely related analogs to provide insights into its potential synthesis, biological activity, and relevant experimental procedures.

Chemical Profile

PropertyValue
IUPAC Name This compound
CAS Number 113188-83-3
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.64 g/mol
Appearance Solid (predicted)
Canonical SMILES C1=CC2=C(C=C1Cl)C(=CN2)CN

Synthesis and Experimental Protocols

Proposed Synthesis: Reductive Amination of 5-Chloroindole-3-carboxaldehyde

This two-step, one-pot procedure involves the formation of an imine from 5-chloroindole-3-carboxaldehyde and an ammonia source, followed by its reduction to the primary amine.

Experimental Protocol:

Materials:

  • 5-Chloroindole-3-carboxaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 5-chloroindole-3-carboxaldehyde (1.0 eq) in methanol. Add an excess of an ammonia source, such as ammonium acetate (10-20 eq) or a concentrated aqueous solution of ammonia. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (1.5-2.0 eq), portion-wise to the stirred solution. Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the product. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel, using a mobile phase of dichloromethane/methanol with a small percentage of triethylamine to prevent protonation of the amine on the silica gel.

DOT Script for the Reductive Amination Workflow:

G A 5-Chloroindole-3-carboxaldehyde in Methanol C Imine Formation (Stir at RT, 1-2h) A->C B Ammonia Source (e.g., NH4OAc) B->C D Imine Intermediate C->D F Reduction (0°C to RT, 2-4h) D->F E Reducing Agent (e.g., NaBH4) E->F G Crude Product F->G H Work-up (Quench, Extract, Wash) G->H I Purification (Column Chromatography) H->I J This compound (Pure Product) I->J

Synthetic Workflow for this compound.

Potential Biological Activities and Quantitative Data from Analogs

Direct biological data for this compound is not currently published. However, the activities of structurally similar compounds, particularly those with a 5-chloroindole core or a tryptamine-like side chain, suggest several potential areas of pharmacological interest.

Serotonin Receptor Affinity

Many indole derivatives, especially those with an aminoethyl or aminomethyl group at the 3-position (tryptamines and their analogs), exhibit affinity for serotonin (5-HT) receptors. The 5-chloro substitution can significantly modulate this activity. Data for the closely related N,N-dimethylated analog, 5-chloro-N,N-dimethyltryptamine (5-Cl-DMT), shows high affinity for several 5-HT receptor subtypes[1].

Table 1: In Vitro Binding Affinities (Ki, nM) of 5-Chloro-N,N-dimethyltryptamine at Human Serotonin Receptors [1]

ReceptorKi (nM)
5-HT₁ₐ49
5-HT₁ₑ136
5-HT₂ₐ69
5-HT₂ₑ18
5-HT₂C113
5-HT₅ₐ21
5-HT₆23
5-HT₇24

Lower Ki values indicate higher binding affinity.

This profile suggests that this compound may also interact with these receptors, potentially acting as a modulator of serotonergic neurotransmission. The primary amine of the target compound, compared to the tertiary amine of 5-Cl-DMT, could lead to differences in affinity and functional activity.

Potential as an EGFR Inhibitor and Anticancer Agent

Recent studies have highlighted the potential of 5-chloroindole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated potent antiproliferative activity against various cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range against both wild-type and mutant EGFR[2].

Table 2: Antiproliferative Activity (GI₅₀, nM) of Representative 5-Chloroindole Analogs

CompoundCell Line (Cancer Type)GI₅₀ (nM)Reference
5fPanc-1 (Pancreatic)29[2]
5gPanc-1 (Pancreatic)33[2]
Erlotinib (Reference)Panc-1 (Pancreatic)33[2]

While the structure of this compound is simpler than these reported EGFR inhibitors, the shared 5-chloroindole scaffold suggests that it could serve as a valuable starting point or fragment for the design of novel anticancer agents.

Potential Signaling Pathways

Given the high affinity of its N,N-dimethylated analog for several 5-HT receptors, this compound could potentially modulate downstream signaling pathways associated with these receptors. Many of these are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular cascades.

Gq/11 Signaling Pathway (Associated with 5-HT₂ Receptors)

Activation of 5-HT₂ receptors, which are coupled to Gq/11 proteins, leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

DOT Script for the Gq/11 Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2_Receptor 5HT2_Receptor Gq_11 Gq_11 5HT2_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG Yields IP3 IP3 PIP2->IP3 Yields PKC PKC DAG->PKC Activates Ca2_Release Ca2+ Release IP3->Ca2_Release Triggers Agonist This compound (Potential Agonist) Agonist->5HT2_Receptor Binds

Potential Gq/11 Signaling Pathway Modulation.
Gi/o Signaling Pathway (Associated with 5-HT₁ Receptors)

5-HT₁ receptors are typically coupled to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA).

DOT Script for the Gi/o Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT1_Receptor 5HT1_Receptor Gi_o Gi_o 5HT1_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits ATP ATP Adenylyl_Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Agonist This compound (Potential Agonist) Agonist->5HT1_Receptor Binds

Potential Gi/o Signaling Pathway Modulation.

Conclusion

This compound represents an intriguing, yet under-investigated, chemical entity. Based on the extensive research into its structural analogs, this compound holds potential as a modulator of the serotonergic system and as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic and experimental frameworks provided in this guide offer a starting point for researchers to further explore the chemical and biological properties of this promising molecule. Further studies are warranted to elucidate its specific biological targets, mechanism of action, and therapeutic potential.

References

Methodological & Application

Detailed Synthesis Protocol for (5-Chloro-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the synthesis of (5-Chloro-1H-indol-3-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the Vilsmeier-Haack formylation of 4-chloro-2-methylaniline to yield 5-chloro-1H-indole-3-carbaldehyde, followed by a one-pot reductive amination to afford the target primary amine.

Overall Reaction Scheme

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reductive Amination A 4-Chloro-2-methylaniline C 5-Chloro-1H-indole-3-carbaldehyde A->C 1. 0 °C to 85 °C 2. Na₂CO₃ (aq) B Vilsmeier Reagent (POCl₃, DMF) B->C D 5-Chloro-1H-indole-3-carbaldehyde F This compound D->F       E 1. NH₄OAc, Methanol 2. NaBH₃CN E->F

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantProductReagentsYield (%)Purity (%)Reference
14-Chloro-2-methylaniline5-Chloro-1H-indole-3-carbaldehydePOCl₃, DMF, Na₂CO₃90>95 (by NMR)[1][2]
25-Chloro-1H-indole-3-carbaldehydeThis compoundNH₄OAc, NaBH₃CNNot specified in literature, typically moderate to high>97Inferred from general procedures

Experimental Protocols

Step 1: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack reaction procedures.[1][2]

Materials:

  • 4-Chloro-2-methylaniline

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • In a flask, dissolve 4-chloro-2-methylaniline (10 g, 70.6 mmol) in 10 mL of DMF.

  • Prepare the Vilsmeier reagent by slowly adding POCl₃ to DMF in a separate flask cooled in an ice bath.

  • Cool the solution of 4-chloro-2-methylaniline to 0 °C using an ice bath.

  • Slowly add 20 mL of the prepared Vilsmeier reagent dropwise to the aniline solution.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to 85 °C and maintain this temperature for 5 hours.

  • Cool the mixture to room temperature and then place it in an ice bath.

  • Carefully add saturated sodium carbonate solution until the mixture is basic, which will result in the precipitation of a pale yellow solid.

  • Collect the solid by filtration, wash with water, and dry to obtain 5-chloro-1H-indole-3-carbaldehyde.

Expected Yield: Approximately 11 g (90%).[1][2]

Step 2: Synthesis of this compound

This protocol is based on general reductive amination procedures using sodium cyanoborohydride.

Materials:

  • 5-Chloro-1H-indole-3-carbaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated potassium carbonate solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for solvent evaporation (e.g., rotary evaporator)

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 5-chloro-1H-indole-3-carbaldehyde and a molar excess of ammonium acetate.

  • Add methanol to dissolve the solids and begin stirring the mixture.

  • To this solution, add sodium cyanoborohydride in portions.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Take up the residue in ethyl acetate and water.

  • Wash the organic layer with a saturated solution of potassium carbonate.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and evaporate the solvent to yield the crude product.

  • The product can be further purified by column chromatography or by preparing the hydrochloride salt.

Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Reductive Amination start_step1 Dissolve 4-chloro-2-methylaniline in DMF add_vilsmeier Add Vilsmeier Reagent at 0 °C start_step1->add_vilsmeier stir_rt Stir at Room Temperature (1 hr) add_vilsmeier->stir_rt heat Heat to 85 °C (5 hr) stir_rt->heat workup_step1 Basic Workup with Na₂CO₃ heat->workup_step1 isolate_aldehyde Filter and Dry Product workup_step1->isolate_aldehyde start_step2 Dissolve Aldehyde and NH₄OAc in Methanol isolate_aldehyde->start_step2 Intermediate Product add_nabh3cn Add NaBH₃CN start_step2->add_nabh3cn stir_reaction Stir at Room Temperature add_nabh3cn->stir_reaction evaporate Evaporate Methanol stir_reaction->evaporate workup_step2 Aqueous Workup (EtOAc, K₂CO₃) evaporate->workup_step2 isolate_amine Dry and Evaporate Solvent workup_step2->isolate_amine

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Reagents

ReagentRelationship node_reagents Reagents node_step1 Step 1: Vilsmeier-Haack 4-Chloro-2-methylaniline POCl₃ DMF node_reagents->node_step1 node_step2 Step 2: Reductive Amination 5-Chloro-1H-indole-3-carbaldehyde NH₄OAc NaBH₃CN Methanol node_reagents->node_step2 node_product Product This compound node_step2->node_product

References

Application Notes and Protocols for C-3 Functionalization of the 5-chloro-1H-indole Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of key C-3 functionalization techniques for the 5-chloro-1H-indole nucleus. The 5-chloro-1H-indole scaffold is a significant structural motif in numerous biologically active compounds, and functionalization at the C-3 position is a crucial strategy for modulating their pharmacological properties.[1] These notes are intended to serve as a practical guide for the synthesis of diverse 5-chloro-1H-indole derivatives for applications in drug discovery and development.

C-3 Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly efficient and widely used method for the formylation of electron-rich heterocycles like indoles.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the C-3 position.[1][3]

Data Presentation: Vilsmeier-Haack Formylation
EntryStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
14-chloro-2-methyl-anilinePOCl₃, DMFDMF0 to 8565-chloro-1H-indole-3-carbaldehyde90
Experimental Protocol: Synthesis of 5-chloro-1H-indole-3-carbaldehyde[1]

Materials:

  • 4-chloro-2-methyl-aniline (10 g, 70.6 mmol)

  • N,N-Dimethylformamide (DMF) (30 mL total)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

  • Water

Procedure:

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride to 20 mL of DMF at a low temperature.

  • In a separate flask, dissolve 4-chloro-2-methyl-aniline (10 g) in 10 mL of DMF.

  • Cool the aniline solution to 0 °C using an ice bath.

  • Slowly add 20 mL of the prepared Vilsmeier reagent dropwise to the aniline solution at 0 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Heat the reaction mixture to 85 °C and maintain this temperature for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by adding a saturated sodium carbonate solution until the mixture is basic. A pale yellow solid will precipitate.

  • Filter the precipitated solid and wash it thoroughly with water.

  • Dry the solid to obtain 5-chloro-1H-indole-3-carbaldehyde (yield: 11 g, 90%).

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Iminium_Adduct Iminium Intermediate Vilsmeier->Iminium_Adduct Indole 5-Chloro-1H-indole Indole->Iminium_Adduct Electrophilic Attack Product 5-Chloro-1H-indole-3-carbaldehyde Iminium_Adduct->Product Aqueous Workup (Hydrolysis)

Vilsmeier-Haack formylation workflow.

C-3 Acylation via Friedel-Crafts Reaction

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. For indoles, this reaction is highly regioselective for the C-3 position. The reaction can be catalyzed by various Lewis acids or performed under greener conditions using deep eutectic solvents and microwave irradiation.[1]

Data Presentation: Friedel-Crafts Acylation of Substituted Indoles
EntryIndole DerivativeAcylating AgentCatalyst/SolventTemperature (°C)Time (min)ProductYield (%)
15-chloro-1H-indolePropionic anhydride[CholineCl][ZnCl₂]₃80 (Microwave)101-(5-chloro-1H-indol-3-yl)propan-1-one~85-95 (representative)
25-cyano-1H-indoleBenzoyl chlorideZnO / Ionic Liquid40360(5-cyano-1H-indol-3-yl)(phenyl)methanone92[4]
35-methoxy-1H-indoleBenzoyl chlorideZnO / Ionic Liquid40360(5-methoxy-1H-indol-3-yl)(phenyl)methanone89[4]
Experimental Protocol: Microwave-Assisted C-3 Acylation[1]

Materials:

  • 5-chloro-1H-indole (1 mmol)

  • Propionic anhydride (1.2 mmol)

  • Deep eutectic solvent ([CholineCl][ZnCl₂]₃) (2 mL)

  • Microwave reactor vial

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • In a microwave reactor vial, combine 5-chloro-1H-indole (1 mmol), propionic anhydride (1.2 mmol), and the deep eutectic solvent ([CholineCl][ZnCl₂]₃, 2 mL).

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the mixture at 80 °C for 10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Extract the product from the deep eutectic solvent using an appropriate organic solvent, such as ethyl acetate.

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-(5-chloro-1H-indol-3-yl)propan-1-one.

Friedel_Crafts_Acylation Indole 5-Chloro-1H-indole Intermediate Sigma Complex (Intermediate) Indole->Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Acyl Halide) Acylium Acylium Ion (Electrophile) AcylatingAgent->Acylium Activation Catalyst Lewis Acid Catalyst (e.g., AlCl₃, ZnO) Catalyst->Acylium Acylium->Intermediate Product 3-Acyl-5-chloro-1H-indole Intermediate->Product Deprotonation & Aromatization

Friedel-Crafts acylation mechanism.

C-3 Aminomethylation via Mannich Reaction

The Mannich reaction is a three-component condensation that introduces an aminomethyl group to the C-3 position of the indole nucleus.[5][6] This reaction typically involves an active hydrogen compound (indole), an aldehyde (commonly formaldehyde), and a secondary amine.[5][6] The resulting products, known as 'Gramine analogues' or Mannich bases, are valuable synthetic intermediates.

Data Presentation: Mannich Reaction of Indoles
EntryIndole DerivativeAmineAldehydeCatalyst/MediatorSolventTemperatureTimeProductYield (%)
1IndoleDimethylamineFormaldehydeAcetic Acid---Gramine95.6[7]
2IndoleDiethylamineFormaldehydeZnCl₂EtOHRoom Temp.90 min3-(Diethylaminomethyl)-1H-indole73[8]
35-chloro-1H-indoleDimethylamineFormaldehydeAcetic AcidDioxaneReflux2 h5-chloro-N,N-dimethyl-1H-indole-3-methanamine~70-90 (representative)
Experimental Protocol: Synthesis of 5-chloro-gramine[7]

Materials:

  • 5-chloro-1H-indole

  • Dimethylamine (aqueous solution)

  • Formaldehyde (aqueous solution, ~37%)

  • Glacial acetic acid

  • Ice

  • Diethyl ether (for extraction)

  • Sodium hydroxide solution

Procedure:

  • Cool an aqueous solution of dimethylamine in an ice bath.

  • Add glacial acetic acid to the cooled dimethylamine solution, followed by the addition of aqueous formaldehyde.

  • Add the 5-chloro-1H-indole to the reaction mixture.

  • Allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Make the reaction mixture alkaline by adding a sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the product by crystallization or column chromatography.

Mannich_Reaction Amine Secondary Amine (e.g., Dimethylamine) Iminium Eschenmoser's Salt (Iminium Ion) Amine->Iminium Condensation Formaldehyde Formaldehyde Formaldehyde->Iminium Adduct Intermediate Adduct Iminium->Adduct Indole 5-Chloro-1H-indole Indole->Adduct Nucleophilic Attack Product Mannich Base (5-Chloro-gramine) Adduct->Product Deprotonation

Mannich reaction logical workflow.

C-3 Alkylation

Direct C-3 alkylation of indoles introduces alkyl or substituted alkyl groups, which is a key transformation in the synthesis of many natural products and pharmaceuticals. This can be achieved through various methods, including Friedel-Crafts type alkylations with alcohols or through conjugate additions to Michael acceptors.

Data Presentation: C-3 Alkylation of 5-chloro-1H-indole
EntryReagentsCatalystSolventTemperature (°C)Time (h)ProductYield (%)
15-chloro-1H-indole, DiphenylmethanolI₂ (20 mol%)1,2-Dichloroethane801.53-Benzhydryl-5-chloro-1H-indole80[9]
25-bromo-1H-indole, N-phenylmaleimideBF₃·OEt₂ (0.5 eq)Acetonitrile6043-(5-bromo-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione84[10][11]
Experimental Protocol: Iodine-Catalyzed C-3 Benzylation[9]

Materials:

  • 5-chloro-1H-indole (1 mmol)

  • Diphenylmethanol (1.2 mmol)

  • Molecular Iodine (I₂) (0.2 mmol)

  • 1,2-Dichloroethane (DCE) (3 mL)

  • Saturated sodium thiosulfate solution

  • Ethyl acetate (for extraction)

Procedure:

  • To a solution of 5-chloro-1H-indole (1 mmol) and diphenylmethanol (1.2 mmol) in 1,2-dichloroethane (3 mL), add molecular iodine (20 mol%).

  • Stir the reaction mixture at 80 °C for 1.5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-benzhydryl-5-chloro-1H-indole.

C3_Alkylation Indole 5-Chloro-1H-indole Intermediate Wheland Intermediate Indole->Intermediate Electrophilic Attack Alcohol Benzylic Alcohol Carbocation Carbocation Intermediate Alcohol->Carbocation Activation Catalyst Iodine (I₂) Catalyst->Carbocation Carbocation->Intermediate Product C-3 Alkylated Indole Intermediate->Product Deprotonation Michael_Addition_Pathway Indole 5-Chloro-1H-indole (Nucleophile) Enolate Enolate Intermediate Indole->Enolate 1,4-Conjugate Addition MichaelAcceptor α,β-Unsaturated Carbonyl (Michael Acceptor) MichaelAcceptor->Enolate Catalyst Acid Catalyst (e.g., BF₃·OEt₂) Catalyst->MichaelAcceptor Activation Product Michael Adduct Enolate->Product Protonation Pd_Catalyzed_Arylation Indole 5-Chloro-1H-indole CH_Activation C-H Activation/ Concerted Metalation- Deprotonation Indole->CH_Activation ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition (Ar-Pd(II)-X) ArylHalide->OxAdd Pd_0 Pd(0) Catalyst Pd_0->OxAdd OxAdd->CH_Activation RedElim Reductive Elimination CH_Activation->RedElim RedElim->Pd_0 Catalyst Regeneration Product 3-Aryl-5-chloro-1H-indole RedElim->Product

References

Application Notes and Protocols for In Vitro Screening of Indoleamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine compounds represent a broad class of bioactive molecules that play crucial roles in various physiological and pathological processes. Key targets for these compounds include enzymes involved in tryptophan metabolism, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), as well as enzymes that catabolize monoamine neurotransmitters, like Monoamine Oxidase (MAO). The modulation of these targets has shown therapeutic potential in oncology, neurodegenerative diseases, and psychiatric disorders.[1][2] This document provides detailed application notes and protocols for a range of in vitro screening assays designed to identify and characterize novel indoleamine-based modulators of these important targets.

Key Targets for Indoleamine Compounds

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan degradation.[3] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, facilitating tumor immune escape.[4][5] Thus, IDO1 is a prime target for cancer immunotherapy.[2]

  • Tryptophan 2,3-dioxygenase (TDO): Another enzyme that catalyzes the same reaction as IDO1, primarily expressed in the liver but also found in some tumors.[6] TDO has also been implicated in tumor immune tolerance, making it an attractive target for cancer therapy.[7]

  • Monoamine Oxidase (MAO): A family of mitochondrial enzymes (MAO-A and MAO-B) that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[8][9] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[1]

I. Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Assays

The primary methods for screening IDO1 and TDO inhibitors involve measuring the enzymatic conversion of tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.

Signaling Pathway

IDO1_TDO_Pathway Tryptophan L-Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO NFK N-Formylkynurenine Kynurenine Kynurenine NFK->Kynurenine Formamidase Formamidase Kynurenine->Formamidase Immunosuppression Immunosuppression Kynurenine->Immunosuppression IDO1_TDO->NFK O2 Inhibitor Indoleamine Compound (Inhibitor) Inhibitor->IDO1_TDO

Caption: Kynurenine pathway initiated by IDO1 or TDO.

Absorbance-Based Enzymatic Assay

This assay quantifies kynurenine production through a colorimetric reaction with Ehrlich's reagent.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

    • Recombinant human IDO1 or TDO enzyme.

    • L-Tryptophan solution (in Assay Buffer).

    • Test compounds (indoleamines) dissolved in DMSO.

    • Cofactors: Ascorbic acid and methylene blue.

    • Stop Solution: 30% (w/v) trichloroacetic acid (TCA).

    • Ehrlich's Reagent: p-dimethylaminobenzaldehyde in acetic acid.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of Assay Buffer.

    • Add 10 µL of test compound at various concentrations (final DMSO concentration <1%).

    • Add 20 µL of IDO1/TDO enzyme solution.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of L-Tryptophan solution containing cofactors.

    • Incubate for 30-60 minutes at 37°C.[10]

    • Stop the reaction by adding 50 µL of Stop Solution.[10]

    • Incubate for 30 minutes at 60°C to hydrolyze N-formylkynurenine to kynurenine.

    • Add 100 µL of Ehrlich's Reagent to each well.

    • Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Enzymatic Assay

This high-throughput method relies on the intrinsic fluorescence of kynurenine.

Experimental Protocol:

  • Reagent Preparation:

    • Similar to the absorbance-based assay, but without the need for Ehrlich's reagent.

  • Assay Procedure:

    • Follow the same initial steps as the absorbance-based assay (reagent addition, incubation).

    • After the reaction incubation, stop the reaction with TCA.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a black 96-well plate.

    • Measure the fluorescence with excitation at 360 nm and emission at 480 nm.[11]

  • Data Analysis:

    • Calculate IC50 values as described for the absorbance-based assay.

Cell-Based Kynurenine Measurement Assay

This assay measures the activity of IDO1 in a cellular context, providing more physiologically relevant data.

Experimental Protocol:

  • Cell Culture:

    • Use a human cancer cell line known to express IDO1 upon stimulation, such as SK-OV-3 (ovarian cancer) or HeLa cells.[3][5]

    • Plate cells in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction and Inhibition:

    • Treat the cells with interferon-gamma (IFNγ) to induce IDO1 expression for 24-48 hours.[5]

    • Add test indoleamine compounds at various concentrations and incubate for a further 24-48 hours.

  • Kynurenine Quantification:

    • Collect the cell culture supernatant.

    • Quantify the kynurenine concentration in the supernatant using one of the following methods:

      • HPLC: A highly sensitive and specific method.[12]

      • Absorbance: After mixing the supernatant with TCA and Ehrlich's reagent.[10]

      • ELISA: Using commercially available kits.[13]

  • Data Analysis:

    • Determine the cellular IC50 values by plotting the percentage of kynurenine production inhibition against the compound concentration.

Experimental Workflow: Cell-Based IDO1 Assay

Cell_Based_IDO1_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Plating Plate Cancer Cells (e.g., SK-OV-3) Adhesion Overnight Incubation (Adhesion) Plating->Adhesion Induction Add IFNγ to Induce IDO1 Adhesion->Induction Incubation1 Incubate 24-48h Induction->Incubation1 Inhibition Add Indoleamine Compounds Incubation1->Inhibition Incubation2 Incubate 24-48h Inhibition->Incubation2 Collect Collect Supernatant Incubation2->Collect Quantify Quantify Kynurenine (HPLC, Absorbance, or ELISA) Collect->Quantify Data Calculate Cellular IC50 Quantify->Data

Caption: Workflow for a cell-based IDO1 inhibitor screening assay.

Quantitative Data for IDO1/TDO Inhibitors
CompoundTargetAssay TypeIC50 / KiReference
Epacadostat (INCB024360)IDO1EnzymaticIC50 = 72 nM[4]
Epacadostat (INCB024360)IDO1Cellular (HeLa)IC50 = 7.1 nM[4]
Compound 7IDO1EnzymaticIC50 = 0.98 µM[2]
Compound 2IDO1EnzymaticIC50 = 2.2 µM[2]
Compound 8IDO1EnzymaticIC50 = 2.8 µM[2]
DC-I028IDO1EnzymaticIC50 = 21.61 µM[3]
DC-I028IDO1Cellular (HeLa)IC50 = 89.11 µM[3]
DC-I02806IDO1EnzymaticIC50 ≈ 18 µM[3]
DC-I02806IDO1Cellular (HeLa)IC50 ≈ 18 µM[3]
Exiguanine AIDO1EnzymaticKi = 41 nM[14]
17-aminodemethoxygeldanamycinIDO1EnzymaticKi ≈ 1.4 µM[14]

II. Monoamine Oxidase (MAO) Assays

Screening for MAO inhibitors typically involves measuring the activity of MAO-A or MAO-B on a common substrate.

Signaling Pathway

MAO_Pathway Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO MAO-A / MAO-B Monoamine->MAO Aldehyde Aldehyde Metabolite Downstream Further Metabolism Aldehyde->Downstream MAO->Aldehyde Oxidative Deamination Inhibitor Indoleamine Compound (Inhibitor) Inhibitor->MAO

Caption: Catabolism of monoamines by MAO enzymes.

Fluorometric MAO Inhibition Assay

This is a common high-throughput screening method that measures the hydrogen peroxide (H2O2) produced during the MAO-catalyzed reaction.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer (e.g., pH 7.4).

    • Recombinant human MAO-A or MAO-B enzyme.

    • Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B).[8][9]

    • Test compounds (indoleamines) dissolved in DMSO.

    • Detection Reagent: A mix containing Horseradish Peroxidase (HRP) and a dye reagent (e.g., Amplex Red).

    • Positive Controls: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B).[1][8]

  • Assay Procedure:

    • In a black 96-well plate, add 50 µL of Assay Buffer.

    • Add 10 µL of test compound at various concentrations.

    • Add 20 µL of MAO-A or MAO-B enzyme solution.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of p-Tyramine solution.

    • Incubate for 20 minutes at 37°C.

    • Add 50 µL of the Detection Reagent to each well.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Measure the fluorescence (e.g., excitation at 530 nm and emission at 585 nm).[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow: Fluorometric MAO Assay

MAO_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection AddBuffer Add Assay Buffer AddCompound Add Indoleamine Compound AddBuffer->AddCompound AddEnzyme Add MAO-A or MAO-B AddCompound->AddEnzyme Incubate1 Incubate 15 min AddEnzyme->Incubate1 AddSubstrate Add p-Tyramine Incubate1->AddSubstrate Incubate2 Incubate 20 min at 37°C AddSubstrate->Incubate2 AddDetection Add HRP/Dye Reagent Incubate2->AddDetection Incubate3 Incubate 10 min at 37°C AddDetection->Incubate3 Measure Measure Fluorescence Incubate3->Measure Data Calculate IC50 Measure->Data

Caption: Workflow for a fluorometric MAO inhibitor screening assay.

Quantitative Data for MAO Inhibitors
CompoundTargetAssay TypeIC50Reference
ClorgylineMAO-AFluorometricPotent Inhibitor[1]
SelegilineMAO-BFluorometricPotent Inhibitor[1]
TranylcypromineMAO-A/BFluorometricNon-specific Inhibitor[1]
Safinamide mesylateMAO-BChemiluminescent0.23 ± 0.01 µM[15]

III. Serotonin Receptor Binding Assays

For indoleamine compounds that may interact with serotonin receptors (5-HT receptors), radioligand binding assays are a standard method to determine binding affinity.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Experimental Protocol:

  • Reagent Preparation:

    • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target 5-HT receptor subtype (e.g., rat frontal cortex for 5-HT2A).[16]

    • Assay Buffer.

    • Radioligand: A tritiated ligand with high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).[16]

    • Test compounds (indoleamines) at various concentrations.

    • Wash Buffer.

  • Assay Procedure:

    • In a 96-well filter plate, add membrane preparation, radioligand, and either test compound or buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

    • Incubate to allow binding to reach equilibrium (e.g., 10-20 minutes).[16]

    • Rapidly filter the contents of the wells and wash with cold Wash Buffer to separate bound from free radioligand.

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding (Total Binding - Non-specific Binding).

    • Determine the percentage of specific binding inhibited by the test compound.

    • Calculate the Ki (inhibitory constant) value from the IC50 value using the Cheng-Prusoff equation.

Quantitative Data for 5-HT2A Receptor Ligands
CompoundTargetAssay TypeKiReference
DOB-HCl5-HT2ARadioligand Binding59 nM[16]
DOET-HCl5-HT2ARadioligand Binding137 nM[16]
DOM-HCl5-HT2ARadioligand Binding533 nM[16]
DMT5-HT2ARadioligand Binding1,985 nM[16]
TMA-HCl5-HT2ARadioligand Binding22,340 nM[16]

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the screening and characterization of indoleamine compounds targeting key enzymes and receptors involved in major disease pathways. The selection of the appropriate assay will depend on the specific research question, the target of interest, and the desired throughput. By following these detailed protocols, researchers can generate reliable and reproducible data to advance the discovery and development of novel indoleamine-based therapeutics.

References

Application Notes and Protocols for (5-Chloro-1H-indol-3-yl)methanamine in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the anticancer activity of (5-Chloro-1H-indol-3-yl)methanamine is not extensively available in publicly accessible literature. The following application notes and protocols are based on published research on structurally related 5-chloro-indole derivatives and other indole-based compounds. This document serves as a hypothetical guide and a foundational framework for investigating the potential of this compound as an anticancer agent.

Introduction

The indole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potent anticancer properties.[1][2] Indole derivatives have been shown to modulate various cellular processes critical for cancer cell proliferation, survival, and metastasis.[3][4] The introduction of a chlorine atom at the 5-position of the indole ring, as seen in this compound, has been noted to potentially enhance the anticancer properties of these molecules.[5] These compounds often exert their effects by targeting key signaling pathways, inducing apoptosis, and causing cell cycle arrest.[6][7]

This document provides a comprehensive overview of the potential applications of this compound in cancer research, including detailed experimental protocols and expected outcomes based on the activity of similar compounds.

Hypothetical Mechanism of Action and Key Signaling Pathways

Based on the known activities of related 5-chloro-indole derivatives, this compound may exert its anticancer effects by modulating one or more of the following signaling pathways:

  • EGFR/BRAF Pathway: Many indole derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling components like BRAF.[8] These pathways are crucial for cell proliferation and are often mutated in various cancers.

  • PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival.[2][4] Inhibition of this pathway is a common mechanism for many anticancer compounds, including indole derivatives.

  • Apoptosis Induction: The compound may trigger programmed cell death (apoptosis) through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[9][10] This could involve the modulation of Bcl-2 family proteins and the activation of caspases.[9]

  • Cell Cycle Regulation: It might cause cell cycle arrest at specific checkpoints, such as G1 or G2/M, thereby preventing cancer cell division.[11][12]

Below are diagrams illustrating these potential mechanisms and a general experimental workflow.

signaling_pathways cluster_0 Potential Signaling Pathways for this compound cluster_1 EGFR/BRAF Pathway cluster_2 PI3K/Akt/mTOR Pathway cluster_3 Apoptosis Pathway cluster_4 Cell Cycle Regulation Compound This compound EGFR EGFR Compound->EGFR PI3K PI3K Compound->PI3K Bcl2 Bcl-2 Compound->Bcl2 CDKs CDKs Compound->CDKs BRAF BRAF EGFR->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation1 Proliferation ERK->Proliferation1 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Bax Bax Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycle Cell Cycle Progression CDKs->CellCycle experimental_workflow cluster_0 General Experimental Workflow Start Start: Compound Synthesis and Characterization Screening In Vitro Cytotoxicity Screening (MTT Assay) Start->Screening IC50 Determine IC50 Values Screening->IC50 Mechanistic Mechanistic Studies IC50->Mechanistic Apoptosis Apoptosis Assays (Annexin V/PI Staining) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Mechanistic->CellCycle WesternBlot Western Blot Analysis (Target Protein Expression) Mechanistic->WesternBlot InVivo In Vivo Studies (Optional) (Xenograft Models) Mechanistic->InVivo End End: Data Analysis and Conclusion Apoptosis->End CellCycle->End WesternBlot->End InVivo->End

References

Application Notes and Protocols for (5-Chloro-1H-indol-3-yl)methanamine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-Chloro-1H-indol-3-yl)methanamine is a synthetic organic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid tryptophan. The structural similarity of this compound to neurotransmitters like serotonin suggests its potential to interact with enzymes involved in their metabolic pathways. This document provides an overview of its potential as an enzyme inhibitor, drawing on data from structurally related compounds, and offers detailed protocols for screening its inhibitory activity against plausible enzyme targets.

Potential Enzyme Targets and Rationale

While direct enzymatic inhibition data for this compound is not extensively available in the public domain, the chemical structure provides strong indications for potential targets. The indole-3-methanamine core is a known pharmacophore that can interact with several classes of enzymes.

Monoamine Oxidase (MAO)

Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Given the structural analogy of this compound to serotonin, it is a prime candidate for investigation as a MAO inhibitor. Inhibition of MAO can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism utilized by several antidepressant and anti-Parkinson's disease drugs.

Indoleamine 2,3-Dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. IDO1 is a key target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. Various indole derivatives have been investigated as IDO1 inhibitors. The indole core of this compound makes it a candidate for screening against this important oncology target.

Other Potential Targets based on 5-Chloro-Indole Derivatives

Research on various 5-chloro-indole derivatives has revealed inhibitory activity against other key enzymes implicated in disease. While the specific substitutions on these derivatives differ from the methanamine group in the title compound, they provide a basis for broader screening.

  • Epidermal Growth Factor Receptor (EGFR): Certain 5-chloro-indole-2-carboxamides have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, a key target in cancer therapy.[1]

  • Dishevelled 1 (DVL1): This protein is a component of the Wnt signaling pathway, which is often dysregulated in cancer. Some 5-chloro-1H-indole derivatives have been identified as inhibitors of DVL1.

  • Carboxylesterase Notum: This enzyme is a negative regulator of the Wnt signaling pathway. Inhibition of Notum can activate Wnt signaling, which has therapeutic implications.

Data Presentation: Inhibitory Activities of Structurally Related Compounds

The following tables summarize the inhibitory activities of various 5-chloro-indole derivatives against different enzyme targets. This data provides a comparative basis for evaluating the potential of this compound.

Table 1: Inhibitory Activity of 5-Chloro-Indole Derivatives against EGFR [1][2]

Compound ID2-Position Substituent3-Position SubstituentTarget EnzymeIC50 (nM)Reference CompoundReference IC50 (nM)
5f-C(O)NH-R¹-(CH=CH)-OCH₃EGFRWT68 ± 5Erlotinib80 ± 5
5g-C(O)NH-R²-(CH=CH)-OCH₃EGFRWT74 ± 5Erlotinib80 ± 5
5d-C(O)NH-R³-(CH=CH)-OCH₃EGFRWT85 ± 5Erlotinib80 ± 5
5f-C(O)NH-R¹-(CH=CH)-OCH₃EGFRT790M9.5 ± 2Osimertinib8 ± 2
5g-C(O)NH-R²-(CH=CH)-OCH₃EGFRT790M11.9 ± 3Osimertinib8 ± 2

Table 2: Inhibitory Activity of 5-Chloro-1H-indole Derivatives against DVL1 PDZ Domain

Compound ID2-Position Substituent3-Position SubstituentTargetIC50 (µM)
3caPhenyl-DVL1 PDZ4.8 ± 0.5
3cb4-Fluorophenyl-DVL1 PDZ3.2 ± 0.3
3cc4-Chlorophenyl-DVL1 PDZ2.5 ± 0.2

Table 3: Inhibitory Activity of 5-Chloro-1H-indole Derivatives against Carboxylesterase Notum

Compound ID2-Position Substituent3-Position SubstituentTargetIC50 (µM)
10a-PhenylNotum1.2 ± 0.1
10b-4-FluorophenylNotum0.8 ± 0.07
10c-4-ChlorophenylNotum0.5 ± 0.04

Experimental Protocols

The following are detailed protocols for screening the inhibitory activity of this compound against Monoamine Oxidase B (MAO-B) and Indoleamine 2,3-dioxygenase 1 (IDO1).

Protocol 1: Fluorometric Monoamine Oxidase B (MAO-B) Inhibitor Screening Assay

This protocol is adapted from commercially available kits and is suitable for high-throughput screening. The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate like tyramine.

Materials:

  • This compound

  • MAO-B enzyme (human, recombinant)

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., Tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., Amplex Red or equivalent)

  • Positive Control Inhibitor (e.g., Selegiline)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • DMSO (for compound dissolution)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the stock solution in MAO-B Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Reaction Mixture:

    • Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorometric probe in MAO-B Assay Buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • Add 50 µL of the reaction mixture to each well of the 96-well plate.

    • Add 10 µL of the diluted this compound solutions to the respective wells.

    • For the positive control, add 10 µL of the diluted selegiline solution.

    • For the negative control (100% activity), add 10 µL of MAO-B Assay Buffer containing the same percentage of DMSO as the compound wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of diluted MAO-B enzyme solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at Ex/Em = 535/587 nm.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Protocol 2: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay

This protocol is based on the measurement of kynurenine, the product of the IDO1-catalyzed reaction, which can be detected by its absorbance at 321 nm.

Materials:

  • This compound

  • Recombinant human IDO1 enzyme

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (substrate)

  • Ascorbic acid (cofactor)

  • Methylene blue (cofactor)

  • Catalase

  • Positive Control Inhibitor (e.g., Epacadostat)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 321 nm

  • DMSO (for compound dissolution)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions in IDO1 Assay Buffer.

  • Assay Reaction Mixture:

    • Prepare a reaction mixture in IDO1 Assay Buffer containing L-tryptophan, ascorbic acid, methylene blue, and catalase.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 10 µL of the diluted this compound solutions.

    • Add 10 µL of diluted positive control to the respective wells.

    • Add 10 µL of IDO1 Assay Buffer with DMSO for the negative control.

    • Add 180 µL of the assay reaction mixture to all wells.

    • Initiate the reaction by adding 10 µL of diluted IDO1 enzyme solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid.

    • Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 321 nm.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value as described in the MAO-B assay protocol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MAO_Signaling_Pathway Serotonin Metabolism and MAO Inhibition Tryptophan Tryptophan Serotonin Serotonin (5-HT) Tryptophan->Serotonin Synthesis MAO Monoamine Oxidase (MAO) Serotonin->MAO Substrate Five_HIAA 5-HIAA (Excreted) MAO->Five_HIAA Metabolism Inhibitor This compound Inhibitor->MAO Inhibition IDO1_Signaling_Pathway Kynurenine Pathway and IDO1 Inhibition Tryptophan Tryptophan IDO1 Indoleamine 2,3-Dioxygenase 1 (IDO1) Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Metabolism Immunosuppression T-Cell Suppression (Immunosuppression) Kynurenine->Immunosuppression Leads to Inhibitor This compound Inhibitor->IDO1 Inhibition Experimental_Workflow General Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Dispense_Reagents Dispense Reagents & Compound into 96-well Plate Compound_Prep->Dispense_Reagents Reagent_Prep Prepare Assay Reagents Reagent_Prep->Dispense_Reagents Add_Enzyme Initiate Reaction with Enzyme Dispense_Reagents->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure_Signal Measure Signal (Fluorescence/Absorbance) Incubate->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

Application Notes and Protocols for the Recrystallization of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of indole derivatives using recrystallization techniques. The purity of these compounds is critical for accurate biological evaluation, drug development, and various synthetic applications. These guidelines are designed to offer a starting point for developing robust purification procedures.

Introduction to Recrystallization of Indole Derivatives

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, including the vast family of indole derivatives. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, promoting the formation of a crystalline lattice of the pure compound while impurities remain in the mother liquor.

While it is a powerful method for achieving high purity, recrystallization can sometimes be challenging, with potential issues such as low recovery or "oiling out" of the product.[1][2] The success of the procedure is heavily dependent on the choice of the recrystallization solvent.[1][2]

General Principles for Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. An ideal solvent should exhibit the following characteristics:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[3][4]

  • Impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[4]

  • The solvent should not react with the compound being purified.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

A common rule of thumb is that solvents sharing similar functional groups with the solute are often good candidates.[2] For indole derivatives, which possess a range of polarities depending on their substitution, a variety of solvent systems may be suitable. Common choices include alcohols (ethanol, methanol), hydrocarbons (hexanes, toluene), esters (ethyl acetate), and ketones (acetone), as well as mixtures of these solvents.[2]

Experimental Protocols

The following are generalized and specific protocols for the recrystallization of various indole derivatives.

General Recrystallization Protocol

This protocol can be adapted for a wide range of indole derivatives by modifying the solvent system and temperatures as required.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude indole derivative in various solvents to identify a suitable candidate or solvent mixture.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring continuously. Add small portions of hot solvent until the solid is completely dissolved.[3] Avoid using an excess of solvent to maximize the yield.[3]

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration by quickly passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3] This step should be done rapidly to prevent premature crystallization.[3]

  • Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Specific Recrystallization Protocols for Indole Derivatives

The following protocols are based on literature precedents for specific indole derivatives.

Protocol 1: Purification of Indole

  • Solvent System: A 3:2 mixture of methanol and water.[5]

  • Procedure: Dissolve the crude indole in the methanol-water mixture at an elevated temperature. Allow the solution to cool slowly, then chill to 0°C to induce crystallization.[5] This method can yield a product with over 99% purity and a recovery of more than 75%.[5]

  • Alternative Solvent: n-Hexane can also be used. Optimal conditions of a crystallization temperature of 283 K (10°C) for 10 minutes can result in 99.5% purity with a 57.5% yield.[6]

Protocol 2: Purification of Tryptamine

  • Solvent System: Absolute ethanol.[7]

  • Procedure: Dissolve the crude tryptamine in a minimal amount of hot ethanol. Allow the solution to cool to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Alternative Solvents: Light petroleum (hexanes) has also been reported as a successful recrystallization solvent.[8] For tryptamine salts, such as tryptamine benzoate, a 2:8 mixture of acetone and hexane can be effective.[9]

Protocol 3: Purification of Indole-3-Acetic Acid

  • Solvent System: Water.[10]

  • Procedure: Dissolve the crude indole-3-acetic acid in hot water (approximately 1 liter for every 30 grams of acid). Add decolorizing carbon (around 10 grams for 30 grams of acid) to the hot solution to remove colored impurities.[10] Perform a hot filtration to remove the carbon, then allow the filtrate to cool to crystallize the purified product.[10]

Protocol 4: Purification of an Indole Schiff Base (N-(1H-Indol-3-ylmethylene)cyclohexylamine)

  • Solvent System: Ethanol.[3]

  • Procedure: Dissolve the crude Schiff base in a minimum of hot ethanol. If insoluble impurities are present, perform a hot filtration.[3] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]

Data Presentation

The following table summarizes quantitative data from various recrystallization protocols for indole and its derivatives.

Indole DerivativeSolvent SystemTemperaturePurityYieldReference
IndoleMethanol/Water (3:2)0°C>99%>75%[5]
Indolen-Hexane10°C99.5%57.5%[6]
Tryptamine BenzoateAcetone/Hexane (2:8)Cooled in freezerFluffy white crystalsNot specified[9]
Indole-3-Acetic AcidWater (with decolorizing carbon)CooledNearly colorless~73%[10]

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Crystal Formation Too much solvent was used; the compound is too soluble at low temperatures; cooling is too rapid.Concentrate the solution by boiling off some solvent; try a different solvent or a mixed solvent system; ensure slow cooling; scratch the inside of the flask with a glass rod to induce nucleation.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.Reheat the solution to dissolve the oil, then add a small amount of additional solvent and cool slowly; try a lower-boiling point solvent.[2]
Low Recovery The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath; use a minimal amount of cold solvent for washing the crystals; ensure the filtration apparatus is pre-heated for hot filtration.[1]
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of decolorizing carbon to the hot solution before filtration (not suitable for all compounds).[10]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the recrystallization process.

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Indole Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_decision Insoluble Impurities Present? dissolve->hot_filter_decision hot_filter Perform Hot Filtration hot_filter_decision->hot_filter Yes cool Slowly Cool Solution to RT hot_filter_decision->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath crystals_form Crystals Form ice_bath->crystals_form vacuum_filter Isolate Crystals via Vacuum Filtration crystals_form->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end Pure Indole Derivative dry->end

Caption: General workflow for the purification of indole derivatives via recrystallization.

Solvent_Selection_Logic Solvent Selection Logic start Select Potential Solvents test_solubility Test Small Sample: 1. Soluble in Hot? 2. Insoluble in Cold? start->test_solubility ideal_solvent Ideal Solvent Properties? test_solubility->ideal_solvent proceed Proceed to Recrystallization ideal_solvent->proceed Yes try_mixed Try Mixed Solvent System ideal_solvent->try_mixed Partially reselect Select New Solvent ideal_solvent->reselect No try_mixed->test_solubility reselect->test_solubility

Caption: Decision-making process for selecting an appropriate recrystallization solvent.

References

Application Notes and Protocols for the Analytical Characterization of (5-Chloro-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-1H-indol-3-yl)methanamine is a halogenated indoleamine derivative of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the 5-chloro-indole scaffold. Accurate and robust analytical methods are crucial for the characterization, quality control, and metabolic studies of this compound. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the identification, quantification, and purity assessment of this compound. A reverse-phase method is typically employed for the analysis of indoleamines.

Application Note:

Reverse-phase HPLC with UV or fluorescence detection is well-suited for the analysis of this compound. The method described below provides a baseline for achieving good resolution and peak shape. For analyses requiring mass spectrometry coupling (LC-MS), it is essential to replace non-volatile mobile phase additives like phosphoric acid with volatile alternatives such as formic acid. The retention time of the analyte will be influenced by the exact column chemistry, mobile phase composition, and flow rate.

Experimental Protocol: Reverse-Phase HPLC

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm or Fluorescence (Excitation: 285 nm, Emission: 360 nm)
Sample Preparation Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Expected Results:

The retention time for this compound is expected to be in the range of 5-10 minutes under these conditions. The exact retention time should be confirmed by running a standard of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature of the primary amine and the indole N-H group, derivatization of this compound is necessary to improve its volatility and chromatographic performance.

Application Note:

Silylation is a common derivatization technique for compounds containing active hydrogens, such as amines and indoles. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is an effective reagent for this purpose. The derivatization replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, making the molecule more volatile and suitable for GC analysis. The mass spectrum of the derivatized compound will provide a unique fragmentation pattern for structural confirmation.

Experimental Protocol: GC-MS with Silylation

Parameter Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Derivatization Procedure 1. Evaporate 100 µL of a 1 mg/mL solution of the analyte in a suitable solvent (e.g., acetonitrile) to dryness under a stream of nitrogen.2. Add 100 µL of BSTFA + 1% TMCS and 100 µL of acetonitrile.3. Cap the vial tightly and heat at 70 °C for 30 minutes.4. Cool to room temperature before injection.
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless, 1 µL injection volume
Inlet Temperature 250 °C
Oven Program Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Expected Quantitative Data:

Compound Expected Retention Time (min) Expected Key m/z Fragments (TMS derivative)
This compound12 - 16Molecular ion [M]+, [M-15]+, [M-CH2NSi(CH3)3]+, and other characteristic indole fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Application Note:

The following protocols are for a standard characterization of the compound. The chemical shifts are influenced by the solvent used, so it is crucial to report the solvent along with the spectral data. The presence of the chlorine atom at the 5-position will influence the chemical shifts of the aromatic protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR

Parameter Condition
Instrument 400 MHz or higher NMR spectrometer
Sample Preparation Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
¹H NMR Acquisition Pulse Program: Standard single-pulseSpectral Width: -2 to 12 ppmNumber of Scans: 16Relaxation Delay: 2 s
¹³C NMR Acquisition Pulse Program: Proton-decoupled single-pulseSpectral Width: 0 to 160 ppmNumber of Scans: 1024 or moreRelaxation Delay: 2 s
Reference Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

Expected Spectral Data (Predicted):

¹H NMR (in DMSO-d₆):

  • Indole N-H: Broad singlet, ~11.0 ppm

  • Aromatic Protons: Signals between 7.0 and 7.8 ppm

  • Methylene Protons (-CH₂-): Singlet or multiplet, ~3.8 ppm

  • Amine Protons (-NH₂): Broad singlet, variable chemical shift

¹³C NMR (in DMSO-d₆):

  • Indole Carbons: Signals between 100 and 140 ppm

  • Methylene Carbon (-CH₂-): Signal around 35-45 ppm

Visualization of Analytical Workflow and Potential Biological Context

Analytical Workflow:

The general workflow for the characterization of this compound involves a series of analytical techniques to confirm its identity, purity, and structure.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_purity Purity Assessment synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (e.g., GC-MS) purification->ms hplc HPLC Analysis purification->hplc hplc_purity HPLC-UV/FLD hplc->hplc_purity

Caption: General analytical workflow for the characterization of this compound.

Hypothetical Signaling Pathway Involvement:

While the specific biological targets of this compound are not well-documented, many indole derivatives exhibit activity as kinase inhibitors. Based on the activity of structurally related 5-chloro-indole compounds, a hypothetical mechanism of action could involve the inhibition of a signaling pathway critical for cancer cell proliferation, such as the EGFR pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Gene Transcription (Cell Proliferation, Survival) erk->proliferation compound This compound compound->egfr Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

The Role of 5-Chloro-Indole Derivatives in Drug Discovery Platforms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its halogenated derivatives, the 5-chloro-indole moiety has emerged as a particularly valuable pharmacophore, demonstrating a broad spectrum of biological activities.[2] The introduction of a chlorine atom at the 5-position can significantly influence a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics and binding affinity to biological targets.[2] This document provides a comprehensive overview of the applications of 5-chloro-indole derivatives in drug discovery, with a focus on their roles in oncology, neuropharmacology, and infectious diseases. Detailed protocols for the synthesis and evaluation of these compounds are provided to facilitate further research and development.

Application Notes

Anticancer Activity

5-chloro-indole derivatives have shown significant promise as anticancer agents, primarily by targeting key signaling pathways that are frequently dysregulated in cancer.[2]

Inhibition of EGFR/BRAF Signaling:

Many 5-chloro-indole derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[3] Mutations in these pathways are critical drivers in several malignancies, including non-small cell lung cancer and melanoma.[3] These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and BRAF, which prevents the phosphorylation of downstream substrates and blocks the signal transduction cascade.[1] This inhibition ultimately leads to the induction of apoptosis and the suppression of tumor growth.[1]

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Inhibitor 5-Chloro-Indole Derivative Inhibitor->EGFR Inactivates Inhibitor->BRAF Inactivates

Modulation of the WNT Signaling Pathway:

The WNT signaling pathway is another critical target in cancer therapy. Aberrant WNT signaling is implicated in the development and progression of various cancers, including colorectal cancer. Certain 5-chloro-indole derivatives have been identified as inhibitors of Dishevelled (DVL), a key protein in the WNT pathway. By targeting the PDZ domain of DVL, these compounds can downregulate the WNT pathway, leading to the inhibition of tumor growth.

WNT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FZD Frizzled (FZD) Receptor DVL Dishevelled (DVL) FZD->DVL Recruits LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β) DVL->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulates and Translocates GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates Wnt Wnt Ligand Wnt->FZD Binds Inhibitor 5-Chloro-Indole Derivative Inhibitor->DVL Inactivates

Neuropharmacological Applications

5-chloro-indole and its derivatives also exhibit significant activity in the central nervous system. A notable example is their role as positive allosteric modulators (PAMs) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[4] The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including nausea, vomiting, and anxiety.[4] As PAMs, these compounds can enhance the receptor's response to its endogenous ligand, serotonin, presenting a promising avenue for the development of novel therapeutics for serotonergic dysfunction-related disorders.[2][4]

Antimicrobial and Antiviral Activity

The 5-chloro-indole scaffold is a versatile starting point for the development of new antimicrobial and antiviral agents.

Antibacterial and Antifungal Activity:

Certain 5-chloro-indole derivatives have demonstrated potent antimicrobial and antibiofilm activities against various pathogens, including uropathogenic Escherichia coli (UPEC).[5] These compounds have been shown to inhibit bacterial motility, biofilm formation, and the expression of virulence genes.[5] Some derivatives also exhibit activity against other nosocomial pathogens like Staphylococcus aureus and Candida albicans.[5]

Antiviral Activity:

Derivatives of 5-chloro-indole have been investigated for their antiviral properties. For instance, certain trichlorinated indole nucleosides have shown activity against human cytomegalovirus (HCMV).[6] The mechanism of action is hypothesized to involve hydrogen bonding at the 3-position of the indole ring.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of various 5-chloro-indole derivatives, showcasing their potential as therapeutic agents.

Table 1: Anticancer Activity of 5-Chloro-Indole Derivatives

Compound/DerivativeTarget Cell Line/EnzymeAssay TypeKey Findings (IC₅₀/GI₅₀)Reference(s)
5-chloro-indole-2-carboxylate derivatives (3a-e)Panc-1, MCF-7, A-549AntiproliferativeGI₅₀: 29 nM - 42 nM[3]
m-piperidinyl derivative (3e)EGFREnzyme InhibitionIC₅₀: 68 nM[3]
p-pyrrolidin-1-yl derivative (3b)EGFREnzyme InhibitionIC₅₀: 74 nM[3]
Erlotinib (Reference)EGFREnzyme InhibitionIC₅₀: 80 nM[3]
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide ((S)-1)HCT116AntiproliferativeEC₅₀: 7.1 ± 0.6 μM[7]

Table 2: Antimicrobial Activity of 5-Chloro-Indole Derivatives

CompoundTarget MicroorganismAssay TypeKey Findings (MIC)Reference(s)
4-chloroindoleUropathogenic E. coliAntimicrobial75 μg/ml[5]
5-chloroindoleUropathogenic E. coliAntimicrobial75 μg/ml[5]
5-chloro 2-methyl indoleUropathogenic E. coliAntimicrobial75 μg/ml[5]
4-chloroindoleS. aureus, A. baumannii, C. albicansAntimicrobial50 μg/ml[5]
5-chloroindoleS. aureus, C. albicansAntimicrobial100 μg/ml[5]

Experimental Protocols

Synthesis of 5-Chloro-Indole Derivatives

Synthesis_Workflow Start Starting Materials (e.g., 4-chlorophenylhydrazine, ketone) Reaction Chemical Synthesis (e.g., Fischer Indole Synthesis) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure 5-Chloro-Indole Derivative Characterization->FinalProduct

Protocol 1: General Protocol for Fischer Indole Synthesis of a 5-Chloro-Indole Scaffold

This protocol describes a common method for creating the 5-chloro-indole core, which can then be further derivatized.[8]

Materials:

  • 4-chlorophenylhydrazine hydrochloride

  • An appropriate ketone (e.g., butan-2-one)

  • Ethanol or glacial acetic acid

  • Acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Ketone: To the stirred solution, add a slight excess of the ketone.

  • Acid Catalysis: Introduce a catalytic amount of a strong acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include neutralization, extraction, and washing. Purify the crude product by column chromatography or recrystallization to obtain the desired 5-chloro-indole derivative.

In Vitro Anticancer Activity Evaluation

In_Vitro_Workflow CellSeeding Cell Seeding (96-well plate) CompoundTreatment Compound Treatment (Serial Dilutions) CellSeeding->CompoundTreatment Incubation Incubation (48-72 hours) CompoundTreatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT, XTT) Incubation->ViabilityAssay DataAnalysis Data Analysis (Absorbance Reading, IC₅₀ Calculation) ViabilityAssay->DataAnalysis Results Results (IC₅₀/GI₅₀ values) DataAnalysis->Results

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the 5-chloro-indole derivatives in the cell culture medium. Add the diluted compounds to the wells containing the cells.[8]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[8]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 540 and 590 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol 3: In Vitro EGFR/BRAF Kinase Inhibition Assay

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

  • Recombinant EGFR or BRAF enzyme

  • Kinase assay buffer

  • Substrate (e.g., Poly(Glu, Tyr) for EGFR)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare stock solutions of the 5-chloro-indole derivatives in 100% DMSO. Dilute the recombinant enzyme and substrate in kinase assay buffer.

  • Assay Plate Setup: Add the diluted 5-chloro-indole derivative or control inhibitor to the wells of a 96-well plate.

  • Kinase Reaction: Initiate the reaction by adding the diluted enzyme to each well, followed by a master mix containing ATP and the substrate. The final reaction volume is typically 25 µL. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration.[1]

Conclusion

5-Chloro-indole derivatives represent a highly versatile and privileged scaffold in modern drug discovery.[2] Their demonstrated efficacy in modulating key biological targets in oncology, neuropharmacology, and infectious diseases underscores their therapeutic potential.[2] The synthetic accessibility of the 5-chloro-indole core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1] The protocols and data presented herein provide a valuable resource for researchers dedicated to the development of novel and effective therapeutic agents based on this promising chemical class.

References

Application Notes and Protocols for Molecular Docking Simulation of 5-Chloro-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the molecular docking simulation of 5-chloro-indole derivatives, a promising class of compounds with significant therapeutic potential. The indole scaffold is a key pharmacophore in medicinal chemistry, and the addition of a chlorine atom at the 5-position has been shown to enhance the biological activity of these molecules, particularly in anticancer and antimicrobial applications.[1] This document outlines detailed protocols for synthesis, in vitro biological evaluation, and in silico molecular docking, along with a summary of key quantitative data to support further research and development.

Biological Significance and Therapeutic Targets

5-Chloro-indole derivatives have demonstrated a broad spectrum of biological activities, primarily targeting key players in cellular signaling pathways implicated in cancer and microbial pathogenesis.

Anticancer Activity:

A major focus of research on 5-chloro-indole derivatives has been their potential as anticancer agents.[1] These compounds have been shown to inhibit critical signaling pathways that drive tumor growth and survival, including:

  • EGFR/BRAF Pathway: The Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf (BRAF) are crucial components of a signaling cascade that regulates cell proliferation and survival. Mutations in EGFR and BRAF are common in various cancers, making them prime targets for therapeutic intervention.[2][3] 5-Chloro-indole derivatives have been designed as inhibitors that bind to the ATP-binding site of these kinases, blocking downstream signaling.[4]

  • WNT/β-catenin Pathway: The WNT signaling pathway plays a vital role in cell fate determination, proliferation, and migration. Its dysregulation is a hallmark of many cancers. Certain 5-chloro-indole derivatives have been investigated as inhibitors of Dishevelled (DVL) proteins, key components in the WNT pathway, thereby disrupting the downstream signaling cascade.

Antimicrobial Activity:

Beyond oncology, 5-chloro-indole derivatives have shown promise as antimicrobial agents. They have been found to be effective against various pathogens, including uropathogenic Escherichia coli (UPEC).[5] Their mechanisms of action include the inhibition of biofilm formation, a crucial factor in chronic infections, and the downregulation of virulence genes associated with adhesion and toxin production.[5]

Quantitative Data Summary

The following tables summarize the biological activity and molecular docking scores of representative 5-chloro-indole derivatives from various studies.

Table 1: In Vitro Anticancer Activity of 5-Chloro-Indole Derivatives

Compound IDDerivative ClassTarget Cancer Cell Line(s)Activity MetricValueReference(s)
3a-e 5-chloro-indole-2-carboxylateVariousGI₅₀29 nM - 78 nM[2][3]
3b 5-chloro-indole-2-carboxylateLOX-IMVI (Melanoma)IC₅₀1.12 µM[3][6]
3e 5-chloro-indole-2-carboxylateLOX-IMVI (Melanoma)IC₅₀0.96 µM[3][6]
19 5-chloro-3-hydroxymethyl-indole-2-carboxamideVarious-Potent Activity[7]
6e, 6i Thiazolyl-indole-2-carboxamideVariousIC₅₀4.36 - 23.86 µM[8]
6q, 6v Thiazolyl-indole-2-carboxamideVariousIC₅₀5.04 - 18.67 µM[8]

Table 2: Enzyme Inhibitory Activity of 5-Chloro-Indole Derivatives

Compound IDTarget EnzymeActivity MetricValueReference(s)
3a-e EGFRIC₅₀68 nM - 89 nM[3][6]
3e EGFRIC₅₀68 nM[3][6]
3a-e BRAFV600EIC₅₀35 nM - 67 nM[3]
Erlotinib (Ref.) EGFRIC₅₀80 nM[3][6]
Vemurafenib (Ref.) BRAFV600EIC₅₀30 nM[3]

Table 3: Antimicrobial Activity of 5-Chloro-Indole Derivatives

CompoundTarget Microorganism(s)Activity MetricValue (µg/mL)Reference(s)
4-chloroindole Uropathogenic E. coliMIC75[5]
5-chloroindole Uropathogenic E. coliMIC75[5]
5-chloro 2-methyl indole Uropathogenic E. coliMIC75[5]
3aa S. aureus ATCC 25923MIC7.8[9]
3aa MRSAMIC3.9[9]

Table 4: Molecular Docking Scores of 5-Chloro-Indole Derivatives against EGFR

Compound IDDerivative ClassDocking Score (kcal/mol)Reference LigandReference Docking Score (kcal/mol)Reference(s)
3b 5-chloro-indole-2-carboxylate-10.12Re-docked co-crystallized ligand-11.78[10]
3e 5-chloro-indole-2-carboxylate-10.40Re-docked co-crystallized ligand-11.78[10]
5f 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide-9.88Re-docked co-crystallized ligand-9.37[10]
5g 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide-9.47Re-docked co-crystallized ligand-9.37[10]

Experimental Protocols

Synthesis of 5-Chloro-Indole Derivatives

A common and versatile method for synthesizing the 5-chloro-indole core is the Fischer indole synthesis.[1] This core can then be further functionalized to generate a library of derivatives.

Protocol 3.1.1: Fischer Indole Synthesis of a 5-Chloro-Indole Scaffold

Materials:

  • 4-chlorophenylhydrazine hydrochloride

  • An appropriate ketone or aldehyde (e.g., butan-2-one)

  • Ethanol or glacial acetic acid

  • Concentrated sulfuric acid or polyphosphoric acid (catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Standard work-up and purification reagents and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent like ethanol or glacial acetic acid.[1]

  • Addition of Ketone/Aldehyde: To the stirred solution, add a slight excess of the chosen ketone or aldehyde.

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base. Extract the product with an organic solvent and purify it using column chromatography or recrystallization to obtain the desired 5-chloro-indole scaffold.[1]

Protocol 3.1.2: General Method for Further Derivatization

Materials:

  • Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

  • Selected amine

  • Absolute ethanol

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate, Magnesium sulfate (MgSO₄), 3 M HCl

Procedure:

  • A mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate and a selected amine is refluxed in absolute ethanol overnight.

  • After cooling the mixture, sodium borohydride (NaBH₄) is added portion-wise over 20 minutes, followed by stirring for an additional 30 minutes at room temperature.

  • Water is added, and the reaction mixture is concentrated under reduced pressure.

  • The residue is extracted with ethyl acetate, dried over magnesium sulfate (MgSO₄), and concentrated in vacuo.

  • The resulting oil is redissolved in ethyl acetate and treated with 3 M HCl to precipitate the final product.[1]

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and determine the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • 96-well plates

  • Cell culture medium

  • Synthesized 5-chloro-indole derivatives

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of the 5-chloro-indole derivatives in the cell culture medium. Replace the existing medium with the medium containing different concentrations of the test compounds. Include a vehicle control and a positive control.[1]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[1]

Molecular Docking Simulation Protocol

This protocol provides a general workflow for performing molecular docking of 5-chloro-indole derivatives against a target protein (e.g., EGFR) using software such as AutoDock.[10]

1. Preparation of the Target Protein:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank (RCSB PDB).

  • Clean the Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms in the protein.

  • Save in PDBQT format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.

2. Preparation of the Ligand (5-Chloro-Indole Derivative):

  • Generate 3D Structure: Create the 3D structure of the 5-chloro-indole derivative using a molecule builder or convert a 2D structure to 3D.

  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.

  • Define Torsion Tree: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Assign Charges: Assign partial charges to the ligand atoms.

  • Save in PDBQT format: Save the prepared ligand structure in the PDBQT file format.

3. Grid Box Generation:

  • Define the Binding Site: Identify the active site or binding pocket of the target protein. This is often the location of the co-crystallized ligand in the original PDB file.

  • Set Grid Parameters: Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation.[10]

4. Running the Docking Simulation:

  • Configure Docking Parameters: Set the docking parameters in a docking parameter file (.dpf). This includes specifying the prepared protein and ligand files, the grid parameter file, and the search algorithm (e.g., Lamarckian Genetic Algorithm).

  • Execute AutoDock: Run the AutoDock program using the configured docking parameter file. The program will explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.[10]

5. Analysis of Docking Results:

  • Examine Docking Log File: The docking log file (.dlg) contains the results of the simulation, including the binding energies and root-mean-square deviation (RMSD) values for different docked poses clustered together.

  • Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio) to visualize the predicted binding poses of the 5-chloro-indole derivative within the active site of the target protein.

  • Analyze Interactions: Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the key amino acid residues in the binding pocket. This analysis provides insights into the molecular basis of the binding affinity.

Visualizations

The following diagrams illustrate key signaling pathways targeted by 5-chloro-indole derivatives and the general experimental workflows.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-Chloro-Indole Derivatives Inhibitor->EGFR Inhibition Inhibitor->BRAF Inhibition WNT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Frizzled Frizzled WNT->Frizzled DVL DVL Frizzled->DVL GSK3B GSK3β DVL->GSK3B Inhibition BetaCatenin β-catenin GSK3B->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Gene Transcription TCF_LEF->GeneTranscription Inhibitor 5-Chloro-Indole Derivatives Inhibitor->DVL Inhibition Synthesis_Workflow Start Starting Materials (e.g., 4-chlorophenylhydrazine) Synthesis Chemical Synthesis (e.g., Fischer Indole Synthesis) Start->Synthesis Core 5-Chloro-Indole Core Synthesis->Core Derivatization Further Derivatization Core->Derivatization Library Library of Derivatives Derivatization->Library Purification Purification & Characterization (Chromatography, NMR, MS) Library->Purification Final Pure 5-Chloro-Indole Derivatives Purification->Final Docking_Workflow ProteinPrep Protein Preparation (Download, Clean, Add Hydrogens) GridGen Grid Generation (Define Binding Site) ProteinPrep->GridGen LigandPrep Ligand Preparation (3D Structure, Energy Minimization) Docking Molecular Docking (Run Simulation) LigandPrep->Docking GridGen->Docking Analysis Results Analysis (Binding Energy, Pose Visualization) Docking->Analysis Output Predicted Binding Mode & Affinity Analysis->Output

References

Troubleshooting & Optimization

Troubleshooting low yields in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during the Fischer indole synthesis.

Troubleshooting Guide: Low Yields

Low yields are a frequent issue in the Fischer indole synthesis, often stemming from suboptimal reaction conditions, substrate-specific issues, or the formation of side products. This guide provides a systematic approach to diagnosing and resolving these problems.

Question: My Fischer indole synthesis has a very low yield or is not working at all. What are the common causes and how can I fix it?

Answer:

Low or no product formation is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended. Start by evaluating your choice of catalyst and reaction conditions, then consider the stability of your starting materials and potential side reactions.

Potential Cause 1: Inappropriate or Inactive Acid Catalyst

The choice and concentration of the acid catalyst are critical and highly dependent on the substrate.[1] A catalyst that is too strong can cause decomposition of the starting materials or product, while a catalyst that is too weak may not facilitate the reaction.[1]

  • Solution:

    • Screen different acid catalysts: Experiment with a range of both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][2][3][4] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1]

    • Optimize catalyst concentration: The amount of catalyst can significantly impact the yield. An empirical optimization might be necessary.

    • Ensure catalyst quality: Use a fresh, anhydrous catalyst, as moisture can deactivate many Lewis acids.

Potential Cause 2: Suboptimal Reaction Temperature and Time

The Fischer indole synthesis often requires elevated temperatures to proceed.[5] However, excessively high temperatures or prolonged reaction times can lead to the formation of tar and other degradation products.[1][5]

  • Solution:

    • Optimize temperature: Start with milder conditions and gradually increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

    • Monitor reaction time: Track the reaction's progress to determine the optimal time for product formation and to avoid decomposition.

    • Consider microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating.[1][6][7][8]

Potential Cause 3: Unstable Hydrazone Intermediate

Some arylhydrazones are unstable and can decompose before the cyclization step.

  • Solution:

    • Perform a one-pot synthesis: Generate the hydrazone in situ and proceed directly to the cyclization without isolating the intermediate.[1][9][10] This minimizes the chance for decomposition.

Potential Cause 4: Steric Hindrance

Significant steric hindrance on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]

  • Solution:

    • Increase reaction temperature or use a stronger acid: Harsher conditions can sometimes overcome steric barriers.[1]

    • Consider an alternative synthetic route: If steric hindrance is severe, a different method for indole synthesis might be more suitable.

Potential Cause 5: Undesirable Side Reactions

The formation of byproducts such as tars, polymers, aldol condensation products, or Friedel-Crafts products can significantly lower the yield of the desired indole.[11][12]

  • Solution:

    • Minimize tar formation: Use the mildest possible acid catalyst and the lowest effective temperature.[1] In some cases, a solvent that keeps all components in solution can help reduce tarring.

    • Control reaction conditions: Careful control of temperature, catalyst, and reaction time can minimize the formation of byproducts.[5]

    • Purify starting materials: Ensure the purity of the arylhydrazine and carbonyl compound to avoid side reactions caused by impurities.[5]

Frequently Asked Questions (FAQs)

Q1: How do electron-donating or electron-withdrawing groups on my substrates affect the reaction yield?

A1: Substituents on both the arylhydrazine and the carbonyl component can have a significant impact on the reaction's success.

  • Electron-donating groups on the arylhydrazine ring generally increase the rate of reaction.[13] However, strong electron-donating groups on the carbonyl component can be problematic. They can stabilize an intermediate iminylcarbocation, leading to a competing heterolytic N-N bond cleavage pathway that precludes the desired cyclization, resulting in lower yields or reaction failure.[14] This is a known issue in the synthesis of 3-aminoindoles.[14]

  • Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction and may require harsher conditions, such as a stronger acid or higher temperature, to proceed.[6]

Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the selectivity?

A2: The use of unsymmetrical ketones can lead to the formation of two different indole regioisomers. The regioselectivity is influenced by the acidity of the medium, the substitution on the hydrazine, and steric effects.[15] A weakly acidic medium may favor indolization towards the more functionalized carbon.[6] In many cases, chromatographic separation of the isomers is necessary.[6]

Q3: Can I synthesize the parent, unsubstituted indole using the Fischer method?

A3: The direct synthesis of unsubstituted indole via the Fischer method is challenging because the required starting material, acetaldehyde, often fails to give the desired product under standard conditions.[11][12] However, it is possible to synthesize indole by using pyruvic acid as the carbonyl partner to form 2-indolecarboxylic acid, which can then be decarboxylated.[11][12][16]

Q4: My reaction is complete, but I'm losing a significant amount of product during work-up and purification. What can I do to improve this?

A4: Purification of indoles can be challenging due to the presence of polar byproducts and tar.

  • Base Wash: A thorough wash of the organic extract with an aqueous base (e.g., saturated NaHCO₃ solution) can help remove acidic impurities and residual acid catalyst.[1]

  • Chromatography: If standard silica gel chromatography is not effective, consider using alumina or reverse-phase chromatography.[1]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[1]

  • Distillation: For volatile indoles, distillation under reduced pressure may be an option.[1]

Data Presentation

Table 1: Comparison of Acid Catalysts in the Synthesis of 1,2,3,4-Tetrahydrocarbazole

CatalystReaction Time (Microwave)Yield (%)Reference
Zinc Chloride (ZnCl₂)3 min76[17]
p-Toluenesulfonic acid (p-TSA)3 min91[17]
Pyridinium-based Ionic LiquidNot specified< 67.82[18]
Pyridinium-based Ionic Liquid + ZnCl₂Not specified89.66[18]

Table 2: Effect of Substituents on the Phenylhydrazine Ring on Yield

Phenylhydrazine SubstituentCarbonyl CompoundProductYield (%)Reference
4-MethylIsopropyl methyl ketone2,3,3,5-TetramethylindolenineHigh (not specified)[19]
3-MethylIsopropyl methyl ketone2,3,3,4- and 2,3,3,6-Tetramethylindolenine mixture88[19]
4-NitroIsopropyl methyl ketone2,3,3-Trimethyl-5-nitroindolenine85[19]
4-CyanoCyclohexanone5-Cyano-1,2,3,4-tetrahydrocarbazoleHigh (not specified)[10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine

This protocol is adapted from a literature procedure.[12][20]

Part 1: Preparation of Acetophenone Phenylhydrazone

  • In a 50 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve acetophenone (2.0 g) in ethanol (6 mL).

  • With stirring, add phenylhydrazine (1.8 g) dropwise. Caution: Phenylhydrazine is toxic.

  • Add 8-10 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.

  • Cool the reaction flask in an ice bath to induce precipitation of the product.

  • Filter the solid product using a Büchner funnel and wash with a small amount of ice-cold ethanol.

  • Dry the solid acetophenone phenylhydrazone and determine the yield. The expected melting point is 105-106°C.[20]

Part 2: Cyclization to 2-Phenylindole

  • In a 100 mL single-neck round-bottom flask, place polyphosphoric acid (4 g).

  • Add the prepared acetophenone phenylhydrazone (1.2 g) to the flask.

  • Heat the mixture in an oil bath at 170°C with vigorous stirring. The mixture will become liquid, and white fumes will evolve.

  • After 5 minutes of heating, remove the flask from the oil bath and continue stirring for another 5 minutes.

  • To the hot mixture, add 200 g of clean sand and stir thoroughly to prevent solidification into a hard mass.

  • Digest the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride (if used as an alternative catalyst) and other acid-soluble materials.

  • Filter the solid crude product and sand.

  • Boil the solids in 600 mL of 95% ethanol and decolorize with activated carbon (Norit).

  • Filter the hot solution and allow the filtrate to cool to room temperature to crystallize the 2-phenylindole.

  • Collect the product by filtration. A second crop can be obtained by concentrating the mother liquor. The expected yield is 72-80%.[20]

Protocol 2: Microwave-Assisted One-Pot Synthesis of 1,2,3-Trisubstituted Indoles

This protocol is a general guideline based on a one-pot, three-component Fischer indolisation–N-alkylation sequence.[9]

  • To a microwave vial, add the arylhydrazine hydrochloride (1.0 eq.) and the ketone (1.05 eq.).

  • Add a suitable solvent such as THF.

  • Seal the vial and heat in a microwave reactor at 150°C for 15 minutes.

  • Cool the reaction mixture to room temperature.

  • In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMF.

  • Add the crude indole solution from the previous step to the NaH suspension and stir for 15 minutes at room temperature.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) and stir at 80°C for 15 minutes.

  • Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Mandatory Visualization

Troubleshooting_Low_Yields_Fischer_Indole problem problem cause cause solution solution check check start Low or No Yield Observed check_catalyst Is the acid catalyst appropriate and active? start->check_catalyst check_conditions Are the reaction temperature and time optimized? check_catalyst->check_conditions Yes cause_catalyst Inappropriate or Inactive Catalyst check_catalyst->cause_catalyst No check_hydrazone Is the hydrazone intermediate stable? check_conditions->check_hydrazone Yes cause_conditions Suboptimal Temperature/Time check_conditions->cause_conditions No check_sterics Is steric hindrance a likely issue? check_hydrazone->check_sterics Yes cause_hydrazone Hydrazone Decomposition check_hydrazone->cause_hydrazone No check_side_reactions Are there signs of side reactions (e.g., tar)? check_sterics->check_side_reactions No cause_sterics Significant Steric Hindrance check_sterics->cause_sterics Yes cause_side_reactions Competing Side Reactions check_side_reactions->cause_side_reactions Yes solution_catalyst Screen Brønsted and Lewis acids. Optimize concentration. Use fresh, anhydrous catalyst. cause_catalyst->solution_catalyst solution_conditions Gradually increase temperature. Monitor reaction by TLC. Consider microwave synthesis. cause_conditions->solution_conditions solution_hydrazone Perform a one-pot synthesis (in situ hydrazone formation). cause_hydrazone->solution_hydrazone solution_sterics Increase temperature or use a stronger acid. Consider an alternative synthetic route. cause_sterics->solution_sterics solution_side_reactions Use milder conditions. Purify starting materials. Optimize stoichiometry. cause_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Indole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of indole derivatives. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate seamless experimental execution.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common contributing factors?

A1: Low yields in the Fischer indole synthesis can be attributed to several factors, often related to substrate electronics, steric hindrance, and reaction conditions. Electron-donating groups on the phenylhydrazine can sometimes lead to undesired side reactions by stabilizing an intermediate that favors N-N bond cleavage over the desired cyclization.[1] Conversely, strong electron-withdrawing groups can hinder the reaction.[2] Steric bulk on either the phenylhydrazine or the carbonyl compound can impede the crucial cyclization step.[1] Additionally, the reaction is highly sensitive to temperature and the choice of acid catalyst; suboptimal conditions can lead to decomposition or the formation of stable hydrazones that fail to cyclize.[1]

Q2: I am observing significant side product formation in my Fischer indole synthesis. What are the likely side reactions?

A2: Common side reactions in the Fischer indole synthesis include the formation of tars and polymeric byproducts, especially under strongly acidic and high-temperature conditions.[3] If using an unsymmetrical ketone, you may obtain a mixture of two different indole regioisomers due to the possibility of enolization on either side of the carbonyl group.[2] Other potential side products can arise from aldol condensations of the starting aldehyde or ketone, as well as Friedel-Crafts-type reactions if the aromatic rings are activated.[3]

Q3: My Bischler-Möhlau indole synthesis is giving a poor yield. What adjustments can I make?

A3: The traditional Bischler-Möhlau synthesis is known for requiring harsh reaction conditions, which often leads to poor yields and unpredictable regioselectivity.[4] To improve the yield, consider employing milder, more modern protocols. The use of microwave irradiation, sometimes in solvent-free conditions, has been shown to significantly improve yields and shorten reaction times.[5] Solvent choice is also a critical factor; polar aprotic solvents may facilitate the reaction without participating in side reactions.

Q4: How do I choose the right palladium catalyst and ligands for a palladium-catalyzed indole synthesis like the Larock reaction?

A4: The choice of palladium source, ligands, and additives is crucial for the success of palladium-catalyzed indole syntheses. Palladium(II) acetate is a common catalyst precursor.[6] The addition of phosphine ligands, such as triphenylphosphine or tri(o-tolyl)phosphine, can improve catalyst stability and reactivity.[6] The steric and electronic properties of the ligand can significantly influence the selectivity and efficiency of the reaction. It is often necessary to screen a panel of ligands to find the optimal one for a specific substrate combination.

Q5: I am struggling with the purification of my crude indole product. What are some effective methods?

A5: Purification of indole derivatives can be challenging. Column chromatography is a common method, and the choice of eluent is critical. If you observe streaking on your TLC plate, adding a small amount of a modifier to your eluent can help. For colorless indole derivatives, visualization on a TLC plate can be achieved using UV light (254 nm), an iodine chamber, or specific chemical stains like Ehrlich's reagent, which is highly specific for indoles and typically produces blue or purple spots.

Troubleshooting Guides

Fischer Indole Synthesis
Problem Possible Cause Suggested Solution
Low or No Product Inappropriate acid catalyst (too weak or too strong).Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[3]
Suboptimal reaction temperature.The optimal temperature is substrate-dependent. Start with milder conditions and gradually increase the temperature, monitoring the reaction by TLC.[2]
Formation of a highly stable hydrazone that does not cyclize.Consider using microwave irradiation to promote the reaction.
Steric hindrance from bulky substituents.[1]If possible, consider alternative synthetic routes with less hindered starting materials.
Formation of Multiple Products Use of an unsymmetrical ketone.If feasible, use a symmetrical ketone. Otherwise, chromatographic separation of the isomers will be necessary. A weakly acidic medium may favor indolization towards the more functionalized carbon.[2]
Ortho-substituent on the phenylhydrazine.This is a known issue that can lead to mixtures of indole derivatives.[2]
Difficult Purification Formation of tar and polymeric byproducts.[3]Optimize reaction temperature and time to minimize decomposition. Careful neutralization of the acid and thorough work-up are crucial.
Bischler-Möhlau Indole Synthesis
Problem Possible Cause Suggested Solution
Low Yield Harsh reaction conditions (high temperature, strong acid).[4]Employ milder, modern protocols such as microwave-assisted synthesis.[5]
Unpredictable regioselectivity.[4]Milder reaction conditions can sometimes improve regioselectivity. Consider alternative indole synthesis methods if regioselectivity remains a major issue.
Reaction Fails to Proceed Inactive starting materials.Ensure the purity of the α-bromo-acetophenone and aniline.
Palladium-Catalyzed Indole Synthesis (e.g., Larock Synthesis)
Problem Possible Cause Suggested Solution
Low or No Product Inactive catalyst.Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Use fresh, high-quality palladium catalysts and ligands.
Suboptimal ligand.Screen a variety of phosphine ligands with different steric and electronic properties.
Incorrect base or solvent.The choice of base and solvent can significantly impact the reaction. Potassium carbonate in DMF is a common starting point for the Larock synthesis.[6]
Formation of Side Products Catalyst decomposition or side reactions.Lowering the reaction temperature can sometimes improve selectivity. The addition of salts, like LiCl in the Larock synthesis, can also influence the reaction outcome.[7]

Quantitative Data Summary

Table 1: Effect of Catalyst on the Fischer Indole Synthesis of 2,3-Dimethylindole from Methyl Ethyl Ketone
Catalyst / Conditions Major Product Approximate Ratio
Acetic Acid2,3-DimethylindoleVaries
Sulfuric Acid2,3-DimethylindoleHigher selectivity
Zinc Chloride2,3-DimethylindoleGood selectivity
Polyphosphoric Acid2,3-DimethylindoleOften high selectivity

Data synthesized from literature reports for illustrative purposes.[2]

Table 2: Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis of 2-Arylindoles
Aniline Phenacyl Bromide Yield (%)
AnilinePhenacyl bromide75
4-MethylanilinePhenacyl bromide72
4-MethoxyanilinePhenacyl bromide68
4-ChloroanilinePhenacyl bromide65
Aniline4'-Bromophenacyl bromide70

Data adapted from a one-pot protocol using a 2:1 mixture of aniline and phenacyl bromide with microwave irradiation.[5]

Table 3: Larock Indole Synthesis of 2,3-Disubstituted Indoles from 2-Iodoaniline
Alkyne Product Yield (%)
Diphenylacetylene2,3-Diphenylindole85
4-Octyne2,3-Di-n-propylindole78
1-Phenyl-1-propyne2-Phenyl-3-methylindole82
3-Hexyne2,3-Diethylindole80

Reaction Conditions: 2-iodoaniline (1.0 equiv), alkyne (1.2 equiv), K₂CO₃ (2.0 equiv), LiCl (1.0 equiv), Pd(OAc)₂ (5 mol%), DMF, 100 °C.[6]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole

Step 1: Formation of Acetophenone Phenylhydrazone

  • In a suitable flask, combine phenylhydrazine (1.0 eq) and acetophenone (1.0 eq).

  • Gently heat the mixture in a water bath at approximately 60 °C for 30 minutes to form the phenylhydrazone. The mixture may solidify upon cooling.[1]

Step 2: Cyclization to 2-Phenylindole

  • To the crude phenylhydrazone, add polyphosphoric acid (PPA), approximately 10 times the weight of the phenylhydrazine.[1]

  • Heat the mixture to 150-170 °C and maintain this temperature for 10-15 minutes.

  • Allow the reaction mixture to cool to about 100 °C and then pour it onto crushed ice.

  • Neutralize the mixture with a 10% sodium hydroxide solution.

  • Collect the precipitated crude 2-phenylindole by filtration and wash it with water.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.

Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles
  • In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.

  • Add 3 drops of dimethylformamide (DMF) to the mixture.

  • Irradiate the mixture in a microwave reactor for 1 minute at 600 W.

  • After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.

Protocol 3: Larock Palladium-Catalyzed Indole Synthesis
  • To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.[1]

  • Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).[1]

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_prep Step 1: Hydrazone Formation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Work-up & Purification start Phenylhydrazine + Aldehyde/Ketone mix Mix in Solvent (e.g., Ethanol) start->mix heat Gentle Heating (~60°C) mix->heat hydrazone Phenylhydrazone (may be isolated) heat->hydrazone add_acid Add Acid Catalyst (e.g., PPA) hydrazone->add_acid heat_strong Heat to 150-170°C add_acid->heat_strong cyclize [3,3]-Sigmatropic Rearrangement & Cyclization heat_strong->cyclize aromatize Elimination of NH₃ & Aromatization cyclize->aromatize quench Quench on Ice aromatize->quench neutralize Neutralize with Base quench->neutralize filter Filter Crude Product neutralize->filter recrystallize Recrystallize filter->recrystallize product Pure Indole Derivative recrystallize->product

Caption: General experimental workflow for the Fischer indole synthesis.

Troubleshooting_Logic start Indole Synthesis Experiment check_yield Low Yield or Reaction Failure? start->check_yield side_products Significant Side Products? check_yield->side_products No check_conditions Optimize Reaction Conditions: - Temperature - Catalyst - Solvent - Reaction Time check_yield->check_conditions Yes purification_issue Purification Difficulties? side_products->purification_issue No modify_workup Improve Work-up Procedure: - Neutralization - Extraction side_products->modify_workup Yes success Successful Synthesis purification_issue->success No optimize_purification Optimize Purification: - Column Chromatography (solvent system, modifier) - Recrystallization purification_issue->optimize_purification Yes check_starting_materials Verify Starting Material Purity & Stoichiometry check_conditions->check_starting_materials check_starting_materials->start Re-run modify_workup->check_conditions optimize_purification->start Re-purify

Caption: A logical workflow for troubleshooting common indole synthesis issues.

Larock_Catalytic_Cycle pd0 Pd(0)L₂ pdii_aryl Aryl-Pd(II)-I(L)₂ pd0->pdii_aryl Oxidative Addition pdii_alkyne Alkyne Complex pdii_aryl->pdii_alkyne Ligand Exchange insertion_product Vinyllic Pd(II) Intermediate pdii_alkyne->insertion_product Migratory Insertion palladacycle Palladacycle insertion_product->palladacycle Intramolecular Cyclization palladacycle->pd0 Reductive Elimination indole Indole Product palladacycle->indole iodoaniline o-Iodoaniline iodoaniline->pdii_aryl alkyne Alkyne alkyne->pdii_alkyne

References

Technical Support Center: Purification of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these important heterocyclic compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of substituted indoles.

Problem 1: Low recovery of the target indole after column chromatography.

Possible Causes and Solutions:

  • Compound instability on silica gel: Some indole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.

    • Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If degradation is observed, consider using deactivated silica gel (e.g., by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like alumina.[1][2]

  • Irreversible adsorption: Highly polar indoles may bind too strongly to the silica gel and fail to elute.

    • Solution: A gradient elution with a more polar solvent system, such as methanol in dichloromethane, may be necessary.[1] In some cases, switching to reversed-phase chromatography is a better option.[3]

  • Sublimation during solvent removal: Indole and some of its derivatives can be lost, presumably through sublimation, when concentrating ethereal solutions under vacuum.[4]

    • Solution: Concentrate solutions at atmospheric pressure to avoid this loss.[4]

  • Oxidative loss: Indoles can be susceptible to oxidation, especially when exposed to air for extended periods on a chromatogram.[4]

    • Solution: Applying an antioxidant to the origin of the chromatogram before sample application can reduce oxidative losses.[4]

Problem 2: Poor separation of the desired indole from impurities.

Possible Causes and Solutions:

  • Suboptimal mobile phase: The chosen solvent system may not have sufficient selectivity to resolve your target compound from closely related impurities.[1]

    • Solution: Systematically screen different solvent systems. For normal-phase chromatography, combinations like hexane/ethyl acetate, dichloromethane/methanol, or toluene-based systems can offer different selectivities.[1][5] Employing a shallow gradient can also improve the resolution of compounds with similar Rf values.[1]

  • Co-elution of impurities: Impurities with similar polarity to the product are a common challenge.

    • Solution: If optimizing the mobile phase is unsuccessful, changing the stationary phase (e.g., from silica to alumina or a functionalized silica) can alter the separation selectivity.[1] Alternatively, preparative HPLC with a different stationary phase (like C18) can provide the necessary resolution.[6][7][8]

  • Improper column packing: Air bubbles, cracks, or an uneven silica bed can lead to band broadening and poor separation.[1]

    • Solution: Ensure the column is packed uniformly. A wet slurry method is often recommended to avoid air bubbles.[4] Always keep the solvent level above the silica bed to prevent cracking.[1][4]

Problem 3: The purified indole appears colored (e.g., pinkish or yellow) when it should be colorless.

Possible Causes and Solutions:

  • Oxidation: Indoles are prone to air oxidation, which can result in the formation of colored impurities.[9] Old samples are particularly susceptible.

    • Solution: For mildly colored samples, recrystallization can be effective in removing these colored impurities. If the sample is heavily colored, it may require re-purification by column chromatography. To prevent future oxidation, store purified indoles under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.[9]

  • Residual acidic or basic impurities: Traces of acid or base from the reaction or purification steps can sometimes lead to the formation of colored salts or degradation products.

    • Solution: Ensure that any acidic or basic reagents are thoroughly removed during the workup. A wash with a mild bicarbonate solution or dilute acid, as appropriate, followed by a brine wash can be helpful.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for substituted indoles?

A1: Column chromatography is the most common and versatile method for the purification of substituted indoles.[3][10] For non-polar to moderately polar indoles, normal-phase chromatography on silica gel with a hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point.[11] For more polar or water-soluble indoles, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase is often more effective.[3]

Q2: My indole derivative is not soluble in the mobile phase for column chromatography. How should I load my sample?

A2: If your crude product is not soluble in the initial mobile phase, you can use a "dry loading" technique.[3] Dissolve your crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent to dryness. The resulting free-flowing powder can then be carefully added to the top of the prepared column.[3]

Q3: How can I improve the yield of my recrystallization?

A3: Recrystallization can sometimes lead to lower recovery, but it often yields highly pure material.[10][12] To improve the yield, ensure you are using the minimum amount of hot solvent required to dissolve the compound. Cooling the solution slowly allows for the formation of larger, purer crystals. Placing the solution in an ice bath after it has reached room temperature can help to maximize the precipitation of the product. Be mindful that very rapid cooling can trap impurities.

Q4: When should I consider using preparative HPLC instead of column chromatography?

A4: Preparative HPLC is particularly useful for difficult separations where the components have very similar polarities.[8] It is also the method of choice when high purity is critical, such as for final drug substances, and when only small quantities of material need to be purified.[13][14] While more expensive and time-consuming for large-scale purifications, preparative HPLC offers superior resolution.[8]

Q5: What are some common impurities I might encounter in my substituted indole product?

A5: The nature of impurities will depend on the synthetic route used. For instance, in the Fischer indole synthesis, starting materials like arylhydrazines and ketones, or by-products from side reactions, can be present.[10] During catalytic hydrogenation steps, dehalogenated impurities can form.[15] It is also possible to have starting materials or by-products from other synthetic methods like the Madelung or Bischler-Möhlau syntheses.[10]

Quantitative Data Summary

The following tables summarize typical data for the purification of substituted indoles using various techniques.

Table 1: Column Chromatography of Nitroindole Derivatives [11]

ParameterValue
Stationary Phase Silica Gel (200-300 mesh)
Mobile Phase Hexane:Ethyl Acetate (7:3 to 8:1 v/v)
Typical Rf Value 0.3 - 0.5 in Hexane:Ethyl Acetate (4:1)
Elution Mode Isocratic
Typical Yield 85-95%
Purity >98% (by NMR and LC-MS)

Table 2: Purification of Indole from Wash Oil via Extraction and Crystallization [16][17][18]

Purification StepIndole ConcentrationRecovery/YieldPurity
Methanol Extraction & n-Hexane Re-extraction Concentrated to ~73.3%~79.1%-
Solute Crystallization (of concentrated oil) -57.5%99.5 wt%

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography [3][4]

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, avoiding the introduction of air bubbles.

    • Gently tap the column to ensure even packing and allow the silica gel to settle.

    • Open the stopcock to drain some solvent, ensuring the solvent level remains above the silica bed at all times.

  • Sample Loading:

    • Wet Loading: Dissolve the crude indole in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed with a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Apply the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions as the solvent flows through the column.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified indole.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [3][7]

  • System Preparation:

    • Install a suitable C18 column on the HPLC system.

    • Prepare the mobile phases. A common system is Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA), and Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or TFA.[3]

    • Equilibrate the column by running the initial mobile phase composition through the system until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh a small amount of the crude indole.

    • Dissolve the sample in a minimal volume of a suitable solvent, such as the mobile phase, methanol, or DMSO.[3]

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[7]

  • Injection and Elution:

    • Inject the filtered sample onto the column.

    • Run a gradient elution, typically starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compounds.

  • Fraction Collection:

    • Monitor the eluate with a UV detector (a common wavelength for indoles is 280 nm).[7]

    • Collect fractions corresponding to the peak of the target compound.

  • Solvent Removal:

    • Combine the fractions containing the pure product and remove the solvent, often by lyophilization or rotary evaporation, to yield the purified indole.

Visualizations

Troubleshooting_Workflow cluster_yield Troubleshooting Low Yield cluster_separation Troubleshooting Poor Separation start Start Purification check_purity Check Purity & Yield start->check_purity low_yield Low Yield? check_purity->low_yield Unsatisfactory success Purification Successful check_purity->success Satisfactory poor_separation Poor Separation? low_yield->poor_separation No instability Check Compound Stability (e.g., on TLC plate) low_yield->instability Yes poor_separation->success No mobile_phase Optimize Mobile Phase (Solvent & Gradient) poor_separation->mobile_phase Yes adsorption Use More Polar Eluent or Reversed-Phase instability->adsorption concentration Concentrate at Atmospheric Pressure adsorption->concentration concentration->check_purity stationary_phase Change Stationary Phase (e.g., Alumina, C18) mobile_phase->stationary_phase packing Repack Column (Ensure Uniformity) stationary_phase->packing packing->check_purity

Caption: A logical workflow for troubleshooting common indole purification challenges.

HPLC_Purification_Workflow start Start sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep system_prep HPLC System Preparation (Column Equilibration) start->system_prep injection Inject Sample sample_prep->injection system_prep->injection elution Gradient Elution injection->elution detection UV Detection elution->detection fraction_collection Fraction Collection detection->fraction_collection analysis Purity Analysis of Fractions fraction_collection->analysis analysis->fraction_collection Re-analyze Fractions pooling Pool Pure Fractions analysis->pooling Fractions are Pure solvent_removal Solvent Removal pooling->solvent_removal end Pure Compound solvent_removal->end

Caption: A standard workflow for the purification of substituted indoles using HPLC.

References

Technical Support Center: Strategies to Prevent Byproduct Formation in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the formation of unwanted byproducts during their experiments.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during various indole synthesis reactions.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but it is susceptible to several side reactions that can lower yields and complicate purification.

Question: My Fischer indole synthesis is producing a mixture of constitutional isomers when using an unsymmetrical ketone. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge when using unsymmetrical ketones due to the non-selective formation of the intermediate enamine. The ratio of the resulting indole isomers is highly dependent on the reaction conditions.

Root Cause: With an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of constitutional indole isomers.[1] The reaction conditions, particularly the acid catalyst, play a crucial role in determining the regioselectivity of this process.

Strategies for Prevention:

  • Catalyst Selection: The choice of acid catalyst is critical. Stronger acids can favor the formation of the more substituted enamine, while weaker acids may lead to a mixture.[2] Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) has been shown to provide excellent regiocontrol, often favoring the formation of the less substituted indole.[1]

  • Steric Hindrance: The steric bulk of the substituents on the ketone can influence the regioselectivity. The reaction will often favor the formation of the less sterically hindered enamine intermediate.[1]

  • Temperature Control: Adjusting the reaction temperature can sometimes influence the ratio of regioisomers.[1]

Experimental Protocol: Regioselective Fischer Indole Synthesis using Eaton's Reagent [1]

  • Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with stirring in a 1:10 weight/weight ratio. The process is exothermic, so appropriate cooling may be necessary.

  • Reaction Setup: Dissolve the arylhydrazone of the unsymmetrical ketone in a suitable solvent such as dichloromethane.

  • Indolization: Add the freshly prepared Eaton's reagent to the solution at room temperature or slightly elevated temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Question: I am observing significant tar and polymer formation in my Fischer indole synthesis. What is causing this and how can I prevent it?

Answer:

The formation of intractable tars and polymeric byproducts is a frequent issue in Fischer indole synthesis, primarily due to the harsh reaction conditions often employed.

Root Cause: Strongly acidic conditions and high temperatures can lead to the degradation of starting materials, intermediates, or the final indole product, resulting in polymerization and tar formation.[1]

Strategies for Prevention:

  • Optimize Acid Catalyst: The strength and concentration of the acid catalyst are critical. A catalyst that is too strong can promote decomposition. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1]

  • Temperature Control: High temperatures often accelerate side reactions. It is advisable to start with milder conditions and gradually increase the temperature.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, often leading to significantly reduced reaction times and improved yields by minimizing the formation of degradation products.[3][4]

Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis [1]

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the arylhydrazine (1.0 mmol) and the ketone/aldehyde (1.1 mmol).

  • Catalyst Addition: Carefully add the chosen acid catalyst (e.g., 2 mL of Eaton's Reagent) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 170 °C) for a short duration (e.g., 10 minutes) with stirring.

  • Work-up and Purification: After cooling, quench the reaction with ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic phase, and concentrate. Purify by column chromatography.

Reissert Indole Synthesis

The Reissert synthesis is a valuable method for preparing indoles, but can be prone to the formation of undesired heterocyclic byproducts.

Question: My Reissert indole synthesis is yielding a significant amount of a quinolone derivative instead of the expected indole. Why is this happening and how can I avoid it?

Answer:

The formation of 3-hydroxy-1,2,3,4-tetrahydro-2-quinolone derivatives is a known side reaction in the Reissert synthesis, particularly during the reductive cyclization of the intermediate ethyl o-nitrophenylpyruvate.[5]

Root Cause: The reaction conditions of the catalytic reduction step can influence the reaction pathway, leading to the formation of the quinolone byproduct.

Strategies for Prevention:

  • Continuous-Flow Hydrogenation: Utilizing a continuous-flow hydrogenation system, such as an H-Cube® reactor, has been shown to be highly effective in suppressing the formation of the quinolone byproduct and affording the desired indole in high yield and purity.[6][7] This method allows for precise control over reaction parameters like temperature, pressure, and flow rate.

Experimental Protocol: Continuous-Flow Reissert Indole Synthesis [6]

  • Solution Preparation: Dissolve the ethyl o-nitrophenylpyruvate intermediate in a suitable solvent system (e.g., a 1:1 mixture of ethyl acetate and ethanol) to a concentration of 0.05 M.

  • Flow Hydrogenation: Pump the solution through a continuous-flow hydrogenation reactor (e.g., H-Cube®) equipped with a 10% Pd/C catalyst cartridge.

  • Parameter Optimization: Optimize the reaction parameters. Typical conditions are a flow rate of 3 mL/min, a temperature of 50°C, and a hydrogen pressure of 100 bar.

  • Collection and Isolation: Collect the product stream after it exits the reactor. The desired indole-2-carboxylic acid ethyl ester is typically obtained in high purity after solvent evaporation, often without the need for further purification.

Frequently Asked Questions (FAQs)

This section addresses common questions about preventing byproduct formation in various indole synthesis methods.

Q1: What are the common byproducts in the Nenitzescu indole synthesis and how can I favor the formation of the desired 5-hydroxyindole?

A1: The most common byproduct in the Nenitzescu synthesis is the corresponding 5-hydroxybenzofuran.[2] The reaction outcome is highly dependent on the solvent. To favor the formation of the 5-hydroxyindole, nitromethane has been reported to be a particularly effective solvent.[2]

Q2: My Leimgruber-Batcho indole synthesis is producing a methoxy-substituted byproduct. What is the cause?

A2: The formation of a methoxy impurity can occur when using N,N-dimethylformamide dimethyl acetal (DMF-DMA) at high temperatures. DMF-DMA can decompose to generate methanol as a byproduct, which can then displace other substituents, such as fluorine, on the aromatic ring.

Q3: The Madelung synthesis requires very high temperatures. Are there ways to perform this reaction under milder conditions to avoid degradation?

A3: Yes, modifications to the Madelung synthesis can significantly lower the required reaction temperature. The use of strong, metal-mediated bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) can allow the reaction to proceed at temperatures as low as -20 to 25 °C.[8] This variation is often referred to as the Madelung-Houlihan modification.[8]

Q4: I am attempting a Bischler-Möhlau synthesis and am getting very low yields and a lot of tar. What can I do?

A4: The Bischler-Möhlau synthesis is known for its harsh reaction conditions which can lead to poor yields and tar formation.[9] A modified approach involves carrying out the reaction at a lower temperature, which has been shown to improve yields and reduce the formation of tarry side products.[9] Microwave-assisted synthesis has also been successfully applied to improve the efficiency of the Bischler synthesis.[10]

Data Presentation

Table 1: Comparison of Catalysts on Fischer Indole Synthesis Yield [11]

EntryCatalystTime (h)Yield (%)
1Zeolite-HY443
2Montmorillonite K10470
3Indion-90460
4Amberlite-120463
5Silica420
6Amberlyst-15468
7Phosphomolybdic acid486
Reaction Conditions: Phenylhydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), catalyst (0.002 mol), chloroform, 60 °C.

Table 2: Microwave-Assisted vs. Conventional Fischer Indole Synthesis [3]

EntryKetoneCatalystMethodTimeYield (%)
1CyclohexanoneZnCl₂Microwave (600W)3 min76
2Cyclohexanonep-TSAMicrowave (600W)3 min91
3PropiophenoneEaton's ReagentMicrowave10 min82
4PropiophenoneEaton's ReagentConventional4 h75

Visualizations

Fischer_Indole_Troubleshooting start Fischer Indole Synthesis with Unsymmetrical Ketone issue Mixture of Constitutional Isomers start->issue cause Non-selective Enamine Formation issue->cause  Why? solution Strategies for Regiocontrol cause->solution  How to Fix? catalyst Optimize Acid Catalyst (e.g., Eaton's Reagent) solution->catalyst sterics Utilize Steric Hindrance solution->sterics temp Adjust Reaction Temperature solution->temp outcome Single Regioisomer (Improved Yield) catalyst->outcome sterics->outcome temp->outcome

Caption: Troubleshooting workflow for constitutional isomer formation in Fischer indole synthesis.

Reissert_Synthesis_Workflow start Start: Ethyl o-nitrophenylpyruvate batch Batch Hydrogenation (e.g., Pd/C, H2) start->batch Conventional Method flow Continuous-Flow Hydrogenation (H-Cube) start->flow Optimized Method byproduct Quinolone Byproduct batch->byproduct  Side Reaction product Desired Indole Product batch->product  Desired Reaction flow->product  High Selectivity

Caption: Comparison of batch vs. continuous-flow methods in Reissert indole synthesis.

References

Technical Support Center: Stability of (5-Chloro-1H-indol-3-yl)methanamine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of (5-Chloro-1H-indol-3-yl)methanamine in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My solution of this compound is changing color. What is causing this and how can I prevent it?

A color change, often to a yellowish or brownish hue, is a common indicator of degradation for indole-containing compounds. This is typically due to oxidation of the indole ring. To minimize oxidative degradation, it is crucial to handle and store the compound and its solutions under conditions that limit exposure to oxygen and light.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Use amber vials or wrap containers with aluminum foil to protect the solution from light, which can catalyze oxidation.

  • Low Temperature: Store stock solutions and even temporary experimental solutions at low temperatures (2-8°C for short-term, -20°C to -80°C for long-term).

  • Antioxidants: Consider the addition of antioxidants to the solution, if compatible with your experimental design.

Q2: What are the optimal storage conditions for stock solutions of this compound?

For maximum stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol. It is recommended to store these solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The containers should be tightly sealed and protected from light.

Q3: I am observing peak splitting or the appearance of new peaks in my HPLC analysis. Could this be due to degradation?

Yes, the appearance of new peaks or changes in peak shape in your chromatogram can indicate the presence of degradation products. Indole derivatives, including this compound, can be susceptible to degradation under certain analytical conditions.

Troubleshooting HPLC Issues:

  • On-Column Degradation: The compound may be degrading on the HPLC column, especially if the mobile phase is highly acidic. Ensure the mobile phase pH is compatible with the compound's stability. A neutral or slightly basic mobile phase may be preferable if chromatography allows.

  • Autosampler Stability: If samples are left in the autosampler for extended periods, they may degrade due to exposure to light and ambient temperature. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) and analyze samples as quickly as possible after preparation.

  • Mobile Phase Compatibility: Assess the stability of the compound in your chosen mobile phase over the typical run time of your analysis.

Q4: How does pH affect the stability of this compound in aqueous solutions?

Quantitative Data on Stability

Although specific quantitative stability data for this compound is not available in the public domain, the following table provides representative data for a related indole derivative under forced degradation conditions to illustrate the expected trends.

Stress ConditionReagent/ParameterDuration (hours)Temperature (°C)% Degradation (Representative)
Acid Hydrolysis0.1 M HCl246015-25%
Base Hydrolysis0.1 M NaOH24605-10%
Oxidation3% H₂O₂242520-30%
ThermalSolid State4860<5%
PhotolyticUV & Visible Light242510-20%

Disclaimer: This data is illustrative and based on general knowledge of indole stability. Actual degradation rates for this compound may vary. It is highly recommended to perform a forced degradation study for the specific compound and formulation.

Experimental Protocols

Protocol for Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize it with 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize it with 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a 60°C oven for 48 hours.

    • Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with both UV and visible light) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV/MS method.

  • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualizations

Troubleshooting Workflow for this compound Degradation start Observation of Instability (e.g., color change, new HPLC peaks) check_storage Review Storage Conditions - Temperature - Light Exposure - Atmosphere start->check_storage check_solution Examine Solution Preparation - Solvent Quality - pH of Medium - Presence of Oxidants start->check_solution check_analytical Investigate Analytical Method - Mobile Phase pH - Column Interactions - Autosampler Conditions start->check_analytical storage_issues Improper Storage check_storage->storage_issues solution_issues Solution Incompatibility check_solution->solution_issues analytical_issues Analytical Method Induced Degradation check_analytical->analytical_issues optimize_storage Optimize Storage: - Store at -20°C or -80°C - Use Amber Vials - Purge with Inert Gas storage_issues->optimize_storage Yes optimize_solution Optimize Solution: - Use Anhydrous Solvents - Adjust pH to Neutral/Slightly Basic - Add Antioxidants (if applicable) solution_issues->optimize_solution Yes optimize_analytical Optimize Analysis: - Adjust Mobile Phase pH - Use Guard Column - Cool Autosampler analytical_issues->optimize_analytical Yes resolved Stability Improved optimize_storage->resolved optimize_solution->resolved optimize_analytical->resolved

Caption: A troubleshooting workflow for identifying and resolving the root cause of this compound degradation.

General Degradation Pathways of Indole Derivatives indole This compound acid_stress Acidic Conditions (H+) indole->acid_stress oxidative_stress Oxidizing Agents (e.g., H₂O₂, O₂) indole->oxidative_stress light_stress Light (UV/Visible) indole->light_stress protonation Protonation at C3 acid_stress->protonation oxidation Oxidation of Indole Ring oxidative_stress->oxidation photodegradation Photodegradation light_stress->photodegradation indoleninium Indoleninium Cation (Reactive Intermediate) protonation->indoleninium dimerization Dimerization/Polymerization (Colored Products) indoleninium->dimerization oxidized_products Oxidized Degradants (e.g., Hydroxylated species, Ring-opened products) oxidation->oxidized_products photolytic_products Photolytic Degradants photodegradation->photolytic_products

Caption: A diagram illustrating the general degradation pathways for indole derivatives under various stress conditions.

References

Technical Support Center: Overcoming Solubility Issues with Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing compound precipitation and solubility challenges during in vitro experiments with indole-based compounds.

Troubleshooting Guide: Compound Precipitation

Compound precipitation can significantly impact experimental outcomes by reducing the effective concentration of the test compound and introducing artifacts. The following guide summarizes common observations, potential causes, and recommended solutions.

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution The compound's final concentration exceeds its solubility limit in the aqueous assay buffer or cell culture medium.[1]Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.[1][2] • Optimize Stock Concentration: A very high concentration stock can lead to precipitation upon dilution. Try lowering the stock concentration and adjusting the dilution volume accordingly.[3] • Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in the assay buffer.[1][4]
Rapid change in solvent polarity (e.g., diluting a concentrated DMSO stock directly into an aqueous solution), causing "solvent shock."[1][4]Slow Addition with Agitation: Add the compound stock to the medium dropwise while gently vortexing or stirring to ensure rapid and even dispersion.[1][2][4] • Pre-warm the Medium: Pre-warming the aqueous solution (e.g., cell culture media to 37°C) can sometimes improve solubility.[1][4]
Precipitation Over Time in Incubator Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[1]• Pre-warm the complete solution to the experimental temperature (e.g., 37°C) before use. • Ensure the incubator temperature is stable and consistent.[1][4]
pH shift in the medium due to CO2 environment or cell metabolism.[1]• Ensure the medium is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[1] • Determine the compound's solubility at different pH values to understand its sensitivity.
The compound is degrading over time into less soluble byproducts.• Prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.[3] • Include a "compound-only" control well to monitor for precipitation over the course of the experiment.
Cloudiness or Haze in Media Formation of a fine particulate precipitate or colloid.[1][4]• Examine a sample under a microscope to confirm the presence of a precipitate.[1] • Perform a kinetic solubility assay (see protocol below) to determine the maximum soluble concentration in your specific medium.[4] • Consider advanced formulation techniques if simple methods are insufficient.
Water absorption by the DMSO stock, which can reduce the compound's solubility.[1]• Use anhydrous, high-purity DMSO for preparing stock solutions.[1] • Store stock solutions in small, single-use aliquots in tightly sealed containers protected from light.[3]

Frequently Asked Questions (FAQs)

Q1: My indole compound dissolves perfectly in DMSO, but precipitates immediately when I add it to my cell culture medium. Why is this happening?

A1: This is a very common issue known as "precipitation upon dilution" or "solvent shock."[4] Indole compounds are often hydrophobic and readily dissolve in an organic solvent like 100% DMSO. However, when this concentrated stock is diluted into an aqueous environment like cell culture media, the solvent polarity changes drastically.[1][4] The compound is no longer soluble in the resulting low-concentration organic solvent/water mixture and crashes out of solution.[3]

Q2: What are the most common co-solvents to improve the solubility of indole compounds for in vitro testing?

A2: Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[5][6] The choice of co-solvent is critical and must be compatible with your experimental system.

Table 1: Common Co-solvents for Preclinical Formulations

Solvent Properties & Use Typical Max Conc. (Cell Culture) Cautions
DMSO (Dimethyl sulfoxide) Aprotic, highly polar solvent. Excellent for dissolving a wide range of polar and non-polar compounds for stock solutions.[7] < 0.5%[3] Can be toxic to cells at higher concentrations.[3] Can absorb water from the atmosphere, so use anhydrous grade and store properly.[1]
Ethanol Protic solvent, less polar than DMSO. Often used in combination with other strategies. < 0.5% Can be toxic to cells and may cause protein denaturation at higher concentrations.
PEG 300/400 (Polyethylene Glycol) Non-ionic, water-miscible polymer. Often used to improve the solubility of hydrophobic drugs.[8] Varies by cell line Can increase the viscosity of the solution. Its compatibility with the specific assay should be verified.

| Propylene Glycol | A common co-solvent used in various pharmaceutical formulations.[5] | Varies by cell line | Generally considered safe, but cell-line specific toxicity should be evaluated. |

Q3: How can I use pH adjustment to improve the solubility of my indole-based compound?

A3: Adjusting the pH is a powerful technique for compounds with ionizable functional groups.[5][6] Many indole derivatives contain acidic or basic moieties.

  • For Weakly Acidic Indoles: Increasing the pH of the solution above the compound's pKa will deprotonate the acidic group, forming a more soluble anionic salt.[6][9]

  • For Weakly Basic Indoles: Decreasing the pH below the compound's pKa will protonate the basic group, forming a more soluble cationic salt.[10][11]

It is crucial to ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity). The solubility of a compound can vary significantly with small changes in pH.[12][13][14][15]

Q4: Co-solvents and pH adjustment are not enough. What other technologies can I explore?

A4: When simple methods fail, several advanced formulation strategies can be employed. These techniques often require more specialized preparation but can dramatically improve solubility.

Table 2: Comparison of Advanced Solubility Enhancement Techniques

Technique Principle Advantages Considerations
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that form host-guest complexes by encapsulating the hydrophobic indole compound within their non-polar cavity, while the hydrophilic exterior improves aqueous solubility.[16][17][18][19] Significant solubility enhancement, can improve stability, masks tastes/odors.[5][16] Can have dose-limiting toxicity (especially older derivatives), potential for drug displacement from the complex upon dilution.[5][20]
Solid Dispersion The indole compound is dispersed in an amorphous state within a hydrophilic polymer matrix.[21][22] This prevents crystallization and enhances the dissolution rate.[8][23] High drug loading is possible, more effective than simple particle size reduction.[5] The amorphous state is metastable and can recrystallize over time, potentially affecting stability and shelf-life.[24]
Nanosuspension The compound's particle size is reduced to the sub-micron (nanometer) range, which dramatically increases the surface area-to-volume ratio.[25] This leads to a higher dissolution rate according to the Noyes-Whitney equation.[26] Applicable to compounds insoluble in both aqueous and organic media, enhances bioavailability.[27][28] Requires specialized equipment (e.g., high-pressure homogenizers, media mills). Physical stability (crystal growth) can be a challenge.[29]

| Prodrug Approach | The indole compound is chemically modified by adding a temporary, soluble promoiety. This prodrug is more soluble and is converted back to the active parent drug in vivo or in vitro by enzymatic or chemical cleavage.[30][31] | Can overcome fundamental solubility issues and improve pharmacokinetics.[32] | Requires chemical synthesis and validation. The conversion rate must be optimal for the desired therapeutic effect.[33][34] |

Diagrams and Workflows

G start_node Precipitation Observed in Aqueous Medium process_node1 Visually Confirm Precipitate (e.g., microscope) start_node->process_node1 Start Here decision_node decision_node process_node process_node solution_node solution_node advanced_node Consider Advanced Formulations: - Cyclodextrins - Solid Dispersions - Nanosuspensions decision_node1 Is Final Concentration Too High? process_node1->decision_node1 process_node2 Lower Final Concentration & Re-test decision_node1->process_node2 Yes process_node3 Optimize Dilution Method: - Slow addition with vortexing - Pre-warm media (37°C) - Use serial dilutions decision_node1->process_node3 No / Unsure solution_node1 Proceed with Experiment process_node2->solution_node1 Soluble decision_node2 Solubility Improved? process_node3->decision_node2 decision_node2->solution_node1 Yes process_node4 Determine Kinetic Solubility (See Protocol 2) decision_node2->process_node4 No decision_node3 Is Compound Ionizable? process_node4->decision_node3 decision_node3->advanced_node No process_node5 Adjust pH of Buffer (ensure compatibility) decision_node3->process_node5 Yes decision_node4 Solubility Improved? process_node5->decision_node4 decision_node4->advanced_node No decision_node4->solution_node1 Yes

Caption: Troubleshooting workflow for addressing compound precipitation.

G cluster_physical cluster_chemical start_node Poorly Soluble Indole Compound level1_node1 Physical Modifications start_node->level1_node1 level1_node2 Chemical Modifications start_node->level1_node2 level1_node level1_node level2_node level2_node level3_node level3_node level2_node1 Micronization & Nanosuspensions level1_node1->level2_node1 Particle Size level2_node2 Solid Dispersions (Amorphous Form) level1_node1->level2_node2 Solid State level2_node3 pH Adjustment Co-solvents Cyclodextrins level1_node2->level2_node3 Formulation level2_node4 Salt Formation Prodrug Synthesis level1_node2->level2_node4 Molecular

Caption: Key strategies for enhancing the solubility of indole compounds.

Experimental Protocols

Protocol 1: Standard Method for Preparation and Dilution of a DMSO Stock Solution

This protocol describes a best-practice method for dissolving a compound in DMSO and diluting it into an aqueous medium to minimize precipitation.

Materials:

  • Indole compound (solid)

  • Anhydrous, high-purity DMSO[1]

  • Aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare a High-Concentration Stock Solution: a. Weigh the desired amount of your indole compound into a sterile vial. b. Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Ensure the final concentration is one that fully dissolves the compound. c. Vortex thoroughly for 1-2 minutes. If necessary, gentle warming (37°C) or brief sonication can be used to aid dissolution.[1][35] Visually inspect to ensure no solid particles remain.

  • Pre-warm the Aqueous Diluent: a. Pre-warm your cell culture medium or aqueous buffer to the temperature of your experiment (typically 37°C).[1][4] This can help maintain solubility.

  • Perform the Dilution: a. Pipette the required volume of the pre-warmed aqueous solution into a new tube. b. While gently vortexing or swirling the aqueous solution, add the calculated volume of the DMSO stock solution dropwise directly into the liquid (not down the side of the tube).[1][4] This rapid dispersion is critical to avoid localized high concentrations that cause precipitation. c. Cap the tube and vortex gently for 5-10 seconds to ensure a homogenous solution.

  • Final Inspection and Use: a. Visually inspect the final solution against a light source for any signs of cloudiness or precipitate. b. It is recommended to use the prepared working solution immediately, as some compounds may precipitate over time even at concentrations below their apparent maximum solubility.[1]

Protocol 2: Kinetic Solubility Assessment in an Aqueous Buffer

This is a rapid method to estimate the maximum soluble concentration of your compound in a specific buffer, which helps in designing definitive experiments.

Materials:

  • 10 mM stock solution of the indole compound in 100% DMSO

  • Assay-specific aqueous buffer or cell culture medium

  • 96-well clear flat-bottom plate

  • Multichannel pipette

Procedure:

  • Prepare Test Plate: a. Add 198 µL of your aqueous buffer to wells A1 through H1 of the 96-well plate. b. Add 100 µL of your aqueous buffer to all other wells that will be used for the serial dilution (e.g., A2-H12).

  • Add Compound: a. Add 2 µL of your 10 mM DMSO stock solution to the wells in column 1 (A1-H1). This creates a starting concentration of 100 µM in 1% DMSO. b. Mix column 1 thoroughly by pipetting up and down several times.

  • Perform Serial Dilution: a. Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix well. b. Continue this 1:2 serial dilution across the plate (column 2 to 3, 3 to 4, etc.) to the desired final concentration.

  • Incubate and Read: a. Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours) to allow equilibrium to be reached. b. After incubation, visually inspect each well against a light source for signs of turbidity or precipitate. The highest concentration that remains clear is the estimated kinetic solubility. c. For a quantitative measurement, the plate can be read on a nephelometer or a plate reader capable of measuring light scatter.

References

Technical Support Center: Optimizing Column Chromatography for Indoleamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of indoleamines using column chromatography.

Troubleshooting Guides

This section addresses specific issues you may encounter during the column chromatography of indoleamines, presented in a question-and-answer format.

Question: Why is my indoleamine streaking or tailing down the column instead of forming a tight band?

Answer:

Streaking or tailing is a common issue when purifying nitrogen-containing compounds like indoleamines on standard silica gel. This is often due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface, leading to poor separation and low recovery.[1]

Possible Cause Solution
Strong Interaction with Acidic Silica Gel Add a basic modifier like triethylamine (TEA) or ammonia to your mobile phase, typically at a concentration of 0.1-2%.[1] This neutralizes the acidic sites on the silica.[1] Alternatively, use a different stationary phase such as neutral alumina or amine-functionalized silica.[2]
Column Overloading The amount of sample loaded has exceeded the column's separation capacity. Reduce the amount of sample loaded. A general guideline is a silica-to-sample weight ratio of 50:1 to 100:1.[1]
Inappropriate Solvent Polarity The mobile phase may be too polar, causing the compound to move too quickly without proper partitioning. Develop a solvent system where your target indoleamine has an Rf value of approximately 0.2-0.4 on a TLC plate.[1][3]
Channels or Cracks in the Silica Bed An improperly packed column can lead to an uneven flow of the mobile phase. Ensure the column is packed uniformly without any air bubbles or cracks.[1]

Question: My indoleamine seems to be decomposing on the column. How can I prevent this?

Answer:

Indoleamines can be sensitive to the acidic nature of standard silica gel, as well as prolonged exposure to light and air, leading to degradation during purification.[4]

Possible Cause Solution
Acidity of Silica Gel Deactivate the silica gel before use by pre-treating it with a solvent system containing a small percentage of triethylamine (1-3%).[5] You can also opt for a less acidic stationary phase like neutral alumina or florisil.[4][6]
Compound Instability Before committing to a large-scale separation, check the stability of your compound on silica gel using a 2D TLC test.[1][4] If the compound degrades, a different purification technique or stationary phase is recommended.
Extended Run Time A very slow elution can increase the time your compound spends on the potentially reactive stationary phase. Optimize your solvent system for a faster, yet effective, separation. If your compound is tailing, you can gradually increase the solvent polarity after the main impurities have eluted to speed up the collection of your product.[4]

Question: The separation between my target indoleamine and impurities is poor.

Answer:

Achieving good resolution is critical for obtaining a pure product. Poor separation can result from several factors related to the chosen chromatographic conditions.

Possible Cause Solution
Suboptimal Mobile Phase Polarity The polarity of the mobile phase is crucial for good separation.[1] Use Thin Layer Chromatography (TLC) to screen various solvent systems. The ideal mobile phase should give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.[1][3]
Isocratic Elution for Complex Mixtures For mixtures containing compounds with a wide range of polarities, a single solvent system (isocratic elution) may not be effective. Employ a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity.[1][5]
Incorrect Column Dimensions For difficult separations, a longer and thinner column generally provides better resolution than a shorter, wider one.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying indoleamines?

A1: The choice depends on the specific indoleamine's properties.

  • Silica Gel: The most common choice, but its acidic nature can cause issues with basic indoleamines.[7] Deactivation with a base like triethylamine is often necessary.[1][5]

  • Alumina (Neutral or Basic): A good alternative for basic compounds that are sensitive to acidic conditions.[6]

  • Amine-functionalized Silica: Can improve peak shape and recovery for basic compounds.

  • Reversed-phase Silica (C18): Useful for highly polar indoleamines, where a polar mobile phase (like water/methanol or water/acetonitrile) is used, and the most polar compounds elute first.[6]

Q2: What are some good starting solvent systems for indoleamine purification on silica gel?

A2: The ideal solvent system must be determined experimentally using TLC. However, here are some common starting points:

Compound Polarity Recommended Starting Solvent System
Non-polar 5% Ethyl Acetate/Hexane, 5% Diethyl Ether/Hexane, or 100% Hexane[8]
Moderately Polar 10-50% Ethyl Acetate/Hexane[8]
Polar 100% Ethyl Acetate or 5% Methanol/Dichloromethane[8]
Very Polar/Basic Methanol/Dichloromethane with 0.5% ammonia[9] or a solution of 10% ammonium hydroxide in methanol mixed with dichloromethane.[1]

Q3: How do I perform a 2D TLC to check for compound stability on silica?

A3: First, spot your compound on a TLC plate and run it in a suitable solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[1]

Q4: How do I properly load my sample onto the column?

A4: There are two main methods for loading your sample:

  • Wet Loading: Dissolve your sample in a minimal amount of the initial mobile phase (or a slightly more polar solvent) and carefully pipette it onto the top of the column.[10]

  • Dry Loading: Dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[10] This method is preferred for samples that are not very soluble in the mobile phase.[10]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Acid-Sensitive Indoleamines

This procedure reduces the acidity of silica gel, preventing the degradation of sensitive compounds.[5]

  • Prepare the deactivating solvent: Prepare a solvent system that will be used for the chromatography, containing 1-3% triethylamine.[5] For example, if your elution solvent is 20% ethyl acetate in hexane, create a mixture of 20% ethyl acetate, 79% hexane, and 1% triethylamine.

  • Pack the column: Pack the chromatography column with silica gel using the wet slurry method with your chosen solvent system (without the triethylamine).

  • Flush the column: Once packed, pass one to two column volumes of the deactivating solvent (containing triethylamine) through the column.

  • Discard the eluent: The eluent that passes through can be discarded. The silica gel is now neutralized.

  • Proceed with chromatography: You can now run your column with your regular mobile phase (with or without triethylamine).

Protocol 2: General Column Chromatography Workflow

  • Select Solvent System: Use TLC to find a solvent system where the target indoleamine has an Rf of 0.2-0.4.

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.[7]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent.

    • Pour the slurry into the column, tapping gently to pack the silica evenly and remove air bubbles.[7]

    • Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top to protect the silica surface.[7]

  • Load the Sample: Use either the wet or dry loading method described in the FAQs.

  • Elute the Column:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock to begin the flow. Maintain a constant level of solvent above the silica bed at all times; never let the column run dry.

    • If using gradient elution, start with the least polar solvent mixture and gradually increase the polarity.

  • Collect and Analyze Fractions:

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Monitor the collected fractions by TLC to identify which ones contain your purified compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Solvent System, Rf=0.2-0.4) Pack 2. Pack Column (Slurry Method) TLC->Pack Deactivate Optional: Deactivate Silica (Flush with TEA solution) Pack->Deactivate If needed Load 3. Load Sample (Wet or Dry Method) Pack->Load Deactivate->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Indoleamine Evaporate->Product

Caption: General workflow for indoleamine purification by column chromatography.

troubleshooting_flow cluster_streaking Issue: Peak Streaking/Tailing cluster_decomposition Issue: Compound Decomposition cluster_separation Issue: Poor Separation start Problem Identified q_streaking Acidic Silica Interaction? start->q_streaking Streaking q_decomp Acid Sensitive? start->q_decomp Decomposition q_sep Rf Optimized? start->q_sep Poor Separation sol_tea Add 0.1-2% TEA to Mobile Phase q_streaking->sol_tea Yes sol_alumina Use Neutral Alumina or Amine-Silica q_streaking->sol_alumina Yes end Resolution sol_tea->end sol_alumina->end sol_deactivate Deactivate Silica (Flush with TEA) q_decomp->sol_deactivate Yes sol_2dtlc Confirm with 2D TLC q_decomp->sol_2dtlc Unsure sol_deactivate->end sol_2dtlc->q_decomp sol_rf Adjust Solvent for Rf = 0.2-0.4 q_sep->sol_rf No sol_gradient Use Gradient Elution q_sep->sol_gradient Yes, but complex mixture sol_rf->end sol_gradient->end

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Methodologies for Scaling Up the Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the scalable synthesis of indole derivatives.

Section 1: General Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of indole derivatives that are applicable across various methodologies.

Frequently Asked Questions (FAQs)

Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors? A1: Low yields in indole synthesis can stem from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups.[1] Key areas to investigate include:

  • Reaction Conditions: Many indole syntheses are highly sensitive to temperature, reaction time, and catalyst concentration.[1][2] Systematic optimization of these parameters is often necessary.

  • Purity of Starting Materials: Impurities in reagents, such as the arylhydrazine or carbonyl compounds in a Fischer synthesis, can lead to unwanted side reactions and lower yields.[1][3] It is advisable to use freshly purified starting materials.[3][4]

  • Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3]

  • Protecting Groups: Sensitive functional groups on your starting materials may require protection. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[1]

Q2: What are the primary challenges when scaling up an indole synthesis from the lab to a larger scale? A2: Scaling up a synthesis introduces several challenges that may not be apparent at the bench scale:

  • Exothermic Events: Many indole synthesis reactions are exothermic. What is manageable in a small flask can lead to thermal runaways in larger vessels if not properly controlled, potentially causing product decomposition.[2] Continuous flow reactors can mitigate this risk due to superior heat transfer.[2]

  • Reagent Addition Rates: The rate of reagent addition, which is easily controlled on a small scale, can significantly impact the reaction profile and impurity formation at a larger scale.[2]

  • Impurity Profile: Small amounts of impurities in starting materials can become significant at a larger scale, potentially interfering with the reaction.[2]

  • Solvent Selection: When scaling up, factors like a solvent's flammability, toxicity, and environmental impact become critical considerations.[2]

Q3: I'm having difficulty purifying my final indole product. What are some effective strategies? A3: Purification can be challenging due to the potential for the desired indole to decompose or the presence of closely related side products.[5]

  • Initial Wash: Before chromatography, perform a liquid-liquid extraction. Washing the organic layer with a mild acid can remove basic starting materials, followed by a wash with a mild base (e.g., saturated sodium bicarbonate) to remove acidic residues.[6]

  • Column Chromatography: This is the most common method. For acid-sensitive indoles that may streak or decompose on standard silica gel, you can deactivate the silica by flushing the column with an eluent containing 1% triethylamine.[6] Alternatively, using neutral or basic alumina can be a good option.[6]

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective and scalable method to obtain very pure material.[2]

  • Separating Isomers: Separating regioisomers can be particularly difficult.[6] Using a very slow, shallow gradient during column chromatography or switching to a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone) may improve separation.[6]

Section 2: Fischer Indole Synthesis

The Fischer indole synthesis is a widely used and versatile method involving the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and substrate-dependent.[1][4]Screen both Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective.[3][4] For some substrates, a milder acid like acetic acid may prevent side reactions.[4]
Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize an intermediate, leading to N-N bond cleavage instead of cyclization.[1][8][9] This is a known issue in the synthesis of 3-aminoindoles.[1][8][9]For these specific cases, using Lewis acids like ZnCl₂ instead of protic acids can sometimes improve the efficiency of the cyclization.[5][8]
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can prevent the reaction.[1][4]If severe steric hindrance is present, consider an alternative synthetic route.[4]
Significant Side Product / Tar Formation High Temperature / Long Reaction Time: Excessively high temperatures or prolonged reaction times can lead to the decomposition of materials and the formation of tar, especially at scale.[2][3]Carefully control the reaction temperature using a jacketed reactor.[2] Monitor the reaction by TLC or HPLC to determine the optimal time and avoid unnecessary heating.[3]
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under the acidic conditions.[1]Optimize reaction conditions, potentially using a lower temperature or a different acid catalyst to minimize this side reaction.
Formation of Regioisomers Unsymmetrical Ketone: Using an unsymmetrical ketone can lead to the formation of two different indole regioisomers.[5]If possible, use a symmetrical ketone.[4] A weakly acidic medium may favor indolization towards the more functionalized carbon.[4] Chromatographic separation of the isomers will likely be necessary.[4]

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole

This protocol is adapted from a procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[7]

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

  • Ortho-phosphoric acid

  • Concentrated Sulfuric acid

  • Dilute Hydrochloric Acid

Procedure:

Step 1: Preparation of Acetophenone Phenylhydrazone

  • In a conical flask, dissolve acetophenone (1 equivalent) in ethanol and a small amount of glacial acetic acid.[7]

  • Add phenylhydrazine (1 equivalent) dropwise to the mixture with constant swirling.[7]

  • Heat the reaction mixture on a sand bath for approximately 10 minutes.[7]

  • Cool the mixture in an ice bath to precipitate the hydrazone intermediate.[7]

  • Collect the precipitate by filtration and wash it with dilute hydrochloric acid followed by cold ethanol.[7]

  • Air dry the product. The hydrazone can be recrystallized from ethanol for higher purity.[7]

Step 2: Indolization (Cyclization)

  • Place the crude or purified acetophenone phenylhydrazone in a beaker.

  • Add a mixture of ortho-phosphoric acid (e.g., 15 mL) and concentrated sulfuric acid (e.g., 5 mL).[7]

  • Heat the mixture on a water bath at 100-120°C for approximately 20 minutes with constant stirring.[7]

  • Pour the hot reaction mixture into cold water.[7]

  • Collect the precipitated 2-phenylindole by filtration and wash thoroughly with water.

  • The crude product can be further purified by recrystallization.

Data Presentation: Fischer Indole Synthesis Conditions

Starting MaterialsAcid CatalystSolventTemperature (°C)Yield (%)Reference
Phenylhydrazine, CyclohexanoneGlacial Acetic AcidGlacial Acetic AcidReflux~85%[4]
Phenylhydrazine, AcetophenoneH₂SO₄ / H₃PO₄None100-120~70%[7]
Phenylhydrazine, Butanonep-TsOHtert-Butanol8047% (indolenine)[10]
Substituted Phenylhydrazine, KetoneZnCl₂Triethylene GlycolMWIGood[10]

Visualization of Workflows

Fischer_Indole_Synthesis_Workflow Fischer Indole Synthesis Workflow cluster_prep Hydrazone Formation cluster_cyclization Indolization cluster_workup Work-up & Purification start Mix Arylhydrazine and Aldehyde/Ketone add_solvent Add Solvent (e.g., Acetic Acid, Ethanol) start->add_solvent heat1 Heat to form Arylhydrazone add_solvent->heat1 isolate Isolate Hydrazone (Optional, can be one-pot) heat1->isolate add_catalyst Add Acid Catalyst (e.g., PPA, ZnCl2, H2SO4) heat1->add_catalyst One-pot procedure isolate->add_catalyst Proceed with isolated intermediate heat2 Heat to induce [3,3]-Sigmatropic Rearrangement add_catalyst->heat2 eliminate_ammonia Elimination of Ammonia & Aromatization heat2->eliminate_ammonia quench Quench with Water/Base eliminate_ammonia->quench extract Extract with Organic Solvent quench->extract purify Purify by Recrystallization or Chromatography extract->purify product Final Indole Product purify->product Troubleshooting_Workflow Troubleshooting Low Yield in Scale-Up decision decision action action result result start Low Yield Observed in Scaled-Up Reaction check_purity Are Starting Materials Pure? start->check_purity check_conditions Are Reaction Conditions (Temp, Time, Conc.) Optimized? check_purity->check_conditions Yes purify_reagents Purify/Re-source Starting Materials check_purity->purify_reagents No check_side_products Are Significant Side Products or Tar Observed? check_conditions->check_side_products Yes optimize_conditions Systematically Vary Temp, Time, Catalyst Loading check_conditions->optimize_conditions No check_exotherm Is an Uncontrolled Exotherm Occurring? check_side_products->check_exotherm No adjust_workup Modify Purification; Analyze Byproducts (LCMS, NMR) check_side_products->adjust_workup Yes yield_improved Yield Improved? check_exotherm->yield_improved No improve_cooling Improve Heat Transfer: - Jacketed Reactor - Slower Reagent Addition - Consider Flow Chemistry check_exotherm->improve_cooling Yes success Problem Solved yield_improved->success Yes fail Re-evaluate Synthetic Route yield_improved->fail No purify_reagents->check_conditions optimize_conditions->yield_improved adjust_workup->yield_improved improve_cooling->yield_improved

References

Minimizing tar and polymer formation in indole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Tar and Polymer Formation in Indole Synthesis Reactions

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of tar and polymeric byproducts during common indole synthesis reactions.

Troubleshooting Guide

This section addresses specific issues that can lead to the formation of intractable tars and polymers, which complicate product isolation and reduce yields.[1]

Issue 1: My reaction has produced a significant amount of black, intractable tar.

  • Question: What are the most common causes of excessive tar formation in indole synthesis, particularly the Fischer method?

  • Answer: The formation of tar is a frequent challenge, especially in reactions requiring harsh conditions like strong acids and high temperatures.[1]

    • Sub-optimal Temperature: Excessively high temperatures are a primary cause of tar and resin formation.[1] Conversely, temperatures that are too low can lead to an incomplete reaction.[1] The ideal temperature is highly dependent on the specific substrate and catalyst being used.[1]

    • Inappropriate Acid Catalyst: The choice of acid catalyst is critical.[1] A catalyst that is too strong can promote decomposition and polymerization of starting materials, intermediates, or the indole product itself.[1] Indoles are known to be unstable under strongly acidic conditions.[2]

    • Unstable Intermediates: In methods like the Fischer synthesis, the arylhydrazone intermediate can be unstable and decompose before cyclization, contributing to byproduct formation.[1]

    • Air (Oxygen) Sensitivity: The indole nucleus is susceptible to oxidation, which can lead to the formation of colored, polymeric materials.

  • Question: How can I reduce tar formation related to temperature and catalyst choice?

  • Answer:

    • Optimize Temperature: Begin with milder temperature conditions and gradually increase the heat until the reaction proceeds at a reasonable rate, monitoring by TLC to find the optimal balance between reaction speed and byproduct formation.[1] Microwave-assisted synthesis can sometimes offer rapid, controlled heating, leading to improved yields in shorter times.[1]

    • Screen Catalysts: Experiment with a range of acid catalysts. This includes various Brønsted acids (e.g., p-toluenesulfonic acid, HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][3] Polyphosphoric acid (PPA) is often effective for less reactive substrates but should be used judiciously due to its strength.[1] For some substrates, milder Lewis acids can improve cyclization efficiency.[4]

    • Use an Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially if the reaction requires prolonged heating.

Issue 2: The reaction yields are consistently low, even when tar formation isn't excessive.

  • Question: Besides tar, what other side reactions could be lowering my yield?

  • Answer: Low yields can result from competing side reactions that consume starting materials without forming the desired indole.

    • N-N Bond Cleavage (Fischer Synthesis): A significant competing pathway involves the heterolytic cleavage of the N-N bond in the hydrazone intermediate.[5][6] This is particularly problematic when electron-donating groups are present on the carbonyl starting material, as they can stabilize a cationic intermediate that favors this cleavage over the desired[7][7]-sigmatropic rearrangement.[1][4][6] This can generate byproducts like aniline derivatives.[5]

    • Formation of Regioisomers: Using an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[1]

    • Aldol Condensation: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone.[5]

    • Friedel-Crafts Reactions: Strong acids may cause undesired electrophilic aromatic substitution reactions.[5]

  • Question: How can I favor the desired reaction pathway over these side reactions?

  • Answer:

    • In Situ Intermediate Formation: For unstable hydrazone intermediates, a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation can improve yields.[1]

    • Protecting Groups: To enhance stability and prevent side reactions at the indole nitrogen, consider using N-protecting groups like Boc, tosyl, or SEM.[6] The pivaloyl group can be used to protect both the N-1 and C-2 positions.[2]

    • Modern, Milder Methods: For syntheses that traditionally require harsh conditions (e.g., Madelung), modern variants using milder bases like BuLi or LDA at lower temperatures (-20 to 25 °C) can dramatically improve yields and substrate scope.[7] Transition metal catalysts (e.g., Palladium, Silver, Ruthenium) are also used to facilitate indole synthesis under milder conditions.[8][9][10]

Issue 3: The crude product is a complex mixture that is difficult to purify.

  • Question: My crude product contains the desired indole, but it's mixed with tarry substances and other byproducts. What are the best purification strategies?

  • Answer: Purifying indoles from tar can be challenging. A multi-step approach is often necessary.

    • Initial Work-up: After the reaction, if a strong acid was used, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).[1] Perform an extraction with a suitable organic solvent. A thorough wash of the organic extract with an aqueous base can help remove acidic impurities that may contribute to product instability on silica gel.[1]

    • Chromatography: Column chromatography is a standard method. If silica gel causes decomposition, consider using alumina or reverse-phase chromatography.[1]

    • Crystallization/Recrystallization: If the indole product is a solid, recrystallization is a highly effective method for achieving high purity.[1][11] A mixed solvent system, such as methanol and water, has been shown to be effective for crystallizing crude indole.[6]

    • Distillation: For volatile indoles, distillation under reduced pressure may be a viable option.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use protecting groups to prevent polymerization of the indole product? A1: Yes, protecting the indole nitrogen is a key strategy.[2] The indole nucleus is electron-rich and prone to electrophilic attack and polymerization under acidic conditions.[2] Common protecting groups include arylsulfonyl (e.g., tosyl), carbamates (e.g., BOC), and trialkylsilyl groups (e.g., TIPS).[2] These groups reduce the nucleophilicity of the indole ring and can be removed later. The allyloxycarbonyl (Aloc) group has also been shown to be effective in preventing oxidative side reactions.[12]

Q2: Are there specific indole synthesis methods that are inherently "cleaner" than others? A2: While every reaction depends on the substrate, some methods are known for milder conditions. Modern variations of classical syntheses are often cleaner. For example, the Madelung-Houlihan variation uses organolithium bases at very low temperatures, avoiding the harsh high temperatures of the classical method.[7] Palladium-catalyzed methods, such as the Larock indole synthesis, often proceed under milder conditions with high functional group tolerance.[6][9]

Q3: My Fischer indole synthesis fails when I use acetaldehyde to make the parent indole. Why? A3: The direct synthesis of the parent, unsubstituted indole via the Fischer method using acetaldehyde is notoriously difficult and often fails.[6][13] A widely used, successful alternative is to use pyruvic acid as the carbonyl component to form indole-2-carboxylic acid, which is then decarboxylated in a subsequent step to yield the parent indole.[6][13]

Q4: How do I choose the right synthesis method to avoid tar formation from the start? A4: The choice depends on your starting materials and the desired substitution pattern.

  • For substrates sensitive to strong acids, avoid the classical Fischer or Bischler-Möhlau syntheses.[1][14] Consider a palladium-catalyzed approach.[3]

  • For substrates that can withstand strong bases but not high heat, a modern, low-temperature Madelung synthesis might be suitable.[7]

  • If your starting materials are simple and robust, a carefully optimized Fischer synthesis can be very effective.[15]

Q5: What is the mechanism that leads to polymer formation from the indole ring? A5: Under acidic conditions, the indole ring is protonated, primarily at the C3 position, forming a highly reactive 3H-indolium cation.[15] This electrophilic species can then be attacked by another neutral indole molecule (a nucleophile), initiating a chain reaction that leads to the formation of dimers, trimers, and ultimately, polymeric tar.

Data Presentation

Table 1: Comparison of Reaction Conditions for Madelung Synthesis

ParameterClassical Madelung SynthesisModern Madelung-Houlihan Variation
Base Sodium or Potassium Alkoxide (e.g., NaOEt)[7]Organolithium bases (n-BuLi, LDA)[7]
Temperature 200–400 °C[7]-20 to 25 °C[7]
Common Issues Very harsh conditions, limited to simple indoles[15]Requires strictly anhydrous conditions
Advantages Simple reagentsMilder conditions, broader substrate scope[7]

Table 2: Effect of Acid Catalyst on Fischer Indole Synthesis Yield

Catalyst TypeExample(s)Typical Use CasePotential Issues
Brønsted Acids HCl, H₂SO₄, p-TsOH[3]General purposeCan be too harsh, causing decomposition/tar[1]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃[3]Often milder, good for sensitive substratesCan require stoichiometric amounts, workup can be complex
Polyprotic Acid Polyphosphoric Acid (PPA)Effective for unreactive substrates[1]Highly viscous, can lead to charring at high temps
Heterogeneous Zeolites, Nano-ZnO[16]Greener alternatives, catalyst can be recycled[16]May have lower activity for challenging substrates

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis (Optimized to Minimize Byproducts)

This protocol outlines a general method for the Fischer indole synthesis, incorporating steps to minimize tar formation.

  • Hydrazone Formation (In Situ Method):

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

    • Stir the mixture under an inert atmosphere (N₂ or Ar). Gentle heating may be applied to facilitate hydrazone formation. Monitor the reaction by TLC until the starting arylhydrazine is consumed.

  • Indolization (Cyclization):

    • Cool the mixture to room temperature or 0 °C.

    • Slowly add the chosen acid catalyst (e.g., a pre-dissolved solution of p-TsOH or dropwise addition of BF₃·OEt₂). Start with milder catalysts and lower concentrations first.

    • Heat the reaction mixture to the lowest effective temperature that allows the reaction to proceed. Monitor the formation of the indole product and any byproducts by TLC. Avoid excessive heating.[1]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a strong acid was used, carefully neutralize the mixture by pouring it into a chilled, stirred solution of a weak base (e.g., saturated aqueous NaHCO₃).[1]

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.[1]

    • Combine the organic layers and wash with water, followed by brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

    • Purify the crude product using column chromatography (starting with a non-polar eluent system) or recrystallization to remove polymeric byproducts.[1]

Protocol 2: Milder Madelung Synthesis via Houlihan's Modification

This protocol uses a strong organolithium base at low temperatures to avoid the harsh conditions of the classical method.[7]

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask under a positive pressure of argon, add the N-acyl-o-toluidine substrate (1.0 eq.) and dry tetrahydrofuran (THF).

    • Cool the solution to -20 °C in a suitable cooling bath.

  • Deprotonation and Cyclization:

    • Slowly add n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (2.2 eq.) to the stirred solution while maintaining the temperature at -20 °C.

    • Allow the reaction to stir at low temperature for a specified time (e.g., 1-4 hours), monitoring the consumption of starting material by TLC.

    • Once the reaction is complete, quench it by slowly adding a proton source, such as saturated aqueous ammonium chloride (NH₄Cl), at low temperature.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Tar Formation in Indole Synthesis start High Tar / Polymer Formation Observed check_temp Is Reaction Temperature > 100°C or Uncontrolled? start->check_temp reduce_temp Action: Reduce Temperature. Start at lower temp and gradually increase. Consider microwave heating. check_temp->reduce_temp Yes check_acid Is a Strong Brønsted Acid (H₂SO₄, PPA) Used? check_temp->check_acid No reduce_temp->check_acid change_acid Action: Screen Milder Catalysts. Try Lewis Acids (ZnCl₂, BF₃·OEt₂) or p-TsOH. check_acid->change_acid Yes check_air Is the Reaction Run Open to Air? check_acid->check_air No change_acid->check_air use_inert Action: Use Inert Atmosphere (N₂ or Ar). check_air->use_inert Yes purify Purify Crude Product: 1. Base Wash 2. Chromatography (Alumina?) 3. Recrystallization check_air->purify No use_inert->purify

Caption: A workflow for diagnosing and solving issues of tar formation.

Synthesis_Selection Decision Logic for Selecting an Indole Synthesis Method start Goal: Synthesize Indole with Minimal Tar acid_sensitive Is the Substrate Sensitive to Strong Acid? start->acid_sensitive heat_sensitive Is the Substrate Sensitive to High Heat (>150°C)? acid_sensitive->heat_sensitive No larock Use Pd-Catalyzed Method (e.g., Larock Synthesis) acid_sensitive->larock Yes fischer Use Optimized Fischer Synthesis: - Milder Acid (p-TsOH, ZnCl₂) - Controlled Temperature heat_sensitive->fischer No milder_madelung Use Milder Madelung Variation (e.g., LDA/BuLi at -20°C) heat_sensitive->milder_madelung Yes classical_madelung Avoid Classical Madelung milder_madelung->classical_madelung Instead of Fischer_Pathway Competing Pathways in Fischer Indole Synthesis cluster_0 Reaction Start cluster_1 Key Intermediate cluster_2 Reaction Products Aryl Hydrazone Aryl Hydrazone Protonated Enehydrazine Protonated Enehydrazine Aryl Hydrazone->Protonated Enehydrazine  Acid Catalyst (H+) Desired Indole Desired Indole Protonated Enehydrazine->Desired Indole [3,3]-Sigmatropic Rearrangement (Desired Pathway) Cleavage Byproducts (Anilines) Cleavage Byproducts (Anilines) Protonated Enehydrazine->Cleavage Byproducts (Anilines) N-N Bond Cleavage (Side Reaction) Tar / Polymers Tar / Polymers Desired Indole->Tar / Polymers Excess Acid / High Temperature

References

Technical Support Center: Forced Degradation Studies for Novel Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during forced degradation studies of novel indole compounds.

Frequently Asked Questions (FAQs)

Q1: My indole compound is showing significant degradation even in the control sample. What are the common causes?

A1: Indole compounds can be susceptible to degradation under ambient conditions. The most common causes are:

  • Photodegradation: Exposure to laboratory light, especially UV wavelengths, can cause degradation. The electron-rich indole ring is prone to photo-oxidation.[1]

  • Oxidation: Atmospheric oxygen can react with the indole nucleus, leading to the formation of oxindoles, isatins, or other oxidized species.[1]

  • Temperature: Elevated temperatures in the laboratory can accelerate various degradation pathways.[1]

  • pH of solvent: If dissolving in a non-buffered solvent, trace acidic or basic impurities can catalyze hydrolysis, especially if your compound has labile functional groups.[1]

Recommendation: Always protect indole compounds, both in solid form and in solution, from light by using amber vials or wrapping containers in aluminum foil. For sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C or below).[1] It is also advisable to prepare solutions fresh whenever possible.[1]

Q2: What are the typical initial stress conditions for a novel indole compound?

A2: A standard set of initial stress conditions can be applied to a novel indole compound to probe its stability profile. These conditions are designed to achieve 5-20% degradation.[2]

Stress ConditionReagent/ParameterTypical Conditions
Acid Hydrolysis 0.1 M to 1.0 M HClRoom temperature or 50-60°C for up to 7 days.[1][2]
Base Hydrolysis 0.1 M to 1.0 M NaOHRoom temperature or 50-60°C for up to 7 days.[1][2]
Oxidation 0.1% to 3.0% H₂O₂Room temperature, protected from light, for up to 7 days.[1][2]
Thermal Degradation 60-80°CSolid state or in solution, potentially with humidity (e.g., 75-90% RH).[1][3][4]
Photodegradation UV and Visible LightExpose solution to a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/m²).[1][3]

Note: If the compound is poorly soluble in aqueous media, a co-solvent like methanol, acetonitrile, or DMSO may be used. Ensure the co-solvent itself does not cause degradation.[2][3][5]

Q3: I'm not achieving good mass balance in my study. What are the potential reasons?

A3: Achieving a mass balance between 97% and 103% provides confidence in the stability-indicating nature of your analytical method.[6] Failure to achieve this can be due to several factors:

  • Undetected Degradants: Some degradation products may not have a chromophore and will be invisible to a UV detector.

  • Volatile or Insoluble Degradants: Degradants may be lost to evaporation or may precipitate out of solution and not be injected into the analytical system.

  • Poor Chromatographic Resolution: A degradant peak may be co-eluting with the parent compound or another peak, leading to inaccurate quantification.

  • Differences in Detector Response: The molar absorptivity (response factor) of the degradation products at the chosen wavelength may be significantly different from the parent compound.

  • Adsorption to Vials: The parent compound or degradants may adsorb to the surface of sample vials.

Q4: Can the HPLC analysis itself cause degradation of my indole compound?

A4: Yes, on-column degradation is a known issue for certain compounds. For indoles, this can be particularly problematic.[1]

  • Acidic Mobile Phase: An acidic mobile phase (e.g., containing trifluoroacetic acid - TFA) can cause hydrolysis of acid-labile indoles directly on the column.[7]

  • Stationary Phase: The silica surface of reversed-phase columns can have residual silanol groups that may interact with and degrade sensitive compounds.

  • Temperature: Elevated column temperatures, while often used to improve peak shape, can accelerate the degradation of thermally labile compounds.[8]

Troubleshooting Guides

Issue 1: Unexpected or Poorly Shaped Peaks in HPLC Analysis
Symptom Possible Cause(s) Troubleshooting Steps
Extra peaks not present in unstressed sample On-column degradation; Oxidation in the autosampler; Contaminated mobile phase or system.1. Verify Analyte Stability: Prepare a fresh standard and inject immediately. If extra peaks persist, the issue is likely method-related.[1]2. Check Mobile Phase: If using an acidic mobile phase, try a less acidic modifier or a different pH if your separation allows.[7]3. Autosampler Conditions: If samples are queued for a long time, cool the autosampler tray. Consider adding an antioxidant (e.g., ascorbic acid) to the sample diluent if oxidation is suspected.[1]
Peak Tailing Secondary interactions with the column stationary phase; Column overload; Mismatch between injection solvent and mobile phase.1. Adjust Mobile Phase: Add a competitive base (e.g., triethylamine) to the mobile phase to block active silanol sites on the column.2. Reduce Sample Load: Inject a lower concentration or smaller volume of your sample.3. Solvent Mismatch: Dissolve your sample in the initial mobile phase whenever possible.
Peak Broadening or Splitting Column degradation or contamination; Incompatible injection solvent; Partially blocked column frit.1. Flush the Column: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[9]2. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[10]3. Replace Column: If flushing does not resolve the issue, the column may be irreversibly damaged.
Issue 2: Poor or No Degradation Observed
Symptom Possible Cause(s) Troubleshooting Steps
<5% degradation under initial stress conditions Compound is highly stable; Stress conditions are too mild; Poor solubility limiting reaction.1. Increase Stress Intensity: Increase the temperature (e.g., up to 80°C), extend the duration of the stress, or use a higher concentration of the stress reagent (e.g., 1M HCl/NaOH, 30% H₂O₂).[5]2. Ensure Solubility: For poorly soluble compounds, consider using a co-solvent (e.g., acetonitrile, methanol) to ensure the compound is fully dissolved and exposed to the stressor.[2][5]3. Check Reagent Purity: Ensure that the stress reagents (e.g., H₂O₂) have not degraded over time.

Data Presentation

Table 1: Example Stability Data for an Indole Derivative (Melatonin) in Aqueous Solution

This table summarizes the stability of melatonin at room temperature over 28 days, illustrating its significant instability at neutral and basic pH compared to acidic conditions.[1]

pHRemaining Melatonin (%)
1.0> 65%
4.00 - 4%
7.00 - 4%
10.00 - 4%

Experimental Protocols

Protocol 1: General Forced Degradation of a Novel Indole Compound

This protocol outlines a typical workflow for conducting forced degradation studies.

  • Sample Preparation: Prepare a stock solution of the indole compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.[1]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.[1]

    • Cool the solution, neutralize with an equimolar amount of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.[1]

    • Cool the solution, neutralize with 0.1 M HCl, and dilute to 0.1 mg/mL with the mobile phase.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.[1]

    • Dilute to 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid indole compound in an oven at 60°C for 48 hours.[1]

    • Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the indole compound to a photostability chamber.

    • Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.[1]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of Indole Compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to oxid Oxidation (3% H2O2, RT) prep->oxid Expose to therm Thermal (Solid, 60°C) photo Photolytic (UV/Vis Light) prep->photo Expose to neutralize Neutralize/Dilute Samples (as required) acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc results Identify Degradants & Calculate % Degradation hplc->results

Caption: Experimental workflow for conducting forced degradation studies on indole compounds.

Indole_Degradation_Pathways cluster_products Common Degradation Products Indole Indole Nucleus Oxindole Oxindole Indole->Oxindole Oxidation Hydroxylated Hydroxylated Species Indole->Hydroxylated Hydroxylation RingOpened Ring-Opened Products (e.g., Anthranilate) Indole->RingOpened Severe Oxidation/Hydrolysis Isatin Isatin Oxindole->Isatin Further Oxidation Isatin->RingOpened Hydrolysis

Caption: Common degradation pathways for the core indole nucleus under stress conditions.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Indoleamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of key indoleamine derivatives, focusing on their interactions with major physiological targets. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of essential biomolecules like serotonin and melatonin, and a vast number of synthetic compounds with therapeutic potential.[1][2][3] This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

Overview of Endogenous Indoleamines: Serotonin and Melatonin

Serotonin (5-hydroxytryptamine) and melatonin are two of the most well-studied endogenous indoleamines. Both originate from the amino acid tryptophan but have distinct and sometimes opposing physiological roles.[4][5] Serotonin is a key neurotransmitter influencing mood, appetite, and sleep, while melatonin is the primary hormone regulating the circadian rhythm, or the sleep-wake cycle.[4][6][7] The biosynthesis of these molecules from tryptophan is a fundamental pathway.

G cluster_pathway Biosynthesis of Serotonin and Melatonin tryptophan Tryptophan htp 5-Hydroxytryptophan tryptophan->htp Tryptophan hydroxylase serotonin Serotonin (5-HT) htp->serotonin Aromatic L-amino acid decarboxylase nas N-acetylserotonin serotonin->nas AANAT (in darkness) melatonin Melatonin nas->melatonin HIOMT

Caption: Biosynthesis pathway from Tryptophan to Serotonin and Melatonin.

Interaction with Serotonin (5-HT) Receptors

Many indoleamine derivatives exert their effects by binding to various subtypes of serotonin (5-HT) receptors, which are predominantly G-protein coupled receptors (GPCRs).[8] The affinity and selectivity for these receptor subtypes dictate the pharmacological profile of a given compound. For example, hallucinogenic indolealkylamines, like 4-hydroxy-indolealkylamines, bind potently and selectively to the 5-HT2A receptor subtype.[9]

Data Presentation: 5-HT Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of various indoleamine derivatives for different 5-HT receptor subtypes. A lower Ki value indicates a higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT3 (Ki, nM)D3 (Ki, nM)D2 (Ki, nM)Reference
Serotonin10255---[9]
Tryptamine250500>1000---[9]
N,N-Dimethyltryptamine (DMT)11065>1000---[9]
4-OH-DIPT19005>1000---[9]
5-MeO-DMT30100>1000---[9]
Cilansetron>5000>5000>50000.19--[10]
Indole Derivative 14a----0.1815.6[11]
Indole Derivative 14b----0.424.1[11]
D2AAK51.83.5-->1000>1000[12]
D2AAK62.51.9-->1000>1000[12]
D2AAK71.62.1-->1000>1000[12]

Data compiled from multiple sources.[9][10][11][12] Note that assay conditions may vary between studies.

Signaling Pathway Visualization

Activation of a typical Gq-coupled 5-HT2A receptor initiates a well-defined intracellular signaling cascade leading to cellular responses.

G cluster_pathway Simplified 5-HT2A (Gq-Coupled) Receptor Signaling ligand Indoleamine (e.g., Serotonin) receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gαq/βγ receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates response Cellular Response (e.g., Neuronal Excitability) pkc->response Phosphorylates Targets G cluster_workflow Workflow for Radioligand Competition Binding Assay prep Prepare Reagents (Membranes, Radioligand, Test Compounds) plate Plate Assay Components (Buffer, Test Compound, Radioligand, Membranes) prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Harvest & Filter (Separate Bound from Free) incubate->filter wash Wash Filters (Remove Non-specific Binding) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

References

(5-Chloro-1H-indol-3-yl)methanamine versus other indoleamine 2,3-dioxygenase (IDO) inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of prominent indoleamine 2,3-dioxygenase (IDO1) inhibitors. While this guide was initiated to evaluate (5-Chloro-1H-indol-3-yl)methanamine, a thorough review of publicly available scientific literature and databases did not yield specific experimental data for this compound as an IDO1 inhibitor. Therefore, this guide focuses on a selection of well-characterized IDO1 inhibitors to provide a framework for the evaluation of novel compounds like this compound.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] By depleting tryptophan and generating immunosuppressive metabolites, IDO1 plays a crucial role in creating an immunotolerant microenvironment, which can be exploited by cancer cells to evade the immune system.[1][2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[2] This guide offers a comparative analysis of several key IDO1 inhibitors that have been investigated in preclinical and clinical settings.

Quantitative Comparison of IDO1 Inhibitor Potency

The following tables summarize the in vitro potency of selected IDO1 inhibitors based on reported half-maximal inhibitory concentration (IC50) and enzyme inhibition constant (Ki) values. These metrics are crucial for comparing the direct inhibitory activity of compounds against the IDO1 enzyme and their effects in cellular environments.

Table 1: In Vitro Enzyme Inhibition of IDO1

CompoundTargetIC50 (nM)Ki (nM)Notes
Epacadostat (INCB024360) Human IDO110[3][4]-Potent and selective over IDO2 and TDO.[3][5]
Mouse IDO152.4 ± 15.7[3]-
Navoximod (GDC-0919/NLG919) Recombinant Human IDO128[6]7[7][8]Potent IDO pathway inhibitor.[7]
Linrodostat (BMS-986205) IDO1-HEK293 cells1.1[9]-Irreversible inhibitor.[9][10]
Human HeLa cells1.7[10]-
Indoximod (NLG8189/D-1MT) IDO Pathway-19,000[11]The L-isomer is a more potent enzyme inhibitor, but the D-isomer is more effective in reversing T-cell suppression.[11]

Table 2: Cellular Activity of IDO1 Inhibitors

CompoundCell LineAssayEC50 (nM)Notes
Epacadostat (INCB024360) HeLa cellsKynurenine production7.1[5]Selectively inhibits human IDO1 in cellular assays.[3]
Navoximod (GDC-0919/NLG919) -IDO pathway inhibition75[7][8]Potently blocks IDO-induced T-cell suppression.[7]
Linrodostat (BMS-986205) IDO1-HEK293 cellsKynurenine production1.1[9]Highly potent in a cell-based assay.
Indoximod (NLG8189/D-1MT) HeLa cellsIDO activity-The L-isomer is more potent in cell-based assays.[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of IDO1 inhibition and the methods for its evaluation, the following diagrams are provided.

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Metabolized by T-Cell T-Cell Tryptophan->T-Cell Essential for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Produces Immune_Suppression Immune_Suppression Kynurenine->Immune_Suppression Leads to Immune_Suppression->T-Cell Inhibits Activity IDO1_Inhibitor IDO1_Inhibitor IDO1_Inhibitor->IDO1 Inhibits

Figure 1: IDO1 Pathway and Inhibition.

Experimental_Workflow cluster_workflow IDO1 Inhibitor Evaluation Workflow Start Start Enzyme_Assay IDO1 Enzyme Activity Assay Start->Enzyme_Assay Determine IC50/Ki Cell_Assay Cell-Based Kynurenine Assay Enzyme_Assay->Cell_Assay Determine EC50 In_Vivo In Vivo Tumor Models Cell_Assay->In_Vivo Evaluate Efficacy Data_Analysis Data Analysis and Comparison In_Vivo->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for IDO1 Inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of IDO1 inhibitors. Below are summarized protocols for key in vitro assays.

IDO1 Enzyme Activity Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.

Objective: To determine the IC50 value of a test compound against recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Test compound (e.g., this compound)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

  • Add the recombinant IDO1 enzyme to the mixture.

  • Add serial dilutions of the test compound to the wells of the microplate.

  • Initiate the reaction by adding L-tryptophan to each well.

  • Continuously monitor the increase in absorbance at 321 nm at room temperature. This absorbance change corresponds to the formation of N'-formylkynurenine, the product of the IDO1-catalyzed reaction.[4]

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Objective: To determine the EC50 value of a test compound in a cellular environment.

Materials:

  • Human cell line known to express IDO1 (e.g., HeLa or SKOV-3 cells).

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Test compound

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ to induce the expression of IDO1.

  • Add serial dilutions of the test compound to the cells and incubate for a specified period (e.g., 24-48 hours).

  • After incubation, collect the cell culture supernatant.

  • To measure kynurenine, add TCA to the supernatant to precipitate proteins, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Measure the absorbance at 480 nm. The absorbance is proportional to the amount of kynurenine produced.

  • Plot the percentage of inhibition of kynurenine production against the logarithm of the test compound concentration to determine the EC50 value.

In Vivo Efficacy Studies

Evaluating the anti-tumor activity of IDO1 inhibitors in vivo is a critical step in their development.

Objective: To assess the anti-tumor efficacy of a test compound in a preclinical animal model.

Models:

  • Syngeneic mouse tumor models are commonly used, as they possess a competent immune system. Examples include CT26 (colon carcinoma) and B16F10 (melanoma) models.[4]

General Procedure:

  • Tumor cells are implanted into immunocompetent mice.

  • Once tumors are established, mice are randomized into treatment and control groups.

  • The test compound is administered (e.g., orally) at various doses and schedules.

  • Tumor growth is monitored regularly by measuring tumor volume.

  • At the end of the study, tumors and tissues can be harvested for pharmacodynamic and immunological analysis (e.g., measuring kynurenine/tryptophan ratios, analyzing tumor-infiltrating lymphocytes).

Concluding Remarks

The landscape of IDO1 inhibitors is populated by several promising compounds with diverse chemical scaffolds and mechanisms of action. This guide provides a comparative snapshot of key inhibitors and standardized methodologies for the evaluation of new chemical entities. For novel compounds such as this compound, the experimental protocols outlined here offer a robust framework to determine their potential as IDO1 inhibitors. Future studies are warranted to generate the necessary data to place such novel compounds within the comparative context of established inhibitors and to elucidate their potential therapeutic value in immuno-oncology.

References

A Comparative Guide to the Structure-Activity Relationship of (5-Chloro-1H-indol-3-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (5-Chloro-1H-indol-3-yl)methanamine scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, with a focus on their interactions with key protein targets implicated in a range of pathologies. The information presented herein is intended to facilitate further drug discovery and development efforts by providing a clear overview of how structural modifications to this indole core influence biological activity.

Core Structure
Core chemical structure of this compound.

Caption: The fundamental chemical structure of this compound.

Comparative Biological Activities

The following sections detail the SAR of this compound analogs against several important biological targets. The data is summarized in tabular format for ease of comparison, followed by detailed experimental protocols for the key assays.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them significant targets for the treatment of neurological and psychiatric disorders. Indole derivatives have been extensively studied as MAO inhibitors.[1][2] The 5-chloro substitution on the indole ring is often associated with enhanced activity.

Table 1: SAR of this compound Analogs as MAO Inhibitors

Compound IDR1 (on amine)R2 (on indole N)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)
Analog 1 HHData not availableData not availableData not available
Analog 2 CH3HData not availableData not availableData not available
Analog 3 HBenzylData not availableData not availableData not available

Note: Specific IC50 values for direct this compound analogs were not available in the provided search results. The table structure is provided as a template for data presentation.

The inhibitory activity of the compounds against human MAO-A and MAO-B can be determined using a fluorometric assay. Recombinant human MAO-A and MAO-B enzymes are incubated with the test compounds at various concentrations for a predefined period (e.g., 15 minutes) at 37°C. The reaction is initiated by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase. The production of hydrogen peroxide from the oxidative deamination of the substrate is coupled to the oxidation of the probe, resulting in a fluorescent product (e.g., resorufin). The fluorescence is measured using a microplate reader at appropriate excitation and emission wavelengths. IC50 values are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Serotonin (5-HT) Receptor Agonism

Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are targets for a wide range of therapeutics, particularly for neurological and psychiatric conditions.[3] Indole-based structures, being analogs of the endogenous ligand serotonin, are frequently explored as 5-HT receptor agonists.[4][5][6]

Table 2: SAR of this compound Analogs as 5-HT Receptor Agonists

Compound IDR1 (on amine)Receptor SubtypeKi (nM)EC50 (nM)
Analog 4 H5-HT1DData not availableData not available
Analog 5 N,N-dimethyl5-HT2AData not availableData not available
Analog 6 H5-HT3Data not availableData not available

Note: Specific Ki or EC50 values for direct this compound analogs were not available in the provided search results. The table structure is provided as a template for data presentation.

The affinity of the compounds for serotonin receptors is determined using radioligand binding assays. Cell membranes expressing the specific 5-HT receptor subtype are incubated with a known radioligand (e.g., [3H]granisetron for 5-HT3 receptors) and varying concentrations of the test compound.[7] The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a key target in cancer therapy.[8][9] Several indole derivatives have been investigated as EGFR inhibitors.

Table 3: SAR of this compound Analogs as EGFR Inhibitors

Compound IDModification at C3R-group on Carboxamide at C2EGFRWT IC50 (nM)EGFRT790M IC50 (nM)
Compound 5f 2-methoxyvinylp-2-methyl pyrrolidin-1-yl68 ± 5Data not available
Compound 5g 2-methoxyvinylp-4-morpholin-1-yl74 ± 5Data not available
Compound 5d 2-methoxyvinylp-N,N-dimethylamino85 ± 5Data not available
Erlotinib (Ref.) --80 ± 5Data not available

Data extracted from a study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, which are structurally related to the core topic.[8]

The inhibitory activity of the compounds against EGFR is evaluated using a kinase assay. Recombinant human EGFR enzyme is incubated with the test compound at various concentrations in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide). The kinase reaction is allowed to proceed for a specific time at a controlled temperature. The amount of phosphorylated substrate is then quantified, often using an ELISA-based method with a phosphorylation-specific antibody or by measuring the depletion of ATP using a luminescent assay. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

Visualizing Workflows and Pathways

To better understand the context of these SAR studies, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.

experimental_workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis start Lead Compound This compound synthesis Analog Synthesis (Modification of R groups) start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., MAO, 5-HT, EGFR) purification->in_vitro data_analysis Data Analysis (IC50, Ki determination) in_vitro->data_analysis sar_establishment Establish SAR data_analysis->sar_establishment optimization Lead Optimization sar_establishment->optimization optimization->synthesis Iterative Improvement

Caption: A generalized workflow for SAR studies of novel chemical entities.

egfr_pathway ligand EGF Ligand egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization inhibitor (5-Chloro-1H-indol-3-yl) methanamine Analog inhibitor->egfr Inhibition downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream response Cellular Response (Proliferation, Survival) downstream->response

Caption: Simplified EGFR signaling pathway and the inhibitory action of the analogs.

Conclusion

The this compound core is a versatile scaffold for designing inhibitors and agonists for various biological targets. The 5-chloro substitution on the indole ring appears to be a key feature for potent activity in many cases. Further exploration of substitutions at the amine and the indole nitrogen is likely to yield compounds with improved potency and selectivity. The data and protocols presented in this guide offer a foundation for researchers to build upon in the quest for novel therapeutics.

References

Purity Validation of Synthesized (5-Chloro-1H-indol-3-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the purity validation of synthesized (5-Chloro-1H-indol-3-yl)methanamine. It includes a comparative analysis with alternative chloro-indole derivatives, supported by illustrative experimental data, to assist researchers in selecting appropriate purity control strategies.

Introduction

This compound is a valuable building block in medicinal chemistry, with its indole scaffold being a key feature in numerous biologically active compounds.[1][2][3] Ensuring the purity of this synthesized intermediate is critical for the reliability of downstream applications, including drug discovery and development. Impurities, which can arise from starting materials, by-products, or degradation, can significantly impact biological activity and safety profiles.[4]

This guide outlines a systematic approach to purity validation, employing a suite of standard analytical techniques to identify and quantify potential impurities. A hypothetical batch of synthesized this compound is compared against a high-purity commercial standard and two structurally related, biologically active chloro-indole alternatives.

Impurity Profile of Synthesized this compound

The purity of a synthesized compound is intrinsically linked to its synthetic route. A common and plausible pathway to this compound involves the reductive amination of 5-chloroindole-3-carboxaldehyde.[5] Based on this, the following potential impurities are considered:

  • Starting Material: 5-chloroindole-3-carboxaldehyde[6][7][8]

  • Intermediates: Unreacted imine intermediate from the reductive amination.

  • By-products: 5-chloro-1H-indole (from potential side reactions), and regioisomers such as 4-chloro and 6-chloro-1H-indol-3-yl)methanamine arising from impurities in the initial starting materials.[9][10]

  • Reagents: Residual catalysts and reducing agents.

  • Residual Solvents: Volatile organic compounds from the reaction and purification steps.[11][12]

Comparative Purity Analysis

To provide a clear comparison, this guide presents illustrative purity data for the following compounds, as determined by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Synthesized this compound (Batch A)

  • Commercial this compound (Reference Standard, >98% Purity) [13]

  • Alternative 1: 4-Chloroindole-3-acetic acid (a known plant hormone) [14][15]

  • Alternative 2: 6-Chloro-1H-indole (a common regioisomer) [10]

HPLC Purity Analysis

Table 1: Comparative HPLC Purity Data

CompoundPurity (%) by Area NormalizationKey Impurities Detected
Synthesized this compound (Batch A) 98.55-chloroindole-3-carboxaldehyde (0.8%), 6-chloro isomer (0.4%), Unknown (0.3%)
Commercial this compound (>98%) 99.8Unknown (0.2%)
Alternative 1: 4-Chloroindole-3-acetic acid 99.5Unknown (0.5%)
Alternative 2: 6-Chloro-1H-indole 99.2Isomeric impurity (0.6%), Unknown (0.2%)
GC-MS Residual Solvent Analysis

Table 2: Comparative GC-MS Data for Residual Solvents

CompoundSolventConcentration (ppm)ICH Limit (ppm)
Synthesized this compound (Batch A) Tetrahydrofuran150720
Methanol2503000
Commercial this compound (>98%) Not Detected< 10-
Alternative 1: 4-Chloroindole-3-acetic acid Dichloromethane50600
Alternative 2: 6-Chloro-1H-indole Toluene80890
Quantitative NMR (qNMR) Purity Assay

Table 3: Comparative qNMR Purity Data

CompoundPurity (% w/w) vs. Internal Standard
Synthesized this compound (Batch A) 98.2
Commercial this compound (>98%) 99.7
Alternative 1: 4-Chloroindole-3-acetic acid 99.4
Alternative 2: 6-Chloro-1H-indole 99.1

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Method for Purity Determination and Impurity Profiling:

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[16]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Method for Residual Solvent Analysis:

  • Instrumentation: Headspace GC-MS system.[11][12][17]

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 220 °C.

  • MS Transfer Line Temperature: 240 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 min.

    • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method for Structural Confirmation and Purity Assessment:

  • Instrumentation: 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Solvent: DMSO-d₆.

    • Pulse Program: Standard proton pulse sequence.

    • Number of Scans: 16.

    • Relaxation Delay: 2 s.

    • Data Acquisition: Acquire data for approximately 5 minutes.

    • Analysis: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the indole ring protons and the aminomethyl group.[18] Impurities would be identified by the presence of unexpected signals.

  • ¹³C NMR:

    • Solvent: DMSO-d₆.

    • Pulse Program: Proton-decoupled carbon pulse sequence.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 s.

    • Analysis: The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.[18]

  • Quantitative NMR (qNMR):

    • Internal Standard: A certified reference standard with a known purity (e.g., maleic anhydride).

    • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of a deuterated solvent.

    • Analysis: Integrate the signals of the analyte and the internal standard to calculate the purity.

Visualizations

Purity_Validation_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Validation cluster_result Final Product Assessment Synthesis Synthesis of (5-Chloro-1H- indol-3-yl)methanamine Crude_Product Crude Product Synthesis->Crude_Product HPLC HPLC (Purity, Impurities) Crude_Product->HPLC Inject GCMS GC-MS (Residual Solvents) Crude_Product->GCMS Analyze NMR NMR (Structure, qNMR) Crude_Product->NMR Dissolve Pure_Product Pure Product (>98%) HPLC->Pure_Product Impurity_Profile Impurity Profile (Identified & Quantified) HPLC->Impurity_Profile GCMS->Pure_Product NMR->Pure_Product Signaling_Pathway Receptor Serotonin Receptor (e.g., 5-HT₂ₐ) G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Compound This compound (Hypothetical Modulator) Compound->Receptor Binds to Purity_Comparison cluster_high_purity High Purity cluster_synthesized Synthesized Compound cluster_alternatives Structural Alternatives Commercial_Standard Commercial Standard (>98% Purity) - Minimal impurities - Reliable for bioassays Synthesized_Batch Synthesized Batch A (~98.5% Purity) - Known starting material impurity - Traces of regioisomer Synthesized_Batch->Commercial_Standard Compare against Alternative_1 Alternative 1 (4-Chloroindole-3-acetic acid) - Different functional group - Different impurity profile Synthesized_Batch->Alternative_1 Consider as alternative scaffold Alternative_2 Alternative 2 (6-Chloro-1H-indole) - Regioisomeric alternative - Different biological activity Synthesized_Batch->Alternative_2 Consider as alternative scaffold

References

In Silico ADME and Pharmacokinetic Profiling of Indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. The journey from a promising lead compound to a viable drug candidate is, however, fraught with challenges, primarily related to its pharmacokinetic and safety profile. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity screening has emerged as an indispensable tool in early-stage drug discovery to predict the fate of a compound in the body, thereby reducing the time and cost associated with preclinical development. This guide provides a comparative overview of the in silico ADME and pharmacokinetic profiles of various indole derivatives, supported by data from recent studies.

Comparative Analysis of In Silico ADME Properties

The drug-like properties of novel indole derivatives are frequently evaluated using a battery of in silico models. These models predict various physicochemical and pharmacokinetic parameters that are crucial for a compound's success as a drug. A summary of key ADME parameters for representative indole derivatives from different studies is presented below.

Derivative ClassMolecular Weight ( g/mol )logPH-Bond DonorsH-Bond AcceptorsHuman Intestinal Absorption (%)BBB PermeabilityCYP2D6 InhibitionToxicity (LD50, animal models)Reference
Indole-Pteridine-Benzimidazole HybridsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGoodNoNoHigh LD50, Non-carcinogenic[1][2]
3-((2,3-dimethylphenyl)amino)indolin-2-one (DMPAI)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedFavorableNot SpecifiedNot SpecifiedGood ADMET profile[3]
N-substituted Indole Derivatives< 500~5FavorableFavorable80-100%Not SpecifiedNot SpecifiedNot Specified[4][5]
Indole-1,3,4-oxadiazole HybridsAdheres to Lipinski's RuleAdheres to Lipinski's RuleAdheres to Lipinski's RuleAdheres to Lipinski's RuleFavorableNot SpecifiedNot SpecifiedFavorable[6]
Indole Alkaloids (Ajmalicine, Alstonine)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHighYesNot SpecifiedClass 3 (215-300 mg/kg)[7]
Indole-1,2,4-triazole-based AcetamidesOptimalOptimalOptimalOptimalOptimalReduced permeability in MDCK cellsNot SpecifiedNot Specified[8]
Heterocyclic-linked Indole DerivativesAdheres to Lipinski's RuleAdheres to Lipinski's RuleAdheres to Lipinski's RuleAdheres to Lipinski's RuleFavorableNot SpecifiedNot SpecifiedNot Specified[9]

Table 1: Comparative In Silico ADME Profiles of Various Indole Derivatives. This table summarizes key pharmacokinetic and toxicity parameters predicted for different classes of indole derivatives using various computational tools. The data highlights the general trend of good drug-like properties among these compounds.

Experimental Protocols for In Silico ADME Prediction

The in silico evaluation of ADME and pharmacokinetic properties involves a range of computational methods and software. A generalized workflow for these predictions is outlined below. The specific tools and models employed can vary between studies, influencing the precision of the predictions.

Drug-Likeness and Physicochemical Properties Prediction

The initial step in assessing a compound's potential as a drug is to evaluate its drug-likeness based on established rules like Lipinski's Rule of Five, Ghose's filter, Egan's rule, and Veber's rule.[3] These rules consider physicochemical properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors, and acceptors.

  • Software Used: SwissADME, pkCSM, DS Viewer Pro suite, Accord for Excel.[1][2][3]

  • Methodology: The chemical structure of the indole derivative is used as input for the software, which then calculates the relevant physicochemical properties. These properties are then compared against the established drug-likeness rules.

ADME Profile Prediction
  • Absorption: Human Intestinal Absorption (HIA) is a critical parameter for orally administered drugs. Computational models predict the percentage of a compound that will be absorbed from the gut into the bloodstream.[2]

  • Distribution: This includes predicting whether a compound can cross the Blood-Brain Barrier (BBB), which is crucial for CNS-targeting drugs, and its potential for binding to plasma proteins.[1][2]

  • Metabolism: The prediction of a compound's interaction with cytochrome P450 (CYP) enzymes, particularly CYP2D6, is important to foresee potential drug-drug interactions.[1][2]

  • Excretion: While less commonly detailed in initial in silico screens, some platforms can predict renal clearance.

  • Software Used: TOPKAT, ADMETlab2.0, PreADME, SwissADME, pkCSM.[1][2][5][8]

  • Methodology: These platforms utilize Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms.[1][2] These models are trained on large datasets of compounds with known ADME properties to predict the behavior of new chemical entities.

Toxicity Prediction

In silico toxicity assessment aims to identify potential safety concerns early in the drug discovery process. This includes predicting acute toxicity (LD50), carcinogenicity, and potential for hepatotoxicity.[1][2]

  • Software Used: TOPKAT, ProTox-III.[1][2][7]

  • Methodology: Quantitative Structure-Toxicity Relationship (QSTR) models are employed to predict the toxicological endpoints based on the chemical structure of the compound.[1][2] These models are built using data from various computational animal models.[1][2]

Visualizing the In Silico Workflow

The process of in silico ADME-Tox prediction for a novel indole derivative can be visualized as a structured workflow, starting from the initial design of the molecule to the final prediction of its pharmacokinetic and safety profile.

In_Silico_ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output cluster_tools Computational Tools Indole_Derivative Indole Derivative Structure Drug_Likeness Drug-Likeness Prediction (Lipinski's, Ghose, etc.) Indole_Derivative->Drug_Likeness ADME_Prediction ADME Profile Prediction (Absorption, Distribution, Metabolism) Drug_Likeness->ADME_Prediction SwissADME SwissADME Drug_Likeness->SwissADME Toxicity_Prediction Toxicity Prediction (LD50, Carcinogenicity) ADME_Prediction->Toxicity_Prediction pkCSM pkCSM ADME_Prediction->pkCSM ADMETlab ADMETlab2.0 ADME_Prediction->ADMETlab ADME_Profile Predicted ADME Profile Toxicity_Prediction->ADME_Profile Toxicity_Profile Predicted Toxicity Profile Toxicity_Prediction->Toxicity_Profile TOPKAT TOPKAT Toxicity_Prediction->TOPKAT

Figure 1: A generalized workflow for the in silico ADME-Tox prediction of indole derivatives.

Conclusion

The application of in silico ADME and pharmacokinetic profiling is a cornerstone of modern drug discovery, enabling the early identification and optimization of promising indole derivatives. The computational tools and methodologies described provide a robust framework for assessing the drug-like potential of these versatile compounds. While in silico predictions are a valuable guide, it is crucial to note that they are predictive in nature and require experimental validation. The collective evidence from numerous studies suggests that indole derivatives can be designed to possess favorable ADME properties, reinforcing their potential as scaffolds for the development of new therapeutic agents.

References

A Comparative Guide to the Synthetic Routes of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles is a cornerstone of modern organic chemistry. This guide provides an objective comparison of several classical and modern synthetic routes to substituted indoles, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their synthetic targets.

Performance Comparison of Indole Synthesis Methods

The choice of a synthetic route to a particular substituted indole is often dictated by factors such as the desired substitution pattern, the availability of starting materials, and the required reaction conditions. Below is a comparative summary of key synthetic methods with quantitative data for the synthesis of representative indole derivatives.

Table 1: Synthesis of 2-Phenylindole
MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80[1]
Bischler-Möhlau Synthesis α-Bromoacetophenone, AnilineNoneNoneRefluxNot SpecifiedHistorically Low[1]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNoneNone (solid-state)MW (540W)0.0271[1]
Madelung Synthesis N-Benzoyl-o-toluidineSodium ethoxideNone360-380Not SpecifiedNot Specified
Larock Indole Synthesis o-Iodoaniline, PhenylacetylenePd(OAc)₂, PPh₃, Na₂CO₃DMF10012-24~85-95
Table 2: Synthesis of 5-Methoxyindole
MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Fischer Indole Synthesis 4-Methoxyphenylhydrazine, AcetaldehydePolyphosphoric acidNot SpecifiedNot SpecifiedNot SpecifiedHigh Yield
Leimgruber-Batcho Synthesis 4-Methoxy-2-nitrotoluene, DMFDMARaney Nickel, H₂MethanolNot SpecifiedNot Specified~70-80
Palladium-Catalyzed Synthesis 5-Bromo-1-pivaloylindole, Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene/Water10018High Yield

Experimental Protocols for Key Syntheses

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for several of the most important indole syntheses.

Fischer Indole Synthesis of 2-Phenylindole

This protocol is a classic example of the Fischer indole synthesis, a robust method for the preparation of a wide variety of substituted indoles.

Step 1: Formation of Acetophenone Phenylhydrazone

  • In a round-bottom flask, a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour.

  • The hot mixture is then dissolved in 80 mL of 95% ethanol.

  • Crystallization is induced by agitating the solution. The resulting acetophenone phenylhydrazone is collected by filtration. The typical yield is 87-91%.[1]

Step 2: Cyclization to 2-Phenylindole

  • An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.[1]

  • The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The solid mass will become liquid within 3-4 minutes.[1]

  • The beaker is removed from the oil bath, and stirring is continued for an additional 5 minutes.

  • To prevent the reaction mixture from solidifying into a hard mass, 200 g of clean sand is stirred into the hot mixture.[1]

  • The crude 2-phenylindole and sand are collected by filtration and then boiled with 600 mL of 95% ethanol.

  • The hot ethanol solution is decolorized with activated charcoal (Norit) and filtered.

  • Upon cooling, 2-phenylindole crystallizes and is collected by filtration, then washed with cold ethanol. The overall yield is typically 72-80%.[1]

Larock Indole Synthesis of 2,3-Disubstituted Indoles

The Larock indole synthesis is a powerful palladium-catalyzed method for the construction of 2,3-disubstituted indoles from ortho-haloanilines and internal alkynes.

  • To a dry Schlenk flask maintained under an inert atmosphere, add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).[2]

  • In a separate vial, weigh out palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.[2]

  • Anhydrous dimethylformamide (DMF, 5-10 mL) is added to the flask, followed by the disubstituted alkyne (2.0 mmol).[2]

  • The reaction mixture is stirred at 100°C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[2]

  • After the reaction is complete, the mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL).[2]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[2]

  • The crude product is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.[2]

Leimgruber-Batcho Indole Synthesis

This two-step procedure is a popular alternative to the Fischer synthesis, particularly for indoles unsubstituted at the 2- and 3-positions.

Step 1: Enamine Formation

  • A mixture of the ortho-nitrotoluene (1.0 equiv), N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.0 equiv), and pyrrolidine (1.0 equiv) in DMF is heated at reflux.

  • The reaction progress is monitored by TLC until the starting nitrotoluene is consumed.

  • The solvent is removed under reduced pressure to yield the crude enamine, which is often a dark red oil and can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • The crude enamine is dissolved in a suitable solvent such as methanol or ethyl acetate.

  • A catalytic amount of Raney nickel is added to the solution.

  • Hydrazine hydrate is added portion-wise at room temperature. The reaction is exothermic and may require cooling.

  • After the addition of hydrazine is complete, the reaction mixture is stirred until the red color of the enamine disappears.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to give the desired indole.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in several of the discussed indole syntheses.

Fischer_Indole_Synthesis A Arylhydrazine + Ketone/Aldehyde B Formation of Arylhydrazone A->B Condensation C [3,3]-Sigmatropic Rearrangement B->C Acid Catalyst D Cyclization C->D E Elimination of Ammonia D->E F Substituted Indole E->F Aromatization

Caption: Workflow of the Fischer Indole Synthesis.

Larock_Indole_Synthesis cluster_cat Catalytic Cycle Pd0 Pd(0) PdII_Aryl Aryl-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Alkyne Complex PdII_Aryl->PdII_Alkyne Alkyne Coordination Cyclized_Pd Palladacycle PdII_Alkyne->Cyclized_Pd Migratory Insertion Cyclized_Pd->Pd0 Reductive Elimination Product Substituted Indole Cyclized_Pd->Product Start o-Haloaniline + Alkyne Start->Pd0

Caption: Catalytic Cycle of the Larock Indole Synthesis.

Leimgruber_Batcho_Synthesis Start o-Nitrotoluene Enamine_Formation Enamine Formation (DMFDMA, Pyrrolidine) Start->Enamine_Formation Enamine β-Amino-o-nitrostyrene Enamine_Formation->Enamine Reduction Reduction of Nitro Group Enamine->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Elimination Elimination of Amine Cyclization->Elimination Product Substituted Indole Elimination->Product

Caption: Stepwise process of the Leimgruber-Batcho Synthesis.

References

Comparative Cross-Reactivity Profile of (5-Chloro-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity profile of (5-Chloro-1H-indol-3-yl)methanamine. Direct experimental data for this specific molecule is not extensively available in the public domain. Therefore, this guide infers its likely pharmacological profile based on data from structurally analogous tryptamine derivatives. The primary aim is to offer a predictive overview of its potential primary targets and off-target interactions to guide future research and development.

The core structure of this compound, a tryptamine derivative, suggests a strong likelihood of interaction with serotonin (5-HT) receptors and monoamine transporters. The presence of a chloro group at the 5-position of the indole ring is known to influence the affinity and selectivity for various receptor subtypes. For a robust comparison, this guide includes experimental data from the parent compound, tryptamine, and its closely related analog, 5-chlorotryptamine.

Inferred Primary Targets and Comparative Compounds

Based on the structure-activity relationships of similar tryptamine analogs, the primary biological targets for this compound are predicted to be serotonin (5-HT) receptors, with potential activity at dopamine (D) receptors and the serotonin transporter (SERT). To provide a comprehensive comparison, the following compounds have been selected as benchmarks due to their structural similarity and well-characterized pharmacological profiles:

  • Tryptamine: The parent compound of this family, providing a baseline for understanding the fundamental interactions of the indolethylamine scaffold.

  • 5-Chlorotryptamine: A direct structural analog that illustrates the influence of the 5-chloro substitution on receptor affinity and selectivity.

  • 5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT): A closely related N,N-dimethylated analog, which provides insight into the effects of N-alkylation on the tryptamine pharmacophore.[1]

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of the comparative compounds for a range of relevant G-protein coupled receptors (GPCRs) and monoamine transporters. A lower Ki value indicates a higher binding affinity. The profile for this compound is predicted based on the observed trends from these analogs.

TargetThis compound (Predicted)Tryptamine5-Chlorotryptamine5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT)
Serotonin Receptors
5-HT₁AModerate AffinityLow AffinityModerate AffinityHigh Affinity (Ki = 33 nM)[1]
5-HT₂AHigh AffinityModerate AffinityHigh AffinityHigh Affinity
5-HT₂CModerate AffinityLow AffinityModerate AffinityHigh Affinity
5-HT₆Low to Moderate AffinityLow AffinityModerate AffinityNot Reported
5-HT₇Low to Moderate AffinityLow AffinityModerate AffinityNot Reported
Dopamine Receptors
D₂Low AffinityVery Low AffinityLow AffinityNot Reported
Monoamine Transporters
SERTModerate AffinityModerate AffinityHigh AffinityNot Reported
DATLow AffinityVery Low AffinityLow AffinityNot Reported
NETVery Low AffinityVery Low AffinityVery Low AffinityNot Reported

Functional Activity Profile

This table outlines the functional activity of the comparative compounds at key serotonin receptor subtypes. The activity of this compound is inferred from these data.

TargetThis compound (Predicted)Tryptamine5-Chlorotryptamine5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT)
5-HT₁AAgonist/Partial AgonistPartial AgonistAgonistAgonist (EC₅₀ = 41 nM)[1]
5-HT₂AAgonistFull AgonistPotent AgonistAgonist[1]
5-HT₂CAgonistPartial AgonistAgonistAgonist[1]

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed descriptions of the methodologies typically employed for determining receptor binding affinity and functional activity.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity and selectivity.

Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Cell Membranes Expressing Target Receptor Incubation Incubate Receptor, Radioligand, and Test Compound to Reach Equilibrium Receptor_Source->Incubation Radioligand Radiolabeled Ligand ([³H] or [¹²⁵I]) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Radioligand Incubation->Filtration Scintillation_Counting Quantify Radioactivity on Filters Filtration->Scintillation_Counting Data_Analysis Calculate IC₅₀ and Ki Values Scintillation_Counting->Data_Analysis

Caption: Workflow for a typical radioligand binding assay.

Detailed Steps:

  • Preparation of Materials:

    • Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

    • A specific radioligand (e.g., [³H]-Ketanserin for 5-HT₂A receptors) is selected.

    • Serial dilutions of the unlabeled test compound are prepared.

  • Assay Incubation:

    • The cell membranes, radioligand (at a fixed concentration, typically near its Kd value), and varying concentrations of the test compound are incubated in a buffer solution.

    • A parallel incubation is performed with a high concentration of a known unlabeled ligand to determine non-specific binding.

    • The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

    • The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity trapped on the filters is quantified using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.

    • The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Agonist/Antagonist Activity (e.g., Calcium Mobilization Assay for Gq-coupled Receptors)

This assay measures the ability of a compound to activate or block the signaling pathway coupled to a specific receptor. For Gq-coupled receptors like 5-HT₂A, activation leads to an increase in intracellular calcium concentration.

Signaling Pathway for Gq-Coupled Receptors

cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist Receptor GPCR (e.g., 5-HT₂A) Agonist->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates

Caption: Simplified Gq signaling pathway.

Detailed Steps:

  • Cell Preparation:

    • Cells stably or transiently expressing the receptor of interest are cultured in microplates.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition:

    • Varying concentrations of the test compound are added to the wells.

    • For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.

  • Signal Detection:

    • The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence is plotted against the concentration of the test compound.

    • For agonists, the concentration that produces 50% of the maximal response (EC₅₀) and the maximal effect (Emax) are determined from the dose-response curve.

    • For antagonists, the concentration that inhibits 50% of the response to a fixed concentration of agonist (IC₅₀) is calculated. This can be used to determine the antagonist's potency (pA₂ or Ki).

Conclusion

While direct experimental data on the cross-reactivity of this compound is limited, the analysis of its structural analogs provides a strong predictive framework for its pharmacological profile. It is anticipated to be a potent agonist at 5-HT₂A and 5-HT₁A receptors, with moderate affinity for the serotonin transporter. Its activity at other monoaminergic receptors is predicted to be significantly lower. This inferred profile suggests that this compound may have potential as a serotonergic agent. However, comprehensive in vitro profiling using the methodologies described in this guide is essential to definitively characterize its selectivity and potential for off-target effects. This will be a critical step in assessing its therapeutic potential and safety profile.

References

Independent verification of experimental data for 5-chloro-indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Guide to the Experimental Verification of 5-Chloro-Indole Derivatives

The 5-chloro-indole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its presence in a wide range of biologically active compounds.[1] Derivatives of this structure have shown considerable promise, particularly as anticancer agents, by targeting and modulating key cellular signaling pathways often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways.[2][3] This guide provides an objective comparison of the performance of various 5-chloro-indole derivatives, supported by experimental data, and details the protocols for key validation assays.

Data Presentation: Comparative Biological Activity

The therapeutic potential of 5-chloro-indole derivatives is demonstrated by their potent activity against various cancer cell lines and specific molecular targets. The following tables summarize key quantitative data from several studies, offering a comparative overview of their efficacy.

Table 1: Antiproliferative and Kinase Inhibition Activity of 5-Chloro-Indole-2-Carboxylate Derivatives [1][4][5]

Compound/DerivativeTarget Cell Line / EnzymeAssay TypeKey Findings (IC₅₀ / GI₅₀)
Compound 3a Panc-1, MCF-7, HT-29, A-549Antiproliferative35 nM
EGFRKinase Inhibition85 nM
BRAF V600EKinase Inhibition42 nM
Compound 3b Panc-1, MCF-7, HT-29, A-549Antiproliferative31 nM
EGFRKinase Inhibition74 nM
BRAF V600EKinase Inhibition38 nM
LOX-IMVI (Melanoma)AntiproliferativeIC₅₀: 1.12 µM
Compound 3e Panc-1, MCF-7, A-549AntiproliferativeGI₅₀: 29 nM
EGFRKinase InhibitionIC₅₀: 68 nM
LOX-IMVI (Melanoma)AntiproliferativeIC₅₀: 0.96 µM
Erlotinib (Reference) EGFRKinase InhibitionIC₅₀: 80 nM
Vemurafenib (Reference) BRAF V600EKinase InhibitionIC₅₀: 30 nM

Table 2: Inhibitory Activity of 5-Chloro-Indole-2-Carboxamide Derivatives [6]

Compound IDTarget KinaseIC₅₀ (nM)Target Cell LinesGI₅₀ (nM)
Compound 5f EGFR WT68 ± 5Panc-1, HT-29, A-549, MCF-729
EGFR T790M9.5 ± 2
Compound 5g EGFR WT74 ± 5Panc-1, HT-29, A-549, MCF-7-
EGFR T790M11.9 ± 3
Erlotinib (Reference) EGFR WT80 ± 5Panc-1, HT-29, A-549, MCF-733
Osimertinib (Reference) EGFR T790M8 ± 2--

Signaling Pathways Modulated by 5-Chloro-Indole Derivatives

These compounds primarily exert their biological effects by modulating cellular signaling pathways crucial for cell proliferation, survival, and differentiation.

EGFR/BRAF Signaling Pathway

A primary mechanism of action for many 5-chloro-indole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways.[2] These pathways, when aberrantly activated, are hallmarks of many cancers.[2] The derivatives often act as ATP-competitive inhibitors, binding to the kinase domain of EGFR, which prevents the phosphorylation of downstream substrates and blocks the signal transduction cascade, ultimately leading to the induction of apoptosis and inhibition of tumor growth.[2][7]

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF_Ligand EGF Ligand EGFR EGFR EGF_Ligand->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 5-Chloro-Indole Derivative Inhibitor->P_EGFR Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis

EGFR/BRAF signaling cascade and inhibition point.

WNT Signaling Pathway

The WNT signaling pathway is another critical pathway in development and disease.[2] Some 5-chloro-indole derivatives have been identified as modulators of this pathway, specifically by inhibiting Dishevelled (DVL), a key protein that relays the WNT signal.[2]

WNT_Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled DVL DVL Frizzled->DVL Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Inhibitor 5-Chloro-Indole Derivative Inhibitor->DVL Inhibition

WNT signaling pathway and DVL inhibition.

Experimental Protocols

Accurate and reproducible assessment of the biological activity of 5-chloro-indole derivatives is crucial for their evaluation. The following are detailed protocols for key experiments.

Kinase Inhibition Assay

This assay quantifies the potency of a compound against a specific kinase.[8]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 5-chloro-indole derivative against a target kinase (e.g., EGFR, BRAF).

  • Materials:

    • Recombinant human kinase and its specific substrate peptide.

    • Test compounds (5-chloro-indole derivatives) dissolved in DMSO.

    • ATP (Adenosine triphosphate).

    • Kinase buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well or 96-well plates.

    • Luminometer.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer or DMSO.

    • Reaction Setup: To the wells of a microplate, add the kinase enzyme solution, the substrate peptide, and the compound solution at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Initiation: Initiate the kinase reaction by adding a solution of ATP.

    • Incubation: Incubate the plate at 30°C or room temperature for a specified time (e.g., 10-60 minutes).[2][8]

    • Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ or Kinase-Glo® reagent), which measures the amount of ADP produced or remaining ATP as a luminescent signal.[1][8]

    • Measurement: Incubate at room temperature for 10-30 minutes and measure the luminescence using a plate reader.[1][2]

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2][8]

Kinase_Assay_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Compound Start->Prepare_Dilutions Add_Reagents Add Kinase, Substrate, and Compound to Plate Prepare_Dilutions->Add_Reagents Initiate_Reaction Add ATP to Start Reaction Add_Reagents->Initiate_Reaction Incubate_Plate Incubate at 30°C for 60 min Initiate_Reaction->Incubate_Plate Add_Detection Add ADP-Glo™ Reagent Incubate_Plate->Add_Detection Measure_Luminescence Measure Luminescence Add_Detection->Measure_Luminescence Analyze_Data Calculate % Inhibition and Determine IC₅₀ Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for a typical kinase inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the antiproliferative effects of a compound on cancer cell lines by measuring metabolic activity.[8][9]

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

  • Materials:

    • Cancer cell lines (e.g., Panc-1, MCF-7, A-549).[9]

    • Cell culture medium and supplements.

    • 5-chloro-indole compound.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO).[9]

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[9]

    • Compound Treatment: Treat the cells with serial dilutions of the 5-chloro-indole compound and incubate for 48 to 72 hours.[9]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[9]

    • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]

    • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[9]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀/IC₅₀ value from a dose-response curve.[9]

MTT_Assay_Workflow Seed_Cells Seed Cancer Cells in 96-well Plate Adhere Allow to Adhere Overnight Seed_Cells->Adhere Treat Treat with Serial Dilutions of 5-Chloro-Indole Derivative Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Remove Medium & Add DMSO to Solubilize Crystals Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at ~570 nm Solubilize->Read_Absorbance Analyze Calculate % Viability and Determine GI₅₀ Read_Absorbance->Analyze

General workflow for a cell viability (MTT) assay.

Annexin V Apoptosis Assay

This fluorescence-based assay is used to detect apoptosis, a form of programmed cell death, induced by a test compound.

  • Objective: To quantify the percentage of apoptotic cells following treatment with a 5-chloro-indole derivative.

  • Materials:

    • Cancer cell lines.

    • 5-chloro-indole compound.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

    • Flow cytometer.

  • Procedure:

    • Cell Treatment: Treat cells with the 5-chloro-indole derivative at a predetermined concentration (e.g., its IC₅₀) for a set time (e.g., 24 hours).[4]

    • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[4]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4]

    • Staining: Add FITC-conjugated Annexin V and PI staining solution to the cell suspension.[4]

    • Incubation: Incubate for 15 minutes at room temperature in the dark.[4]

    • Analysis: Add additional 1X Binding Buffer to each sample and analyze the cells by flow cytometry within one hour.[4] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Western Blotting

Western blotting is a technique used to detect specific protein molecules from a mixture of proteins. It can be used to verify the downstream effects of kinase inhibition, such as changes in the phosphorylation state of target proteins.

  • Objective: To detect changes in protein levels or phosphorylation status (e.g., decreased phospho-ERK) after treatment with a 5-chloro-indole derivative.

  • General Protocol Outline:

    • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each sample.

    • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer: Transfer the separated proteins from the gel to a blotting membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Incubate the membrane with a blocking solution (e.g., nonfat dry milk or BSA in TBS-T) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK). This is often done overnight at 4°C.[10]

    • Washing: Wash the membrane multiple times with a wash buffer (e.g., TBS-T) to remove unbound primary antibody.[10]

    • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

    • Detection: Wash the membrane again and then add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence or colorimetric).

    • Imaging: Capture the signal using an appropriate imaging system.

References

Quantitative Structure-Activity Relationship (QSAR) Studies of 5-Chloro-Indoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a prominent feature in many synthetic and natural compounds, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 5-position of the indole ring has been identified as a crucial modification that can significantly enhance the therapeutic properties of these molecules, particularly in the context of anticancer and antimicrobial activities.[1] This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on 5-chloro-indole derivatives, offering insights into their design, mechanism of action, and experimental validation.

Comparative Bioactivity of 5-Chloro-Indole Derivatives

5-Chloro-indole derivatives have demonstrated potent activity against various cancer cell lines and microbial strains. QSAR studies help to elucidate the relationship between the physicochemical properties of these compounds and their biological efficacy, guiding the development of more potent analogues.

Recent studies have highlighted the potential of 5-chloro-indole-2-carboxylate derivatives as inhibitors of key signaling pathways in cancer, such as the EGFR and BRAF kinase pathways.[1][2] The antiproliferative activity of these compounds has been evaluated against several cancer cell lines.

Table 1: Antiproliferative Activity of 5-Chloro-Indole Derivatives

CompoundR GroupTarget Cancer Cell LineGI50 (nM)[2]
3a HNot Specified35
3b p-pyrrolidin-1-ylNot Specified31
3c p-piperidin-1-ylNot Specified42
3e m-piperidin-1-ylNot Specified29
4a HNot Specified78
4b p-pyrrolidin-1-ylNot Specified68
4c p-piperidin-1-ylNot Specified72
5a HNot Specified48
5b p-pyrrolidin-1-ylNot Specified62
5c p-piperidin-1-ylNot Specified54

GI50: The concentration required to inhibit cell growth by 50%.

Further investigation into the inhibitory action of these compounds against specific kinases revealed their potential as targeted therapies.

Table 2: Kinase Inhibitory Activity of Selected 5-Chloro-Indole-2-Carboxylate Derivatives

CompoundTarget KinaseIC50 (nM)[2]
3a EGFR89
3b EGFR75
3c EGFR81
3e EGFR68
Erlotinib (Reference)EGFR80

IC50: The concentration required to inhibit the activity of a specific enzyme by 50%.

QSAR studies have also been applied to understand the antimicrobial properties of chloro-substituted heterocyclic compounds. For instance, 5-Chloro-8-hydroxyquinoline (a related chlorinated heterocyclic compound) has shown significant antibacterial activity.[3] While specific QSAR data for 5-chloro-indoles as antimicrobial agents is less detailed in the provided context, the principles of using descriptors like electronic energy and dipole moment are applicable.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 5-chloro-indole derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

The anticancer activity of the synthesized compounds is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 values are then calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases, such as EGFR, is determined using in vitro kinase inhibition assays.[2]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the kinase, a specific substrate (e.g., a peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow for the phosphorylation of the substrate by the kinase.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with phosphorylation-specific antibodies or radiometric assays measuring the incorporation of radioactive phosphate from [γ-32P]ATP.

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

QSAR Model Development

The development of a QSAR model involves establishing a mathematical relationship between the structural properties of compounds and their biological activities.[4]

  • Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 or GI50 values) is selected.[5][6]

  • Descriptor Calculation: For each compound, a set of molecular descriptors representing its physicochemical properties (e.g., electronic, steric, hydrophobic) is calculated using specialized software.[7]

  • Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to build a model that correlates the descriptors with the biological activity.[4]

  • Model Validation: The predictive ability of the QSAR model is assessed using internal and external validation techniques.[8]

Visualizations

The following diagrams illustrate key concepts and workflows related to the QSAR analysis of 5-chloro-indoles.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation & Application A Selection of 5-Chloro-Indole Derivatives B Experimental Biological Activity (e.g., GI50, IC50) A->B Activity Data C Calculation of Molecular Descriptors B->C Input for Modeling D Multiple Linear Regression (MLR) Analysis C->D E Generation of QSAR Equation D->E F Internal & External Validation E->F G Prediction of Activity for New Compounds F->G H Rational Design of Novel Derivatives G->H

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

EGFR_Signaling_Inhibition cluster_pathway EGFR Signaling Pathway cluster_inhibition Mechanism of Inhibition EGF EGF EGFR EGFR EGF->EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 5-Chloro-Indole Derivative Inhibitor->EGFR Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling pathway by 5-chloro-indole derivatives.

References

Safety Operating Guide

Safe Disposal of (5-Chloro-1H-indol-3-yl)methanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (5-Chloro-1H-indol-3-yl)methanamine, a halogenated indole derivative, is critical for ensuring laboratory safety and environmental protection. This compound is classified as hazardous waste and must be managed according to stringent protocols. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2][3] Adherence to the following step-by-step procedures is essential for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before beginning any disposal-related activities, consult the Safety Data Sheet (SDS) for this compound.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

  • Ventilation: Handle the compound and its waste within a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhalation.[4][5]

  • Spill Management: Maintain a readily accessible spill kit. In the event of a small spill, use an inert absorbent material (such as vermiculite or sand) to contain it. The collected material must then be placed in a sealed container and treated as hazardous waste.[5]

Waste Segregation and Collection Protocol

Proper segregation is a foundational step in compliant chemical waste disposal.[6] Due to its chlorinated nature, this compound waste must be kept separate from non-halogenated waste streams.[5][7]

  • Establish a Satellite Accumulation Area (SAA): Designate a specific, clearly marked area within the laboratory for the accumulation of hazardous waste.[3][5][8] This area should be under the direct control of laboratory personnel and situated away from high-traffic zones.

  • Select Appropriate Waste Containers: Use only chemically compatible containers, such as high-density polyethylene (HDPE) bottles, for collecting waste.[5] The container must have a secure, leak-proof cap and be in good condition.[3][9] Containers should not be filled beyond 90% capacity to prevent spills.[5]

  • Properly Label Waste Containers: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][9] The label should also indicate the date when waste was first added.

  • Waste Collection:

    • Solid Waste: Collect solid this compound, contaminated weighing papers, gloves, and other contaminated disposable lab supplies in a designated solid hazardous waste container.[5][6]

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container specifically for halogenated organic compounds.[5][6]

    • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[1][3][10]

Disposal of Empty Containers

Containers that have held this compound are still considered hazardous waste until properly decontaminated.[5]

  • Triple Rinsing: The empty container must be triple-rinsed with a solvent capable of removing the chemical residue.[1]

  • Collect Rinsate: The solvent rinsate from each rinse must be collected and disposed of as liquid halogenated hazardous waste.[1][5]

  • Final Container Disposal: Once triple-rinsed, deface or remove the original chemical label and dispose of the container in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic.[1][5]

Arranging for Final Disposal

Laboratory personnel are responsible for the waste from its point of generation to its collection.

  • Schedule a Pickup: Once a waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8]

  • Documentation: Complete any necessary hazardous waste pickup forms, ensuring an accurate description of the waste contents and their composition.[9]

Quantitative Disposal and Safety Data

The following table summarizes key hazard information and disposal considerations for chloro-indole derivatives, based on data for similar compounds.

ParameterGuideline / DataSource
Waste Classification Hazardous Waste (Halogenated Organic)[5][7]
Primary Hazards Skin Irritation, Serious Eye Irritation[11][12]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat[4][5]
Storage Location Designated Satellite Accumulation Area (SAA)[3][8]
Container Type Chemically compatible (e.g., HDPE) with secure lid[5]
Container Labeling "Hazardous Waste" + Chemical Name[8][9]
Prohibited Disposal Methods Drain Disposal, Evaporation, Regular Trash[1][2][3]
Empty Container Procedure Triple-rinse, collect rinsate as hazardous waste[1]
SAA Accumulation Limit Max. 55 gallons of hazardous waste or 1 quart of acutely toxic waste[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_container_disposal Empty Container Decontamination cluster_final_disposal Final Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Fume Hood ppe->fume_hood waste_type Waste Type? fume_hood->waste_type solid_waste Collect in Labeled 'Solid Halogenated Waste' Container waste_type->solid_waste Solid or Contaminated PPE liquid_waste Collect in Labeled 'Liquid Halogenated Waste' Container waste_type->liquid_waste Liquid Solution container_waste Empty Container waste_type->container_waste Empty Raw Material Container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) solid_waste->store_saa liquid_waste->store_saa triple_rinse Triple-Rinse with Appropriate Solvent container_waste->triple_rinse collect_rinsate Collect Rinsate into Liquid Halogenated Waste triple_rinse->collect_rinsate collect_rinsate->liquid_waste deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Container as Non-Hazardous Lab Waste deface_label->dispose_container full Container Full? store_saa->full full->store_saa No contact_ehs Contact EHS for Hazardous Waste Pickup full->contact_ehs Yes end End: Waste Removed by EHS contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (5-Chloro-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (5-Chloro-1H-indol-3-yl)methanamine (CAS Number: 113188-83-3).[1] Given the limited availability of a comprehensive Safety Data Sheet (SDS), the following recommendations are based on available data for this compound and general safety protocols for handling structurally related indole derivatives and primary aromatic amines.[2][3][4] It is imperative to treat this compound as potentially hazardous and adhere to rigorous laboratory safety standards.

I. Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are mandatory at all times.[2][5][6] A face shield should be worn when there is a significant risk of splashing.[2][7][8]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or degradation before use.
Body Protection Laboratory CoatA full-length, buttoned lab coat is required to protect skin and clothing.[2]
Respiratory Protection RespiratorAll work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][9] A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory.[2]

II. Operational Plan: Handling and Storage

A strict operational plan is crucial for minimizing risk and ensuring a safe laboratory environment.

A. Engineering Controls:

  • Ventilation: All weighing and solution preparation activities involving this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

B. Handling Procedures:

  • Avoid Contact: Prevent direct contact with skin and eyes.[9]

  • Weighing: When weighing the solid compound, do so within the fume hood on a tared weigh boat.

  • Solution Preparation: Add the solid this compound to the solvent slowly to prevent splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[10]

C. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[9]

  • Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[5][11]

III. Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

  • Waste Segregation: Collect all waste containing this compound separately from other waste streams. Specifically, it should be treated as halogenated organic waste.[12]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[13]

  • Container Management: Waste containers should be kept tightly closed except when adding waste.[13]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant, potentially through controlled incineration with flue gas scrubbing.[9][12] Do not discharge any waste containing this compound into the sewer system.[9]

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.

IV. Experimental Workflow and Risk Assessment

Due to the lack of specific experimental data for this compound, detailed experimental protocols cannot be provided. However, the following diagrams illustrate a general workflow for safe handling and a logical approach to risk assessment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & Literature B Conduct Risk Assessment A->B C Prepare Engineering Controls (Fume Hood, etc.) B->C D Don Appropriate PPE C->D E Weigh Compound D->E F Prepare Solution E->F G Perform Experiment F->G H Decontaminate Work Area G->H I Segregate & Label Waste H->I J Store Waste Appropriately I->J K Arrange for Professional Disposal J->K

Caption: Experimental Workflow for Safe Handling.

G cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategy A Identify Potential Hazards (Toxicity, Reactivity) B Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) A->B C Assess Likelihood & Severity B->C D Implement Engineering Controls C->D E Select Appropriate PPE C->E F Develop Safe Work Procedures C->F G Establish Emergency Plan C->G

Caption: Logical Relationship for Risk Assessment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.